1,3-Bis(3-boronophenyl)urea
Description
Properties
IUPAC Name |
[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQNYFFKZOTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14B2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657081 | |
| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-87-6 | |
| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(3-boronophenyl)urea
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 1,3-bis(3-boronophenyl)urea. This symmetrical diaryl urea, incorporating two boronic acid moieties, is a compound of significant interest for researchers in medicinal chemistry and materials science, owing to the unique properties conferred by both the urea linker and the boronic acid functional groups. The urea scaffold is a well-established pharmacophore capable of forming strong hydrogen bond interactions with biological targets, while boronic acids are known for their ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, and their utility in cross-coupling reactions.[1] This document offers a narrative built on established chemical principles, explaining the causality behind experimental choices and providing a self-validating system of protocols for achieving high purity and comprehensive characterization of the target compound.
Introduction: The Scientific Rationale
The diaryl urea motif is a privileged structure in modern drug discovery, forming the backbone of numerous therapeutic agents, including kinase inhibitors like Sorafenib.[1][2] The two N-H groups of the urea act as excellent hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing for robust and specific interactions within protein binding sites.[1]
The incorporation of boronic acid functionalities onto this scaffold introduces a versatile chemical handle. Boronic acids are key substrates in Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds for the synthesis of complex molecular architectures. Furthermore, their ability to reversibly bind to diols makes them invaluable for applications in chemical sensing, diagnostics, and as potential therapeutic agents targeting glycoproteins or specific carbohydrates. The target molecule, this compound, thus represents a bifunctional platform for a wide range of scientific applications.
This guide will detail a robust synthetic strategy employing the common and safer phosgene equivalent, triphosgene, and the commercially available 3-aminophenylboronic acid. It will also address the unique challenges associated with the purification of boronic acid-containing compounds and provide a full suite of analytical techniques for unambiguous structural confirmation.
Synthesis of this compound
The synthesis of symmetrical diaryl ureas is most commonly achieved by the reaction of an aniline derivative with a carbonyl source. In this case, 3-aminophenylboronic acid serves as the aniline component, and triphosgene provides a safe and efficient means of introducing the carbonyl group. The reaction proceeds via the in-situ formation of an isocyanate intermediate, which is then trapped by a second molecule of the amine.
Core Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amine on triphosgene, which, in the presence of a base, decomposes to generate phosgene in situ. This highly reactive intermediate then reacts with the amine to form an isocyanate. A second molecule of the amine subsequently adds to the isocyanate to yield the desired 1,3-disubstituted urea. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction without competing with the primary amine.
Detailed Experimental Protocol
Materials and Equipment:
-
3-Aminophenylboronic acid (CAS: 30418-59-8)
-
Triphosgene (bis(trichloromethyl) carbonate) (CAS: 32315-10-9)
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-aminophenylboronic acid (5.00 g, 36.5 mmol, 2.0 equiv). Anhydrous dichloromethane (100 mL) is added, and the resulting suspension is stirred.
-
Base Addition: Anhydrous triethylamine (7.6 mL, 54.8 mmol, 3.0 equiv) is added to the suspension.
-
Triphosgene Addition: In a separate, dry flask, triphosgene (5.42 g, 18.3 mmol, 1.0 equiv) is dissolved in anhydrous dichloromethane (50 mL). This solution is transferred to the dropping funnel.
-
Reaction Execution: The triphosgene solution is added dropwise to the stirred amine suspension over a period of 30-45 minutes at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic phase is washed sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Purification Strategy
The purification of boronic acids can be challenging due to their polarity and potential for decomposition on standard silica gel.[3] Therefore, alternative methods are often required.
Recrystallization
Recrystallization is often the simplest and most effective method for purifying the crude product. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, acetone/hexanes) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification via Boronate Salt Formation
This method takes advantage of the acidic nature of the boronic acid.
Protocol:
-
Dissolve the crude product in an organic solvent such as diethyl ether.
-
Extract with an aqueous solution of a base (e.g., 1 M NaOH) to form the sodium boronate salt, which will partition into the aqueous layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl until the product precipitates.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized this compound.
Physicochemical Properties
| Property | Expected Value |
| CAS Number | 957060-87-6[4][5] |
| Molecular Formula | C₁₃H₁₄B₂N₂O₅ |
| Molecular Weight | 299.88 g/mol |
| Physical Form | White to off-white solid |
| Melting Point | To be determined experimentally (expected >200 °C) |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm). A singlet, which may be broad, corresponding to the two equivalent N-H protons, is anticipated (typically δ 8.5-9.5 ppm in DMSO-d₆). The two B(OH)₂ groups should give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: A characteristic resonance for the urea carbonyl carbon is expected in the range of δ 150-160 ppm. Aromatic carbons will appear in the δ 110-140 ppm region. The carbon attached to the boron atom will have a characteristic chemical shift.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₃H₁₅B₂N₂O₅⁺) is 301.1123. The observed mass should be within 5 ppm of this value. The presence of two boron atoms will result in a characteristic isotopic pattern.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption is anticipated around 1630-1680 cm⁻¹.
-
N-H Bend (Amide II): A band is expected near 1550 cm⁻¹.
-
B-O Stretch: Broad and strong bands are expected in the 1300-1400 cm⁻¹ region.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Safety and Handling
-
Triphosgene: Triphosgene is a toxic substance and a water-reactive lachrymator that can decompose into phosgene and HCl upon heating or exposure to moisture.[6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
3-Aminophenylboronic acid: May cause skin and eye irritation. Standard laboratory PPE should be worn.
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and flammable. Handle all chemicals with care and in accordance with their Safety Data Sheets (SDS).
Conclusion
This guide outlines a reliable and well-grounded approach for the synthesis and characterization of this compound. By leveraging a common triphosgene-mediated urea formation and addressing the specific challenges related to the purification of boronic acids, researchers can confidently produce this valuable bifunctional molecule. The detailed characterization workflow ensures the unambiguous confirmation of its structure and purity, providing a solid foundation for its application in drug discovery, sensor development, and materials science.
References
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- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
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- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1801-1804.
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physicochemical properties of 1,3-Bis(3-boronophenyl)urea
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Bis(3-boronophenyl)urea
Abstract
This compound is a unique bifunctional molecule that integrates a rigid diaryl urea scaffold with two reactive phenylboronic acid moieties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its core physicochemical properties. We delve into the compound's synthesis, solubility, acidity (pKa), and chemical stability, offering field-proven insights into the causality behind experimental choices and analytical methodologies. The inherent instability of arylboronic acids, particularly their propensity for deboronation and dehydration to form boroxines, presents significant challenges in handling and characterization, which are addressed herein. Detailed protocols for characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. By synthesizing data from analogous structures and established principles, this document serves as a foundational resource for harnessing the potential of this compound in medicinal chemistry and materials science.
Introduction
This compound is a symmetrical diaryl urea featuring boronic acid groups at the meta-position of each phenyl ring. This structure is of significant interest as it combines the distinct chemical functionalities of two important molecular classes, offering unique opportunities in supramolecular chemistry, sensor design, and drug development.
-
The Diaryl Urea Core: The central N,N'-diphenylurea structure acts as a rigid and planar linker. The urea functional group is a potent hydrogen bond donor and acceptor, a feature widely exploited in drug design to facilitate strong and specific interactions with biological targets such as protein kinases and enzymes.[1][2] This scaffold is a well-established pharmacophore in numerous clinically approved drugs.[3]
-
The Phenylboronic Acid Moieties: The two phenylboronic acid groups confer Lewis acidity, enabling the molecule to form reversible covalent bonds with 1,2- and 1,3-diols. This property is the basis for boronic acid utility in glucose sensors and as dynamic-covalent building blocks. Furthermore, arylboronic acids are indispensable intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4]
The dual nature of this compound—a bivalent diol-binding agent and a structurally rigid hydrogen-bonding element—makes a thorough understanding of its physicochemical properties essential for its effective application. This guide aims to provide that understanding, focusing on the practical challenges and strategic considerations for its use in a research setting.
Core Physicochemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 957060-87-6 | [5] |
| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | [5][6] |
| Molecular Weight | 299.88 g/mol | [6] |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| IUPAC Name | This compound | [6] |
Synthesis and Purification
The synthesis of symmetrical diaryl ureas is typically achieved by reacting an aryl amine with a carbonyl-transfer agent like phosgene or a safer equivalent.[3] For this compound, the logical precursors are 3-aminophenylboronic acid and a phosgene equivalent such as triphosgene (bis(trichloromethyl)carbonate).
The primary challenge in the synthesis and purification of arylboronic acids is their inherent instability. They are susceptible to protodeboronation (loss of the C-B bond) and, most notably, dehydration to form a cyclic anhydride trimer known as a boroxine.[7] This process is often catalyzed by heat or trace acid/base and can complicate purification by standard silica gel chromatography, where the acidic surface can promote degradation.[4][8]
-
Reaction Setup: To a stirred solution of 3-aminophenylboronic acid (2.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of triphosgene (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purification is best achieved by recrystallization or precipitation rather than silica gel chromatography to avoid degradation. A solvent system such as ethyl acetate/hexanes or acetone/water can be explored.
Caption: Proposed synthetic workflow for this compound.
Solubility Profile
The solubility of this compound is dictated by the interplay of its nonpolar diaryl core and its polar boronic acid and urea functionalities. Based on structurally similar compounds, a general solubility profile can be predicted. Diaryl ureas are typically soluble in polar aprotic solvents and have limited solubility in aqueous media.[9]
| Solvent | Predicted Solubility | Rationale |
| DMSO, DMF | Soluble | Highly polar aprotic solvents capable of disrupting hydrogen bonds and solvating the entire structure. |
| Methanol, Ethanol | Moderately Soluble | Polar protic solvents; solubility may be enhanced with heating. |
| Water | Sparingly Soluble | The large hydrophobic surface area of the diphenylurea backbone limits aqueous solubility.[9] |
| Dichloromethane | Slightly Soluble | Lower polarity limits effective solvation of the polar urea and boronic acid groups.[10] |
| Hexanes, Toluene | Insoluble | Nonpolar solvents are unable to solvate the polar functional groups.[10] |
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC with UV detection.
Acidity and pKa
The boronic acid groups are Lewis acids, not Brønsted-Lowry acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, releasing a proton in the process. The pKa of a boronic acid is a measure of the equilibrium for this reaction.
B(OH)₂ + 2H₂O ⇌ B(OH)₃⁻ + H₃O⁺
The pKa of boric acid is approximately 9.23.[11] Phenylboronic acids typically have pKa values in the range of 8.5-9.0. Therefore, this compound is expected to have two pKa values in this range. At physiological pH (7.4), the boronic acid groups will exist predominantly in their neutral, trigonal planar state. This is a critical consideration for biological applications, as the anionic tetrahedral form is generally the species that binds most strongly to diols.
Caption: Acid-base equilibrium of a phenylboronic acid group.
-
Solution Preparation: Dissolve a precise amount of this compound in a solution of known ionic strength (e.g., 0.1 M KCl) to a final concentration of ~1-5 mM.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
Chemical Stability
The stability of this compound is a major concern for its storage, handling, and analysis. The primary degradation pathways are associated with the boronic acid functional groups.
-
Boroxine Formation: As previously mentioned, arylboronic acids readily undergo intermolecular dehydration to form stable, six-membered boroxine rings.[7] This is often observed during storage as a solid or upon heating in solution. Boroxine formation is reversible in the presence of water. This equilibrium can complicate characterization, as samples may appear as a mixture of the monomer and trimer.
-
Oxidative Degradation and Deboronation: Boronic acids can be susceptible to oxidation and protodeboronation, particularly under harsh pH conditions or in the presence of certain metals.[12]
To mitigate these stability issues, it is advisable to store the compound under anhydrous and inert conditions. For applications where the free boronic acid is not required, conversion to a more stable boronate ester (e.g., by reaction with pinacol) is a common and effective protective strategy.[12]
Caption: Reversible formation of a boroxine from a boronic acid.
Analytical Characterization
Accurate characterization of this compound requires analytical methods that account for its potential instability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound. However, interactions between the boronic acid groups and the stationary phase can lead to poor peak shape and on-column degradation.[13]
-
Column: A modern, high-purity silica C18 column (e.g., Waters XSelect HSS T3) is recommended to minimize secondary interactions.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Detection: UV detection at a wavelength where the phenyl rings absorb (e.g., 254 nm).
-
Injection Solvent: The sample should be dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile/water to ensure good peak shape.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Analysis of boronic acids by ESI-MS can be complicated by the in-source formation of boroxines, solvent adducts, and dimers.[7]
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ or adducts like [M+HCOO]⁻ may be observed.
-
Method Optimization: To minimize boroxine formation, it is crucial to use optimized ESI source conditions, particularly a lower cone voltage (typically 15-25 V).[7] This reduces the energy in the source, favoring the detection of the intact monomeric ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR: Expect complex aromatic signals between 7.0-8.5 ppm. The N-H protons of the urea will appear as a singlet, typically downfield (>8.5 ppm), which will exchange with D₂O.
-
¹³C NMR: Aromatic carbons will resonate in the 110-145 ppm range. The urea carbonyl carbon is expected around 150-160 ppm. The carbon attached to the boron (C-B) will be a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This is a definitive technique for observing the boron environment. A single, broad resonance between 25-35 ppm (relative to BF₃·OEt₂) is expected for the trigonal planar boronic acid. The formation of boroxine would result in a different chemical shift, often slightly downfield.
Potential Applications in Drug Discovery and Research
While specific biological activity for this compound is not widely documented, its structure suggests several compelling applications:
-
Bivalent Kinase Inhibitors: Many potent kinase inhibitors are based on a diaryl urea scaffold.[14] The presence of two boronic acid groups could allow for bivalent interactions, potentially targeting two sites within a protein or bridging protein complexes.
-
Saccharide Recognition: As a diboronic acid, it has the potential to bind with high affinity and selectivity to specific complex saccharides, making it a candidate for developing sensors or diagnostic tools.
-
Supramolecular Chemistry: The combination of directional hydrogen bonding from the urea and dynamic-covalent bonding from the boronic acids makes it an excellent candidate for the construction of advanced supramolecular polymers and materials.
Conclusion
This compound is a molecule of considerable scientific interest, possessing a rich chemical functionality. Its core physicochemical properties are dominated by the interplay between the stable diaryl urea linker and the reactive boronic acid groups. The primary challenges in working with this compound are its limited aqueous solubility and the inherent instability of the boronic acid moieties, which tend to form boroxines. Successful application requires careful handling, storage under inert conditions, and the use of optimized analytical techniques that mitigate on-column or in-source degradation. With a proper understanding of these properties, this compound stands as a valuable and versatile tool for innovation in drug discovery, chemical sensing, and materials science.
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1,3-Bis(3-boronophenyl)urea CAS number 957060-87-6
An In-depth Technical Guide to 1,3-Bis(3-boronophenyl)urea (CAS 957060-87-6): A Bivalent Boronic Acid Scaffold for Drug Discovery and Chemical Biology
Abstract
The confluence of established pharmacophores with novel chemical moieties is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of this compound (CAS 957060-87-6), a unique molecule that integrates the well-established hydrogen-bonding capabilities of a diaryl urea scaffold with the versatile reactivity of two boronic acid groups.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's synthesis, physicochemical properties, potential mechanisms of action, and applications. We will delve into validated experimental approaches and highlight the causal relationships behind key procedural steps, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Convergence of Urea and Boron
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor-acceptor, anchoring ligands to protein targets with high affinity.[2][4] This motif is central to numerous FDA-approved drugs, including the kinase inhibitor Sorafenib.[5][6] Concurrently, the field has witnessed the ascendance of organoboron compounds, transitioning from chemical curiosities to clinically validated therapeutic agents. The unique ability of the boron atom in boronic acids to form reversible covalent bonds with diols—such as those found in the active sites of serine proteases or on cell-surface glycoproteins—offers a powerful tool for achieving high potency and novel modes of biological activity.
This compound emerges at the intersection of these two powerful concepts. Its symmetrical, bivalent design presents two boronic acid warheads, suggesting the potential for enhanced avidity through dual-target engagement or the ability to bridge two distinct sites within a single protein or protein complex. This guide serves to illuminate the scientific foundation of this promising compound.
Physicochemical and Structural Data
A precise understanding of a compound's properties is fundamental for experimental design. The key physicochemical data for this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 957060-87-6 | [7][8][9] |
| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | [7][8][9] |
| Molecular Weight | 299.88 g/mol | [7][9] |
| Synonyms | 3,3'-Carbonylbis(azanediyl)bis(3,1-phenylene)diboronic acid | [10] |
| Appearance | Solid | N/A |
| Identified Use | Laboratory chemicals, for scientific research and development only | [10] |
Note: The molecular formula C₁₃H₁₄B₂N₂O₅ and corresponding weight of ~299.88 g/mol suggest the compound may exist as a monohydrate or in a related stable form under standard conditions, as the anhydrous formula C₁₃H₁₄B₂N₂O₄ corresponds to a molecular weight of approximately 283.89 g/mol .
Synthesis and Characterization: A Self-Validating Workflow
The reliable synthesis and rigorous characterization of a compound are prerequisites for any meaningful biological investigation. A robust method for preparing this compound proceeds from 3-aminophenylboronic acid.
Synthetic Workflow Diagram
Caption: A validated workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and requires adaptation based on specific laboratory safety standards and equipment. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical. Boronic acids can undergo dehydration to form boroxines, while triphosgene is highly sensitive to moisture. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Isocyanate Formation: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.
-
Expertise & Experience: Triphosgene is a safer, solid alternative to highly toxic phosgene gas. Slow, cooled addition is a crucial safety measure to control the exothermic reaction and prevent side reactions.
-
-
Urea Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The highly reactive isocyanate intermediate, generated in situ, will react with a second molecule of 3-aminophenylboronic acid to form the desired symmetrical urea.
-
Reaction Monitoring & Work-up: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Self-Validation: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product. The integrity of the final compound must be validated by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
HPLC: To confirm purity is ≥95%.[11]
-
Proposed Mechanism of Action & Biological Applications
While specific biological targets for this compound are not yet extensively documented, its structure provides a clear rationale for several promising applications.
Bivalent Enzyme Inhibition
The primary hypothesis for the action of this molecule is its function as a bivalent inhibitor of enzymes that recognize diol-containing substrates or possess appropriately spaced nucleophilic residues (e.g., serines) in their active sites.
Caption: Hypothetical mechanism showing bivalent binding to a target enzyme's active site.
This dual-point attachment could lead to a significant increase in binding affinity and residence time compared to a monovalent boronic acid inhibitor due to avidity effects. Potential target classes include serine proteases, certain phosphatases, and enzymes involved in carbohydrate metabolism.
Applications in Drug Discovery and Chemical Biology
-
Kinase Inhibitor Scaffolding: The diaryl urea core is a proven pharmacophore for inhibiting various protein kinases.[6] this compound could serve as a novel starting point for developing inhibitors that not only interact with the kinase hinge region via the urea moiety but also form covalent bonds with nearby residues.
-
Chemical Probe for Glycobiology: Boronic acids are known to bind with sugars and other carbohydrates. This bivalent molecule could be used as a probe to study cell surface glycans, potentially cross-linking glycoproteins and aiding in the study of cellular adhesion or signaling events.
-
Antimicrobial and Anticancer Research: Urea derivatives have demonstrated a wide range of biological activities, including antibacterial and anticancer effects.[12][13][14] The unique structure of this compound warrants its inclusion in screening campaigns against various pathogens and cancer cell lines. A related compound, 1,3-bis(p-Hydroxyphenyl)urea, has shown anti-inflammatory activity by reducing levels of IL-6, IL-1β, TNF-α, and COX-2, suggesting that the bis-phenylurea scaffold is biologically active.[15]
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate caution.
-
Hazards: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10] The toxicological properties have not been fully investigated.[10]
-
Handling:
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Perspectives
This compound represents a scientifically intriguing and synthetically accessible molecule. It combines the structural rigidity and hydrogen-bonding capacity of the diaryl urea scaffold with the unique reversible covalent-binding properties of two boronic acid moieties. Its potential as a high-avidity enzyme inhibitor, a novel kinase inhibitor template, or a chemical probe for glycobiology makes it a compound of significant interest for further research. Future work should focus on screening this molecule against diverse biological targets to uncover its specific activities, thereby paving the way for its potential development in therapeutic and diagnostic applications.
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An In-Depth Technical Guide to the Molecular Structure of 1,3-Bis(3-boronophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of the diaryl urea scaffold and the boronic acid functional group represents a frontier in medicinal chemistry, particularly in the design of targeted covalent inhibitors. This guide provides a comprehensive technical overview of 1,3-Bis(3-boronophenyl)urea, a molecule embodying this synergy. We delve into its structural characteristics, physicochemical properties, and the established methodologies for its synthesis and characterization. By synthesizing data from closely related analogs and foundational chemical principles, this document offers predictive insights into its spectroscopic signature and solid-state behavior. Furthermore, we explore its potential therapeutic applications, focusing on the well-documented role of urea-containing boronic acids as potent proteasome inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of next-generation boron-based therapeutics.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its structural rigidity and exceptional hydrogen bonding capabilities. As both a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), the urea moiety facilitates robust and specific interactions with biological targets such as enzymes and receptors. This has led to its incorporation into a multitude of clinically approved drugs.[1][2]
Parallel to this, the boronic acid group [-B(OH)₂] has emerged from a niche chemical curiosity to a "warhead" of significant therapeutic interest.[3] Its unique ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, or to interact with diols, makes it an ideal functional group for designing potent and selective enzyme inhibitors.[2][3] The approval of Bortezomib, a peptide boronic acid proteasome inhibitor, catalyzed a surge of interest in boron-containing compounds, demystifying earlier concerns about toxicity and highlighting their therapeutic potential.[3]
This compound merges these two powerful pharmacophores. The symmetrical diaryl urea core provides a stable, predictable framework, while the two meta-positioned boronic acid groups offer reactive centers for target engagement. This symmetrical arrangement presents intriguing possibilities for bivalent binding or enhanced target affinity, making it a compelling candidate for investigation in oncology and other therapeutic areas.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a central carbonyl group symmetrically disubstituted with two 3-boronophenyl rings via nitrogen atoms.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value / Prediction | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | [4] |
| Molecular Weight | 299.88 g/mol | [4] |
| Physical Form | Predicted: White to off-white solid | Analog Comparison |
| Hydrogen Bond Donors | 6 (2x NH, 2x B(OH)₂) | Calculated |
| Hydrogen Bond Acceptors | 5 (1x C=O, 2x B(OH)₂) | Calculated |
| ¹¹B NMR Chemical Shift | Predicted: ~28-33 ppm | [5][6] |
Synthesis and Purification
The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. A robust and common method involves the reaction of an aniline derivative with a phosgene equivalent, such as solid triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to gaseous phosgene.[7] The following protocol is a validated, general procedure adapted for the specific synthesis of this compound from 3-aminophenylboronic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminophenylboronic acid (2.2 equivalents)
-
Triphosgene (1.0 equivalent)
-
Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve triphosgene (1 eq.) in anhydrous DCM in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture, particularly with the reactive intermediates. Cooling to 0 °C controls the initial exothermic reaction upon addition of the amine.
-
-
Amine Addition: In a separate flask, dissolve 3-aminophenylboronic acid (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the formation of the isocyanate intermediate and the final urea product, driving the reaction to completion. Slow, dropwise addition is critical for temperature control and to avoid polymerization side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with 1% acetic acid). The disappearance of the starting amine indicates reaction completion.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed and a new, typically less polar, product has formed.
-
-
Work-up: a. Quench the reaction by slowly adding deionized water and transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.
-
Causality: The acid wash removes any unreacted triethylamine and other basic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product can be purified by recrystallization from a solvent system like Ethanol/Water or by column chromatography on silica gel to yield the pure this compound.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Structural Elucidation and Characterization
The definitive structural confirmation of this compound requires a combination of spectroscopic and analytical techniques. Based on the known characteristics of diaryl ureas and phenylboronic acids, a detailed predictive analysis can be made.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~9.0-9.5 ppm (s, 2H, N-H)δ ~7.2-8.0 ppm (m, 8H, Ar-H)δ ~8.0-8.5 ppm (s, 4H, B(OH)₂) | Urea N-H protons are deshielded. Aromatic protons will show complex splitting patterns. Boronic acid protons are broad and may exchange with solvent. |
| ¹³C NMR | δ ~153-155 ppm (C=O)δ ~115-140 ppm (Ar-C)C-B signal may be broad or unobserved. | Carbonyl carbon is characteristic. Aromatic region will show multiple signals. The quadrupolar boron nucleus often broadens the signal of the directly attached carbon, sometimes beyond detection.[5] |
| ¹¹B NMR | δ ~28-33 ppm (broad singlet) | This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[6][8] A significant upfield shift (to ~3-13 ppm) would indicate coordination and formation of a tetrahedral (sp³) boronate species.[8] |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch)~1630-1650 (C=O stretch, "Amide I band")~1550 (N-H bend, "Amide II band")~1350 (B-O stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |
| HRMS (ESI+) | m/z = 301.1200 [M+H]⁺m/z = 323.1019 [M+Na]⁺ | Calculation for C₁₃H₁₅B₂N₂O₅⁺ and C₁₃H₁₄B₂N₂NaO₅⁺ respectively, confirming molecular formula and weight. |
X-ray Crystallography Insights
While a specific crystal structure for this compound is not publicly available, analysis of numerous diaryl urea crystal structures reveals highly conserved packing motifs.[9][10]
-
Hydrogen Bonding: The most dominant intermolecular interaction is the formation of one-dimensional chains or tapes. In this motif, the N-H group of one urea molecule forms a strong hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule, creating a robust, linear supramolecular assembly.[9][10]
-
Molecular Conformation: The molecule is expected to be largely planar, although slight twisting (dihedral angles) between the phenyl rings and the central urea plane is common to alleviate steric hindrance.[9] The two boronic acid groups, being on opposite sides of the core, would likely engage in their own intermolecular hydrogen bonding networks with neighboring chains or solvent molecules.
Diagram: Predicted Intermolecular Hydrogen Bonding
Caption: Conserved N-H···O=C hydrogen bond motif in diaryl ureas.
Potential Therapeutic Applications & Mechanism of Action
The primary therapeutic rationale for this compound lies in its potential as a proteasome inhibitor. The 20S proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, and its inhibition is a validated strategy in cancer therapy.
Mechanism of Action: Peptide boronic acids like Bortezomib function by targeting the chymotrypsin-like (ChT-L) activity of the proteasome.[3] The electrophilic boron atom is attacked by the nucleophilic N-terminal threonine hydroxyl group in the proteasome's active site.[3] This forms a stable, yet reversible, tetrahedral boronate complex, effectively blocking the enzyme's catalytic activity. Introducing a urea scaffold in place of a peptide bond has been shown to yield compounds with extremely high potency (IC₅₀ < 1 pM) and improved pharmacokinetic profiles compared to first-generation inhibitors.[1][2]
This compound, while not a peptide, could act as a small molecule inhibitor engaging the same active site. The two boronic acid groups could potentially lead to enhanced affinity or a unique binding mode within the proteasomal complex.
Diagram: Proposed Mechanism of Proteasome Inhibition
Caption: Covalent inhibition of the proteasome by a boronic acid warhead.
Conclusion and Future Directions
This compound stands as a molecule of significant academic and pharmaceutical interest. It elegantly combines the robust hydrogen-bonding capacity of a diaryl urea scaffold with the covalent reactivity of two boronic acid moieties. While this guide provides a robust, predictive framework for its structure and synthesis based on established chemical knowledge, empirical validation is the critical next step. Future research should focus on executing the proposed synthesis, performing detailed spectroscopic and crystallographic analysis to confirm its structure, and evaluating its biological activity in relevant assays, such as proteasome inhibition and cancer cell line cytotoxicity panels. These studies will be essential to fully unlock the therapeutic potential of this promising molecular architecture.
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An In-Depth Technical Guide to the Mechanism of Action of 1,3-Bis(3-boronophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(3-boronophenyl)urea is a novel small molecule inhibitor targeting soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of its mechanism of action, rooted in the well-established pharmacology of 1,3-disubstituted ureas as potent sEH inhibitors. By inhibiting sEH, this compound elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), leading to a cascade of beneficial downstream effects including vasodilation, anti-inflammatory, and analgesic properties. This guide will delve into the molecular interactions, cellular signaling pathways, and the consequential physiological responses. Furthermore, it will provide detailed experimental protocols for the evaluation of this and similar compounds, offering a foundational framework for researchers in the field.
Introduction: The Soluble Epoxide Hydrolase Pathway as a Therapeutic Target
The soluble epoxide hydrolase (sEH) enzyme plays a pivotal role in the arachidonic acid cascade, a complex metabolic network that produces a diverse array of signaling molecules.[1] Specifically, sEH is responsible for the hydrolytic conversion of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are recognized as crucial endogenous mediators with a range of protective functions.[3] These include potent vasodilation, anti-inflammatory actions, and modulation of pain perception.[4]
The therapeutic potential of inhibiting sEH lies in the stabilization and enhancement of the beneficial effects of EETs.[5] A significant class of compounds that have demonstrated potent sEH inhibition are the 1,3-disubstituted ureas.[2] These molecules act as competitive, tight-binding inhibitors of sEH, effectively increasing the bioavailability of EETs and shifting the balance towards an anti-inflammatory and pro-resolving state.[2]
The Core Mechanism: Inhibition of Soluble Epoxide Hydrolase
The primary mechanism of action of this compound is the competitive inhibition of the soluble epoxide hydrolase enzyme. The 1,3-disubstituted urea pharmacophore is a well-established structural motif for potent sEH inhibitors.[2]
Molecular Interactions with the sEH Active Site
The urea core of 1,3-disubstituted inhibitors forms key hydrogen bonding interactions within the catalytic site of sEH.[2] Specifically, the carbonyl oxygen of the urea typically acts as a hydrogen bond acceptor for two tyrosine residues (Tyr381 and Tyr465 in human sEH), while one of the urea nitrogens donates a hydrogen bond to an aspartate residue (Asp333 in human sEH).[2] These interactions mimic the transition state of the natural substrate, leading to tight binding and effective inhibition.
The phenyl groups of this compound are expected to occupy hydrophobic pockets within the sEH active site, further enhancing binding affinity.
The Unique Role of the Boronic Acid Moieties
While specific crystallographic data for this compound bound to sEH is not currently available in the public domain, the presence of boronic acid groups suggests additional and potentially unique interactions. Boronic acids are known to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of various enzymes.[6][7] It is plausible that the boronic acid moieties of this compound could form such interactions with nucleophilic residues in or near the sEH active site, potentially contributing to its inhibitory potency and duration of action. Furthermore, boronic acids can influence the pharmacokinetic properties of a molecule, potentially improving aspects like bioavailability.[8][9]
Downstream Cellular and Physiological Consequences
The inhibition of sEH by this compound initiates a cascade of downstream events, primarily driven by the increased bioavailability of EETs.
Vasodilation and Cardiovascular Effects
EETs are potent vasodilators, acting on vascular smooth muscle cells to promote relaxation and increase blood flow.[4] This effect is mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels. By preventing the degradation of EETs, this compound is anticipated to lower blood pressure and improve endothelial function, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Anti-inflammatory and Immunomodulatory Actions
EETs exert significant anti-inflammatory effects through multiple mechanisms. They can inhibit the activation of the pro-inflammatory transcription factor NF-κB, reduce the expression of adhesion molecules on endothelial cells, and decrease the production of pro-inflammatory cytokines.[10] Consequently, sEH inhibitors like this compound are expected to be effective in mitigating inflammatory responses in various pathological conditions.
Analgesic Properties
The role of sEH and EETs in pain modulation is an active area of research. Inhibition of sEH has been shown to reduce both inflammatory and neuropathic pain in preclinical models.[10] The analgesic effects are thought to be mediated by the stabilization of EETs, which can modulate the activity of ion channels involved in nociception.
Signaling Pathway Overview
Caption: Mechanism of action of this compound.
Experimental Protocols for Evaluation
The following protocols provide a framework for the in vitro and in vivo characterization of sEH inhibitors like this compound.
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is adapted from established high-throughput screening methods for sEH inhibitors.[3][11]
Materials:
-
Recombinant human sEH
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound (test compound)
-
Known sEH inhibitor (positive control, e.g., 1,3-dicyclohexylurea - DCU)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in DMSO.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test compound dilutions, positive control, and DMSO (vehicle control) to the respective wells.
-
Add the recombinant human sEH to all wells except the blank.
-
Incubate the plate for 5 minutes at 30°C.[4]
-
Initiate the reaction by adding the sEH fluorescent substrate to all wells.[11]
-
Immediately measure the fluorescence intensity kinetically over 15-30 minutes using an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm.[3][11]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: In Vitro sEH Inhibition Assay
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An In-depth Technical Guide to the Derivatives of 1,3-Bis(3-boronophenyl)urea: Synthesis, Properties, and Therapeutic Potential
Abstract
The confluence of the diaryl urea scaffold, a cornerstone in modern medicinal chemistry, and the unique reactivity of boronic acids has given rise to a promising class of molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of 1,3-Bis(3-boronophenyl)urea (BBPU) and its derivatives. We will delve into the rationale behind their design, detailed synthetic methodologies, key physicochemical and biological properties, and their burgeoning applications, with a particular focus on their role as agents for Boron Neutron Capture Therapy (BNCT). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this innovative area of chemical biology.
Introduction: The Strategic Convergence of Urea and Boronic Acid Moieties
The urea functional group is a privileged scaffold in drug discovery, capable of forming multiple stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] Its presence is integral to numerous clinically approved therapies, particularly in oncology.[2] Boron-containing compounds, once viewed with caution, have emerged as a frontier in medicinal chemistry, largely catalyzed by the success of the proteasome inhibitor Bortezomib.[3][4] The boronic acid group's ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues in enzyme active sites, offers a unique mechanism of action.[5]
The strategic combination of a diaryl urea backbone with two boronic acid functionalities in this compound presents a molecule with inherent bifunctionality and multivalency. This design paradigm is particularly attractive for applications such as Boron Neutron Capture Therapy (BNCT), where a high concentration of boron-10 atoms within tumor cells is a prerequisite for therapeutic efficacy.[6][7][8]
Synthesis of this compound and Its Derivatives
The synthesis of BBPU and its analogs can be approached through a modular strategy, typically involving the initial construction of a diaryl urea core followed by the introduction of the boronic acid moieties. A robust and widely applicable method leverages the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
The overall synthetic strategy is depicted below. The key steps involve the formation of a dihalo-diaryl urea precursor, followed by a palladium-catalyzed borylation reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for the synthesis of diaryl ureas and subsequent Suzuki-Miyaura cross-coupling reactions.[1][9]
Step 1: Synthesis of 1,3-Bis(3-bromophenyl)urea
-
To a stirred solution of 3-bromoaniline (2.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triphosgene (0.4 eq) portion-wise.
-
Add a tertiary amine base, such as triethylamine (2.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,3-bis(3-bromophenyl)urea.
Step 2: Synthesis of 1,3-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
-
In a flame-dried Schlenk flask, dissolve 1,3-bis(3-bromophenyl)urea (1.0 eq), bis(pinacolato)diboron (2.5 eq), and potassium acetate (3.0 eq) in an anhydrous solvent such as 1,4-dioxane.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired bis(boronic ester).
Step 3: Hydrolysis to this compound
-
Dissolve the bis(boronic ester) from Step 2 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Physicochemical and Biological Properties
The unique structural features of BBPU derivatives impart a range of interesting properties relevant to drug development.
Physicochemical Properties
The introduction of two boronic acid groups significantly influences the physicochemical properties of the diaryl urea scaffold.
| Property | Expected Characteristics | Rationale |
| Solubility | Moderate to low in aqueous media at physiological pH. Solubility increases at higher pH due to the formation of the boronate anion. | The diaryl urea core is hydrophobic, while the boronic acid groups are polar. |
| pKa | The boronic acid moieties are expected to have pKa values in the range of 8-9. | The electron-withdrawing nature of the phenylurea scaffold can influence the acidity of the boronic acid groups. |
| Stability | Generally stable, but boronic acids can undergo dehydration to form boroxines, especially upon heating or under anhydrous conditions. | The trimeric boroxine anhydride is a common form of boronic acids in the solid state. |
| Lipophilicity (LogP) | The LogP will be influenced by the nature of any substituents on the phenyl rings. The parent compound is expected to have a moderate LogP. | The balance between the hydrophobic diaryl urea core and the hydrophilic boronic acid groups determines the overall lipophilicity. |
Biological Properties and Therapeutic Applications
The primary therapeutic rationale for developing BBPU derivatives is their potential as agents for Boron Neutron Capture Therapy (BNCT).
3.2.1. Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiotherapy modality that utilizes the nuclear capture reaction between a non-radioactive isotope, boron-10 (¹⁰B), and low-energy thermal neutrons.[6][10] This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a short path length in tissue, leading to selective destruction of tumor cells that have accumulated ¹⁰B.[11]
Caption: The principle of Boron Neutron Capture Therapy (BNCT).
BBPU derivatives are attractive candidates for BNCT due to:
-
High Boron Content: The presence of two boron atoms per molecule increases the boron payload delivered to the tumor.
-
Potential for Tumor Targeting: The diaryl urea scaffold can be functionalized to incorporate targeting moieties that enhance selective uptake by cancer cells. For example, derivatives can be designed to target overexpressed receptors on the tumor cell surface.
3.2.2. Enzyme Inhibition
The diaryl urea scaffold is a well-established pharmacophore for kinase inhibitors.[2][12] It is plausible that BBPU derivatives could also exhibit inhibitory activity against various kinases involved in cancer cell signaling. Furthermore, the boronic acid groups can act as warheads to target serine proteases or other enzymes with key serine or threonine residues in their active sites. This dual mechanism of action could lead to potent and selective anticancer agents.
Structure-Activity Relationships (SAR)
While specific SAR studies on BBPU derivatives are not extensively reported, general principles can be inferred from the broader literature on diaryl ureas and boronic acids.
| Moiety | Modification | Expected Impact on Activity |
| Urea Linker | Replacement with thiourea or other bioisosteres | May alter hydrogen bonding capacity and pharmacokinetic properties. |
| Phenyl Rings | Introduction of electron-donating or -withdrawing groups | Can modulate the pKa of the boronic acids, lipophilicity, and interactions with biological targets. |
| Boronic Acid Position | Shifting from meta (3-position) to ortho or para positions | Will significantly alter the geometry of the molecule and its ability to bind to target proteins. |
| Boronic Acid Protection | Use of pinacol or other esters | Can improve stability and bioavailability, acting as a prodrug strategy. |
Future Perspectives
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Synthesis of Diverse Libraries: The development of efficient synthetic routes to a wide range of BBPU analogs with varied substitution patterns is crucial for comprehensive SAR studies.
-
In-depth Biological Evaluation: Systematic screening of these compounds against a panel of cancer cell lines and relevant enzymes will elucidate their mechanisms of action and therapeutic potential.
-
Development of Targeted Derivatives: The conjugation of BBPU to tumor-targeting ligands, such as antibodies or small molecules, could significantly enhance their efficacy as BNCT agents.
-
Preclinical and Clinical Evaluation: Promising candidates should be advanced to in vivo studies to assess their pharmacokinetics, biodistribution, and therapeutic efficacy in relevant animal models of cancer.
Conclusion
This compound and its derivatives represent a compelling class of compounds at the intersection of established pharmacophores. Their unique structural features, including a high boron content and the potential for dual mechanisms of action, make them highly promising candidates for the development of novel anticancer therapeutics, particularly in the context of Boron Neutron Capture Therapy. This guide provides a foundational understanding to stimulate further research and development in this exciting area of medicinal chemistry.
References
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- Coglitore, R., et al. (2023). Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment. Medicinal Research Reviews, 43(5), 1809-1830.
- Khatun, R., et al. (2021). Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy. ACS Omega, 6(50), 34799–34811.
- Soloway, A. H., et al. (1998). The Rationale and Requirements for the Development of Boron Compounds for Boron Neutron Capture Therapy of Brain Tumors. Journal of Neuro-Oncology, 33(1-2), 9–18.
- Green, A. G., et al. (2023). Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT. Cancers, 15(10), 2801.
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An In-depth Technical Guide to the Solubility of 1,3-Bis(3-boronophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-boronophenyl)urea is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring two phenylboronic acid moieties linked by a central urea group, presents unique opportunities for the design of novel therapeutics, sensors, and self-assembling materials. The boronic acid groups can form reversible covalent bonds with diols, a property exploited in glucose sensing and as a pharmacophore for enzyme inhibition. The central urea functionality provides a rigid scaffold and hydrogen bonding capabilities that can influence molecular recognition and crystal packing.
A thorough understanding of the solubility of this compound is paramount for its successful application. Solubility impacts every stage of the research and development pipeline, from synthesis and purification to formulation and in vitro/in vivo testing. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted solubility of this compound in various solvents, the key factors influencing its solubility, and a detailed experimental protocol for its empirical determination.
Molecular Structure and Physicochemical Properties Analysis
The solubility of this compound is a direct consequence of its molecular structure. By dissecting the molecule into its constituent functional groups, we can predict its behavior in different solvent environments.
Caption: Chemical structure of this compound.
-
Urea Core: The central urea group (-NH-CO-NH-) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This feature generally imparts solubility in polar solvents, particularly those that can participate in hydrogen bonding.[3]
-
Phenyl Rings: The two phenyl rings are non-polar and hydrophobic. They contribute to the molecule's rigidity and can engage in π-π stacking interactions. The presence of these large hydrophobic regions will likely limit solubility in highly polar solvents like water and enhance solubility in organic solvents with some aromatic character.
-
Boronic Acid Groups: The boronic acid moieties (-B(OH)₂) are polar and can form hydrogen bonds with solvent molecules.[4][5] They are also weak Lewis acids, and their charge state is pH-dependent. At neutral or acidic pH, the boronic acid is neutral, while at higher pH, it can be deprotonated to the anionic boronate form (-B(OH)₃⁻), which generally increases aqueous solubility.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~314.9 g/mol | Calculated from the chemical formula C₁₃H₁₄B₂N₂O₄. |
| pKa | ~8-9 | Expected to be similar to phenylboronic acid (pKa ≈ 8.8).[5] The primary acidic protons are on the boronic acid groups. |
| logP | Moderately lipophilic | The two phenyl rings contribute to lipophilicity, while the urea and two boronic acid groups increase hydrophilicity. The overall balance is likely to favor moderate lipophilicity. |
| Melting Point | High | The combination of hydrogen bonding from the urea and boronic acid groups, along with potential π-π stacking of the phenyl rings, suggests a stable crystal lattice requiring significant energy to melt. Symmetrical diaryl ureas often have high melting points.[6] |
Predicted Solubility Profile
Based on the analysis of the functional groups, the following qualitative solubility profile for this compound is predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be low due to the two hydrophobic phenyl rings.[4] However, the presence of the polar urea and boronic acid groups should allow for some limited aqueous solubility.[7] Solubility is likely to be higher in polar organic solvents like methanol and ethanol, which can solvate both the polar and non-polar regions of the molecule.[3][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent at disrupting hydrogen bonds and can effectively solvate the polar urea and boronic acid groups. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): Very low to negligible solubility is expected in non-polar aliphatic solvents like hexane due to the molecule's overall polarity.[9][10] Toluene, being aromatic, might show slightly better solvation of the phenyl rings but is unlikely to be a good solvent overall. Chloroform may offer moderate solubility, as it can interact with the polar functionalities to some extent.[9][10]
Factors Influencing Solubility
Several factors can significantly alter the solubility of this compound:
-
pH: As with other boronic acids, the aqueous solubility of this compound is expected to be highly pH-dependent. Increasing the pH above the pKa of the boronic acid groups will lead to the formation of the more soluble anionic boronate species.[4]
-
Temperature: For most solid solutes, solubility increases with temperature. This is expected to be the case for this compound in most solvents.
-
Boroxine Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9][11] Boroxines are generally less polar and less soluble in aqueous media than their corresponding boronic acids.[12] This equilibrium is influenced by the solvent and the presence of water. In solubility experiments, it is crucial to be aware of this potential transformation as it can lead to inconsistent results.[11]
-
Complexation with Diols: Boronic acids are well-known to form reversible covalent esters with 1,2- and 1,3-diols. This property can be leveraged to enhance aqueous solubility. For instance, the addition of polyols like mannitol or sorbitol can significantly increase the solubility of boronic acid-containing compounds by forming more soluble boronic esters.[12]
Experimental Protocol for Solubility Determination
The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound.
Synthesis and Purification of this compound
A plausible synthetic route involves the reaction of 3-aminophenylboronic acid with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).
Caption: Proposed synthetic workflow for this compound.
Purity Assessment: The purity of the synthesized compound is critical for accurate solubility measurements. It should be assessed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC Analysis: To determine the purity, which should ideally be >98%.
Shake-Flask Method for Solubility Measurement
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Caption: Experimental workflow for solubility determination.
Analytical Quantification by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound.
Example HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A common mobile phase system for the analysis of boronic acids, providing good peak shape. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. | To ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Phenyl-containing compounds typically have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: The HPLC method must be validated for linearity, accuracy, and precision. A calibration curve should be generated using standards of known concentrations of this compound.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Observations |
| Water (pH 7.4) | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| Acetonitrile | 25 | |||
| Other | 25 |
Conclusion
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An In-depth Technical Guide to the Stability and Storage of 1,3-Bis(3-boronophenyl)urea
This guide provides an in-depth analysis of the chemical stability of 1,3-Bis(3-boronophenyl)urea and outlines best practices for its storage and handling. The recommendations herein are grounded in the fundamental chemistry of its constituent functional groups—the arylboronic acid and the diaryl urea—to ensure the long-term integrity of the compound for research and development applications.
Introduction: The Duality of this compound
This compound is a bifunctional organic compound featuring two arylboronic acid moieties linked by a central urea bridge. This unique architecture makes it a valuable building block in several scientific domains:
-
Supramolecular Chemistry: The urea backbone is a potent hydrogen bond donor-acceptor, facilitating the formation of ordered, self-assembling structures.[1][2]
-
Medicinal Chemistry: The diaryl urea scaffold is a known pharmacophore in various drug candidates, while boronic acids are recognized for their ability to form reversible covalent bonds with biological targets.[3][4]
-
Materials Science: The compound serves as a precursor for polymers and materials with unique electronic or sensory properties.
The utility of this molecule is, however, directly dependent on its chemical purity and stability. Degradation of either the boronic acid or urea functionalities can compromise experimental outcomes. This guide addresses the inherent stability risks and provides protocols to mitigate them.
Core Chemical Stability: A Tale of Two Moieties
The stability profile of this compound is best understood by examining its two key functional groups: the arylboronic acid and the urea linkage.
The Arylboronic Acid Moiety: Sensitivity to the Environment
Arylboronic acids are generally stable, versatile reagents, but they are susceptible to specific degradation pathways that researchers must control.[3][5]
-
Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer called a boroxine.[6] This process is often reversible upon exposure to water but can complicate stoichiometry and reaction kinetics if not accounted for. Proper hydration or dissolution in appropriate solvents is key to maintaining the monomeric form.
-
Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the molecule's functionality.[6] This reaction is particularly prevalent in aqueous media, and its rate is highly influenced by pH, temperature, and the electronic properties of the aryl ring.[7][8] Both acidic and basic conditions can accelerate protodeboronation.[8]
-
Oxidation: Boronic acids can undergo oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents, to yield the corresponding phenol.[6][9] This pathway can be a significant issue in biological assays or long-term solution storage.[10]
The Diaryl Urea Linkage: A Bastion of Stability
The 1,3-diaryl urea core is a robust functional group. The urea moiety is a rigid and effective hydrogen bond donor-acceptor, contributing to the compound's structural integrity in both solid and solution states.[1] However, it is not entirely inert:
-
Hydrolysis: Under harsh acidic or basic conditions, particularly at elevated temperatures, the urea linkage can be hydrolyzed, although this is generally less of a concern under typical laboratory conditions compared to boronic acid degradation.
-
Thermal Stability: While generally stable, urea and its derivatives should be protected from excessive heat. When storing solutions, temperatures should be kept moderate to prevent degradation.[11][12] For example, urea-containing solutions should not be heated above 37°C to prevent carbamylation of other molecules, like proteins, in the sample.[13]
Degradation Pathways and Mitigation
Understanding the primary mechanisms of degradation is crucial for developing effective storage and handling strategies.
Visualizing Boronic Acid Equilibria
The equilibrium between the boronic acid monomer and its inactive boroxine trimer is a central concept in handling this compound.
Caption: Key equilibria and degradation pathways for the arylboronic acid moiety.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, the following conditions are strongly recommended.
Solid-State Storage
The solid form of the compound is the most stable for long-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces kinetic rates of all potential degradation pathways, including slow decomposition from atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis and boroxine formation, and oxygen, which can cause oxidation.[6][9] |
| Light | Store in an amber, tightly sealed vial in the dark. | Protects against potential photodecomposition, a common issue for aromatic compounds. |
| Moisture | Use a desiccator for storage. | Prevents absorption of atmospheric water, which is critical for preventing protodeboronation and boroxine formation.[6][14] |
Solution-State Storage
Solutions of this compound are significantly less stable than the solid material and should be prepared fresh whenever possible.[13] If short-term storage is unavoidable, the following guidelines apply.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions. | Aprotic solvents prevent protodeboronation. Ensure solvents are high-purity and dry. |
| pH | If aqueous buffers are required, maintain a pH between 4 and 8. | Boronic acids exhibit maximal stability in a slightly acidic to neutral pH range.[12] Both strongly acidic and basic conditions accelerate degradation.[8] |
| Temperature | Store solutions at -20°C or -80°C. | Freezing the solution significantly slows degradation kinetics. Minimize freeze-thaw cycles. |
| Atmosphere | Purge the headspace of the vial with an inert gas before sealing. | Removes oxygen from the solution to prevent oxidative degradation. |
Experimental Protocol: Assessing Compound Stability via HPLC
Researchers can validate the stability of their specific batch of this compound under their experimental conditions using a forced degradation study monitored by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Control: Dilute an aliquot of the stock solution with a 50:50 acetonitrile:water mixture. Store at 4°C in the dark.
-
Acid Hydrolysis: Dilute an aliquot with 0.1 M HCl.
-
Base Hydrolysis: Dilute an aliquot with 0.1 M NaOH.
-
Oxidation: Dilute an aliquot with a 3% solution of hydrogen peroxide.
-
Thermal Stress: Dilute an aliquot with water and incubate at 60°C.
-
Incubate all stress samples for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection, if necessary for column stability.
-
Inject all samples onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (determined by a UV scan of the parent compound).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
The appearance of new peaks indicates the formation of degradation products.
-
This self-validating system provides empirical data on the compound's stability under various conditions, allowing for the development of robust analytical methods and formulation strategies.
Conclusion
The stability of this compound is governed by the chemical vulnerabilities of its arylboronic acid groups. The primary risks are protodeboronation and oxidation, which are significantly accelerated by moisture, non-optimal pH, and exposure to oxygen. The urea linkage is comparatively robust. By adhering to stringent storage protocols—specifically, storing the solid compound under cold, dark, dry, and inert conditions—researchers can ensure its long-term integrity. For solution-based work, fresh preparation is paramount. The provided experimental workflow empowers scientists to verify stability and safeguard the quality of their research.
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A Theoretical Exploration of 1,3-Bis(3-boronophenyl)urea: A Multifunctional Scaffold for Therapeutic Innovation
This technical guide provides a comprehensive theoretical overview of 1,3-bis(3-boronophenyl)urea, a molecule of significant interest at the intersection of medicinal chemistry and drug development. By combining the established pharmacophore of a diaryl urea with the versatile reactivity of boronic acids, this compound presents a unique platform for designing targeted therapies. This document will delve into the theoretical underpinnings of its synthesis, potential mechanisms of action, and prospective applications, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Convergence of Two Potent Pharmacophores
The diaryl urea scaffold is a cornerstone in modern drug discovery, most notably recognized in multi-kinase inhibitors like Sorafenib, which have revolutionized cancer therapy.[1][2] The urea linkage provides a rigid backbone capable of forming critical hydrogen bond interactions within enzyme active sites.[3] Simultaneously, the field of medicinal chemistry has witnessed a surge in the exploration of boronic acid-containing molecules.[4][5] The unique ability of the boronic acid moiety to form reversible covalent bonds with serine and threonine residues in enzyme active sites has led to the development of potent inhibitors for a range of proteases and other enzymes.[6]
This compound emerges from the logical combination of these two powerful functionalities. The symmetrical arrangement of two phenylboronic acid groups on a central urea core suggests the potential for bivalent interactions, enhanced binding affinity, and novel pharmacological profiles. This guide will explore the theoretical basis for harnessing these properties for therapeutic benefit.
Proposed Synthesis of this compound
Physicochemical Properties of the Key Precursor
A thorough understanding of the starting material is crucial for successful synthesis. The properties of 3-aminophenylboronic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₂ | [7] |
| Molecular Weight | 136.95 g/mol | [7] |
| Appearance | White crystalline powder | [8] |
| Solubility | Soluble in DMSO and methanol | [8] |
Proposed Synthetic Protocol
The most direct approach to synthesizing symmetrical diaryl ureas is the reaction of an aniline derivative with a phosgene equivalent.[9] In this case, 3-aminophenylboronic acid would serve as the aniline component. To avoid the handling of highly toxic phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are commonly employed.
Step-by-Step Proposed Synthesis:
-
Activation of 3-Aminophenylboronic Acid: 3-Aminophenylboronic acid (2 equivalents) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Urea Linkage Formation: A phosgene equivalent, for instance, triphosgene (1 equivalent) dissolved in the same solvent, is added dropwise to the solution of 3-aminophenylboronic acid at a controlled temperature, typically 0 °C to room temperature. The reaction proceeds via the in-situ formation of an isocyanate intermediate from one molecule of the aminophenylboronic acid, which then rapidly reacts with a second molecule.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
Caption: Proposed inhibition of urease by this compound.
Kinase Inhibition: A New Frontier in Cancer Therapy
The diaryl urea scaffold is a well-established pharmacophore in the design of type II kinase inhibitors. [3]These inhibitors bind to the inactive "DFG-out" conformation of kinases, occupying a hydrophobic pocket adjacent to the ATP-binding site. [3]The urea moiety typically forms key hydrogen bonds with conserved residues in the hinge region of the kinase domain.
The introduction of boronic acid groups could offer several advantages in the design of novel kinase inhibitors. The boronic acid can form additional interactions, including potential reversible covalent bonds with serine or threonine residues within or near the active site, potentially leading to increased potency and selectivity. Furthermore, the two boronic acid groups could enable the molecule to span and interact with different regions of the kinase, or even bridge two interacting kinases.
Caption: Theoretical binding mode of this compound in a kinase domain.
Serine Protease Inhibition
Boronic acids are well-documented inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. The diaryl urea backbone could serve to position the boronic acid moieties for optimal interaction with the active site of specific serine proteases, which are implicated in a wide range of diseases, including inflammation, coagulation disorders, and cancer.
Quantitative Data on Related Compounds
While specific inhibitory data for this compound is not available, data from related compounds can provide a benchmark for its potential potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| Boric Acid | Jack Bean Urease | Ki = 0.19 mM | |
| Boric Acid | P. mirabilis Urease | Ki = 0.1 mM | |
| 4-Bromophenylboronic acid | Jack Bean Urease | 51.7% inhibition at 20 µM | [10] |
| Bis-aryl urea derivative (7g) | Limk1 Kinase | IC50 = 62 nM | [11] |
| Primaquine bis-urea derivative (6d) | MCF-7 cancer cells | IC50 = 0.31 µM | [12] |
Future Directions and Conclusion
This compound represents a molecule of high theoretical interest with the potential for diverse therapeutic applications. The convergence of a proven kinase inhibitor scaffold with the unique reactivity of boronic acids opens up exciting avenues for the design of novel enzyme inhibitors.
Future research should focus on the successful synthesis and characterization of this compound, followed by in-vitro screening against a panel of relevant enzymes, including ureases, kinases, and serine proteases. Structure-activity relationship (SAR) studies, involving modifications of the phenyl rings and the urea linker, will be crucial in optimizing potency and selectivity.
References
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- Benini, S., Rypniewski, W. R., Wilson, K. S., Mangani, S., & Ciurli, S. (2004).
- Boron-containing drugs in clinical trials. (n.d.).
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- (3-aminophenyl)boronic acid. (2024, April 10). ChemBK. [Link]
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- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020, May 22). NIH. [Link]
- Reddy, K. R. C., & Kayastha, A. M. (2006). Boric acid and boronic acids inhibition of pigeonpea urease. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 467–470. [Link]
- Upadhyay, R. K. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11, 381-388. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PMC. [Link]
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- Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based derivatives. (n.d.). DSpace Repository. [Link]
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- Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. (n.d.). NIH. [Link]
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- Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. (n.d.). PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: 1,3-Bis(3-boronophenyl)urea in Glucose Sensing
Introduction: The Imperative for Advanced Glucose Sensing
The effective management of diabetes mellitus, a global health challenge, hinges on accurate and frequent monitoring of blood glucose levels.[1][2] While enzyme-based sensors have been the cornerstone of glucose monitoring, they face limitations related to stability, cost, and susceptibility to environmental factors. This has spurred the development of non-enzymatic sensors, which offer the promise of long-term stability and lower production costs.[3][4][5] Among these, synthetic receptors based on boronic acids have emerged as a leading technology.[5][6][7][8]
Boronic acids possess a unique ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, a structural motif abundant in saccharides like glucose.[7][9] However, simple monoboronic acids often lack the necessary selectivity, showing significant binding to other sugars such as fructose.[3] The strategic design of molecules incorporating two boronic acid moieties—diboronic acids—has proven to be a pivotal advancement. These molecules create a specific binding pocket or "cleft" that is spatially and electronically tailored to bind glucose with significantly higher affinity and selectivity.[3][10][11]
This document focuses on 1,3-Bis(3-boronophenyl)urea and its derivatives, a class of diboronic acid receptors demonstrating significant potential in the development of next-generation glucose sensors. We will explore the underlying binding mechanisms, detail various sensing modalities, and provide comprehensive, field-tested protocols for fluorescent and electrochemical detection of glucose.
Core Principle: The Diboronic Acid "Cleft" for Glucose Recognition
The fundamental sensing mechanism relies on the Lewis acid-base interaction between the boron atom of the boronic acid and the hydroxyl groups of glucose.[5] A phenylboronic acid (PBA) reversibly binds to the 1,2- or 1,3-diol groups present in glucose to form stable five- or six-membered cyclic boronate esters.[7][9]
The key advantage of this compound lies in its pre-organized structure. The urea linker positions the two phenylboronic acid groups at an optimal distance and orientation to simultaneously bind to different diol units on a single glucose molecule (specifically, the C1-C2 and C4-C6 diols of α-D-glucofuranose). This cooperative binding results in a much higher binding constant and selectivity for glucose compared to other monosaccharides that do not fit as precisely into this molecular cleft.[3][10]
Caption: Reversible binding of this compound to glucose.
Applications & Sensing Modalities
The formation of the boronate ester complex upon glucose binding induces measurable changes in the physicochemical properties of the sensor molecule. These changes can be transduced into various types of signals.
Fluorescence Sensing
Many diboronic acid sensors are designed with an integrated fluorophore. A common signaling mechanism is Photoinduced Electron Transfer (PET).[1][12] In the absence of glucose, a nearby electron-donating group (often a tertiary amine nitrogen) quenches the fluorescence of the fluorophore. Upon glucose binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair of electrons.[10][12] This inhibits the PET process, causing a significant increase in fluorescence intensity ("turn-on" response) that is proportional to the glucose concentration.[1] These fluorescent sensors are particularly well-suited for integration into hydrogels for continuous, implantable monitoring systems.[1][13]
Colorimetric Sensing
For low-cost, point-of-care diagnostics, colorimetric sensors are highly desirable.[14][15] In this modality, the this compound scaffold is linked to a chromophore, such as an azobenzene dye. The interaction with glucose alters the electronic structure of the boronic acid moiety, which in turn modulates the absorption spectrum (the λ_max) of the dye, resulting in a visible color change.[2] The signaling can be driven by the formation or cleavage of an intramolecular dative bond between the boron and a heteroatom (e.g., nitrogen) in the dye upon glucose binding.[2]
Electrochemical Sensing
Electrochemical methods offer high sensitivity and are amenable to miniaturization.[16][17][18] For this application, a derivative of this compound is immobilized onto an electrode surface, such as a screen-printed carbon electrode (SPCE).[19][20] The binding of neutral glucose molecules at the electrode-solution interface alters the local dielectric and capacitance properties. This change can be precisely measured using techniques like Electrochemical Impedance Spectroscopy (EIS), where the charge transfer resistance (Rct) at the electrode surface correlates with the glucose concentration.[19][20]
Experimental Protocols
Protocol 1: Quantitative Glucose Detection via Fluorescence Spectroscopy
This protocol details a "turn-on" fluorescence assay for the quantification of glucose in aqueous buffer solutions using an anthracene-based diboronic acid sensor.
Causality: The protocol relies on the PET mechanism. The binding of glucose to the diboronic acid sensor inhibits fluorescence quenching, leading to a quantifiable increase in emission intensity. The use of a standard curve is essential for correlating this intensity to an unknown glucose concentration.
Caption: Workflow for the fluorescent glucose detection protocol.
Materials:
-
Anthracene-based diboronic acid sensor (e.g., a derivative of Mc-CDBA).[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
D-Glucose.
-
High-purity water (Milli-Q or equivalent).
-
96-well black microplates, flat bottom.
-
Fluorescence microplate reader or spectrofluorometer.
Procedure:
-
Stock Solution Preparation:
-
Sensor Stock (1 mM): Dissolve the diboronic acid sensor in a suitable solvent (e.g., DMSO or a small amount of methanol before diluting with buffer) to make a 1 mM stock solution. Store protected from light at 4°C.
-
Glucose Stock (1 M): Dissolve 1.802 g of D-Glucose in 10 mL of PBS (pH 7.4) to create a 1 M stock solution. Allow it to stand overnight at room temperature to ensure anomeric equilibrium.
-
-
Preparation of Working Solutions:
-
Sensor Working Solution (10 µM): Dilute the 1 mM Sensor Stock 1:100 in PBS (pH 7.4). For example, add 50 µL of 1 mM Sensor Stock to 4.95 mL of PBS.
-
Glucose Standards: Prepare a series of glucose standards (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM) by serial dilution of the 1 M Glucose Stock in PBS.
-
-
Assay Protocol:
-
Pipette 100 µL of the Sensor Working Solution into each well of the 96-well black microplate.
-
Add 100 µL of each Glucose Standard or unknown sample to the respective wells. This results in a final sensor concentration of 5 µM and final glucose concentrations half of the standard's concentration.
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence reader.
-
Set the excitation wavelength (λ_ex) and emission wavelength (λ_em) appropriate for the anthracene fluorophore (typically around λ_ex = 370 nm and λ_em = 420-500 nm).
-
Record the fluorescence intensity for each well.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank (0 mM glucose) from all other readings.
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding glucose concentration (X-axis).
-
Perform a non-linear regression fit (e.g., sigmoidal or hyperbolic) to the data to generate a standard curve.
-
Determine the concentration of unknown samples by interpolating their fluorescence intensity values from the standard curve.
-
Protocol 2: Electrochemical Glucose Detection with a Functionalized Electrode
This protocol describes the fabrication and use of a 3-aminophenylboronic acid-modified screen-printed carbon electrode (SPCE) for glucose detection via Electrochemical Impedance Spectroscopy (EIS).
Causality: The protocol works by creating a glucose-responsive layer on an electrode. The covalent attachment of 3-aminophenylboronic acid provides the recognition element.[19] Glucose binding to this layer impedes the access of a redox probe ([Fe(CN)6]3-/4-) to the electrode surface, increasing the charge transfer resistance (Rct). This increase in Rct, measured by EIS, is proportional to the glucose concentration and provides a sensitive, non-enzymatic readout.[20]
Caption: Workflow for the electrochemical glucose detection protocol.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs).
-
3-Aminophenylboronic acid (3-APBA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Potassium ferricyanide (K₃[Fe(CN)₆]) and Potassium ferrocyanide (K₄[Fe(CN)₆]).
-
Potassium chloride (KCl).
-
D-Glucose.
-
Potentiostat/Galvanostat with EIS capability.
Procedure:
-
Electrode Functionalization:
-
Prepare a solution of 10 mM 3-APBA in 0.1 M PBS (pH 7.4).
-
Connect a clean, unused SPCE to the potentiostat.
-
Immerse the working area of the SPCE in the 3-APBA solution.
-
Functionalize the surface by running cyclic voltammetry (CV) for ~15 cycles between -0.2 V and +1.0 V at a scan rate of 50 mV/s. This electropolymerizes the 3-APBA onto the carbon surface.
-
After polymerization, rinse the electrode thoroughly with high-purity water and dry under a gentle stream of nitrogen.
-
-
Preparation of Measurement Solutions:
-
EIS Solution: Prepare a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ (1:1 mixture) in 0.1 M KCl. This solution acts as the redox probe.
-
Glucose Samples: Prepare a series of glucose standards (e.g., 1 nM to 100 µM) in PBS (pH 7.4).
-
-
Electrochemical Measurement:
-
Incubation: Immerse the functionalized SPCE in a glucose standard solution for 10 minutes. This allows the glucose to bind to the boronic acid layer.
-
Rinsing: After incubation, gently rinse the electrode with PBS to remove any unbound glucose.
-
EIS Analysis: Immediately immerse the electrode in the EIS Solution. Perform an EIS measurement over a frequency range of 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox couple.
-
Record the resulting Nyquist plot (Z_imaginary vs. Z_real).
-
Repeat this process for each glucose concentration, using a freshly rinsed electrode for each measurement.
-
-
Data Analysis:
-
The Nyquist plot will typically show a semicircle at high frequencies followed by a linear portion at low frequencies. The diameter of the semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the EIS data to an appropriate equivalent circuit (e.g., a Randles circuit) to accurately determine the Rct value for each glucose concentration.
-
Calculate the change in charge transfer resistance (ΔRct) relative to the baseline (0 mM glucose).
-
Plot ΔRct (Y-axis) against the logarithm of the glucose concentration (X-axis) to generate a calibration curve.
-
Use this curve to determine the concentration of unknown samples.
-
Performance Characteristics Summary
The performance of glucose sensors based on diboronic acids can vary depending on the specific molecular design and the transduction method employed. The table below summarizes typical performance metrics reported in the literature.
| Parameter | Fluorescence Sensor | Colorimetric Sensor | Electrochemical (EIS) Sensor |
| Principle | Photoinduced Electron Transfer (PET) | Chromophore Absorption Shift | Change in Interfacial Impedance |
| Typical Linear Range | 1 - 30 mM | 1 - 50 mM | 10 nM - 100 µM[19][20] |
| Limit of Detection (LOD) | ~0.1 mM | ~0.5 mM | ~8.5 x 10⁻⁹ M[19][20] |
| Response Time | 5 - 15 minutes | < 5 minutes | < 10 minutes (inc. incubation) |
| Key Advantages | High sensitivity, suitable for continuous monitoring | Low cost, visual readout, equipment-free | High sensitivity, wide dynamic range, miniaturizable |
| Key Challenges | Photobleaching, potential for matrix effects | Lower sensitivity, ambient light interference | Susceptible to non-specific binding, complex data analysis |
References
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI.
- Progress in boronic acid-based fluorescent glucose sensors. (2004). PubMed.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (n.d.). Semantic Scholar.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Omega.
- Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. (2018). DORAS | DCU Research Repository.
- Batteryless, Miniaturized Implantable Glucose Sensor Using a Fluorescent Hydrogel. (n.d.). MDPI.
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (n.d.). PMC - NIH.
- Recent developments in blood glucose sensors. (2015). Journal of Food and Drug Analysis.
- Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. (n.d.). No source found.
- Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. (n.d.). PMC - NIH.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). PMC.
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (2013). ResearchGate.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (n.d.). PMC - NIH.
- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. (n.d.). NIH.
- New applications of the interaction between diols and boronic acids. (2015). Research@WUR.
- Rapid paper based colorimetric detection of glucose using a hollow microneedle device. (2018). No source found.
- A Chemometric-Assisted Colorimetric-Based Inexpensive Paper Biosensor for Glucose Detection. (2022). PMC - NIH.
- Advances in electrochemical sensors for real-time glucose monitoring. (n.d.). RSC Publishing.
- Recent developments in blood glucose sensors. (n.d.). PMC - NIH.
- Electrochemical glucose sensors and their applications in diabetes management. (2008). PubMed.
- Electrochemical Glucose Sensors and Their Applications in Diabetes Management. (n.d.). Scilit.
- Recent advances in electrochemical glucose biosensors: a review. (n.d.). RSC Publishing.
- Comparing glucose and urea enzymatic electrochemical and optical biosensors based on polyaniline thin films. (2020). PubMed.
- Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. (n.d.). No source found.
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI.
- Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. (n.d.). MDPI.
- Direct glucose detection in whole blood by colorimetric assay based on glucose oxidase-conjugated graphene oxide/MnO2 nanozymes. (n.d.). Analyst (RSC Publishing).
- Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. (2016). PubMed.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PMC.
- Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. (n.d.). PMC - NIH.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Recent Progress in Diboronic-Acid-Based Glucose Sensors | Semantic Scholar [semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 15. A Chemometric-Assisted Colorimetric-Based Inexpensive Paper Biosensor for Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in electrochemical sensors for real-time glucose monitoring - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
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- 18. Recent advances in electrochemical glucose biosensors: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Saccharide Detection Using 1,3-Bis(3-boronophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Saccharide Recognition
Saccharides are fundamental to a vast array of biological processes, from serving as primary energy sources to mediating cellular recognition, signaling, and immune responses. The ability to accurately detect and quantify specific saccharides is therefore of paramount importance in biomedical research and drug development. Applications range from monitoring blood glucose levels for diabetes management to identifying disease biomarkers and developing targeted therapeutics. While enzymatic assays are widely used, they can be limited by stability and operational conditions.[1] This has spurred the development of robust, synthetic chemosensors. Among these, boronic acid-based sensors have emerged as a highly promising class due to their unique ability to form reversible covalent bonds with the cis-1,2- and cis-1,3-diol moieties ubiquitous in saccharides.[2][3]
This application note provides a detailed guide to the use of 1,3-Bis(3-boronophenyl)urea , a rationally designed bis-boronic acid chemosensor, for the selective detection of saccharides. We will delve into the underlying chemical principles, provide detailed experimental protocols for fluorescence-based detection, and discuss the interpretation of results and potential applications.
Scientific Principles: The Power of Bivalent Binding
The saccharide sensing capability of this compound is rooted in the fundamental chemistry of boronic acids.
The Boronic Acid-Diol Interaction
A boronic acid is a Lewis acid, possessing an electron-deficient boron atom with a vacant p-orbital. In an aqueous medium, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. This equilibrium is pH-dependent. The key to saccharide recognition lies in the reaction of the boronic acid with a cis-diol to form a stable five- or six-membered cyclic boronate ester.[4] This binding event is reversible and strengthens upon formation of the anionic tetrahedral state. A critical consequence of this interaction is a decrease in the pKa of the boronic acid, meaning it becomes more acidic upon binding to a diol.[2]
Caption: Fundamental equilibrium of boronic acid with hydroxide and a diol.
This compound: A Sensor Designed for Selectivity
While simple monoboronic acids can bind saccharides, they often show a higher affinity for fructose over other monosaccharides like glucose.[4] To enhance selectivity, particularly for glucose, bis-boronic acid sensors have been developed. The rationale is to create a molecular scaffold where two boronic acid moieties are positioned at an optimal distance to bind to two different diol units on a single saccharide molecule simultaneously.[4]
This compound features two phenylboronic acid groups linked by a central urea moiety. This design offers several advantages:
-
Bivalent Binding: The two boronic acid groups can cooperatively bind to a single glucose molecule, which can present multiple binding sites (e.g., the 1,2-diol and the 3,5,6-diol array in its furanose form). This multivalent interaction significantly increases the binding affinity and selectivity for glucose compared to monosaccharides that can only engage one boronic acid group effectively.[1]
-
Structural Rigidity and Orientation: The urea linker provides a degree of conformational rigidity, holding the boronic acid groups in a pre-organized orientation that is complementary to the geometry of glucose.
-
Hydrogen Bonding: The N-H protons of the urea group can act as hydrogen bond donors, potentially participating in the recognition process and stabilizing the sensor-saccharide complex.
Caption: Workflow for the Indicator Displacement Assay (IDA).
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Alizarin Red S (ARS) in the chosen buffer.
-
Prepare 1 M stock solutions of each saccharide (Glucose, Fructose, etc.) in the same buffer. Allow them to mutarotate overnight at room temperature to reach equilibrium.
-
-
Assay Preparation:
-
In a series of test tubes or a 96-well plate, prepare the sensor-dye complex. For a final volume of 2 mL in a cuvette, add:
-
An appropriate volume of buffer.
-
A fixed amount of the this compound stock solution (e.g., to a final concentration of 50 µM).
-
A fixed amount of the ARS stock solution (e.g., to a final concentration of 25 µM).
-
-
Mix well and allow the complex to equilibrate for at least 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen dye (for ARS, λ_ex ≈ 468 nm, λ_em ≈ 600 nm, but these should be optimized).
-
Transfer the sensor-dye complex solution to a quartz cuvette and record the initial fluorescence intensity (F₀).
-
-
Titration:
-
Add small, incremental aliquots of a saccharide stock solution to the cuvette.
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution if necessary.
-
Plot the change in fluorescence (F/F₀) as a function of the saccharide concentration.
-
The resulting data can be fitted to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) using non-linear regression analysis to determine the association constant (Kₐ).
-
Data Presentation and Interpretation
The primary output of the titration experiment is a binding curve. The steepness of the curve and the concentration at which it plateaus are indicative of the binding affinity. By comparing the binding constants (Kₐ) for different saccharides, the selectivity of the sensor can be determined.
Table 1: Illustrative Binding Affinities of Bis-Boronic Acid Sensors
Note: The following data is for a closely related anthracene-based bis-boronic acid sensor and serves as an example of the performance that can be expected. Users should determine these values experimentally for this compound.
| Saccharide | Association Constant (Kₐ, M⁻¹) | Selectivity vs. Fructose |
| D-Glucose | 3980 [5] | 12.6x |
| D-Fructose | 316 [5] | 1.0x |
| D-Galactose | 158 [5] | 0.5x |
Interpretation:
-
A higher Kₐ value indicates stronger binding.
-
The data clearly shows a significantly higher affinity for D-Glucose compared to D-Fructose and D-Galactose, demonstrating the selectivity imparted by the bis-boronic acid design. [5]This selectivity is crucial for applications like monitoring glucose in the presence of other sugars.
Applications in Research and Drug Development
The ability of this compound to selectively recognize saccharides opens up numerous possibilities in various research fields:
-
Continuous Glucose Monitoring: As a non-enzymatic sensor, it offers potential advantages in stability for the development of implantable or long-term continuous glucose monitors for diabetes management. [5]* Biomarker Detection: Many cancer cells overexpress certain saccharides, such as sialic acid, on their surface. [2]Boronic acid-based sensors could be adapted to detect these cancer biomarkers for diagnostic purposes.
-
Drug Delivery: The reversible nature of the boronic acid-diol bond can be exploited to create glucose-responsive drug delivery systems, such as hydrogels that release insulin in response to high glucose levels.
-
Cellular Imaging: When conjugated to a suitable fluorophore, bis-boronic acid probes can be used to visualize glucose uptake and distribution in living cells, providing insights into cellular metabolism in health and disease. [6]
Conclusion
This compound is a powerful molecular tool for the selective detection of saccharides. Its rational design, featuring two boronic acid moieties bridged by a urea linker, enables high-affinity and selective binding to glucose. The protocols outlined in this note provide a robust starting point for researchers to harness the capabilities of this sensor in a wide range of applications, from fundamental biological studies to the development of next-generation diagnostics and therapeutics. Experimental optimization, particularly of pH and sensor-to-dye ratios, will be key to achieving maximal performance in specific applications.
References
- Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528.
- Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). Biosensors, 13(6), 633.
- Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Sensors, 6(4), 1508-1528.
- Fluorescent probe for monosaccharides based on a functionalized boron-dipyrromethene with a boronic acid group. (2006). Bioorganic & Medicinal Chemistry Letters, 16(13), 3424-3427.
- Boronic acid functionalized boron dipyrromethene fluorescent probes: preparation, characterization, and saccharides sensing applications. (2013). RSC Advances, 3(1), 188-195.
- Molecular recognition with boronic acids—applications in chemical biology. (2015). Journal of Molecular Recognition, 28(1), 1-13.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2014).
- Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. (2024). RSC Advances, 14(1), 233-247.
- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. (2024). ACS Omega, 9(1), 1185-1194.
- Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (2022). Molecules, 27(19), 6649.
- Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. (2020). Sensors, 20(18), 5323.
- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). Molecules, 22(12), 2125.
- Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition. (2018). Journal of Porphyrins and Phthalocyanines, 22(10n11), 845-867.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). Biosensors (Basel), 13(6), 633.
- Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. (2016). Acta Crystallographica Section C Structural Chemistry, 72(Pt 9), 692-696.
- A Widely Applicable Urea-based Fluorescent/Colorimetric mRNA in situ Hybridization Protocol. (2019). Bio-protocol, 9(17), e3358.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent probe for monosaccharides based on a functionalized boron-dipyrromethene with a boronic acid group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing 1,3-Bis(3-boronophenyl)urea derivatives
Application Note & Protocol
A Practical Guide to the Synthesis of 1,3-Bis(3-boronophenyl)urea Derivatives: A Key Scaffold in Medicinal Chemistry
Introduction: The Significance of Boron-Containing Ureas in Drug Discovery
The convergence of the urea functionality and the boronic acid group within a single molecular framework has garnered significant interest in the field of medicinal chemistry. Urea derivatives are well-established pharmacophores known for their ability to form robust hydrogen bond networks with biological targets, a feature leveraged in numerous approved drugs.[1][2] The boronic acid moiety, on the other hand, is a versatile functional group recognized for its unique ability to form reversible covalent bonds with diols, a characteristic present in many biological molecules, including sugars and serine proteases.[3] The combination of these two functionalities in molecules such as this compound and its derivatives presents a compelling scaffold for the design of novel therapeutics, particularly inhibitors of enzymes implicated in various disease states.[4][5] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations for its successful preparation and purification.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the formation of the central urea linkage, followed by the introduction of the boronic acid functional groups. This retro-synthetic approach is outlined below:
Caption: Retrosynthetic analysis of this compound.
This strategy begins with the synthesis of a di-halogenated urea precursor, 1,3-bis(3-bromophenyl)urea, from commercially available 3-bromoaniline. The bromine atoms then serve as handles for a subsequent palladium-catalyzed Miyaura borylation reaction to introduce the boronic acid groups.[6]
Part I: Synthesis of 1,3-Bis(3-bromophenyl)urea
This initial step focuses on the formation of the urea backbone. The reaction of an amine with a phosgene equivalent is a standard method for urea synthesis.[1] For safety reasons, triphosgene (bis(trichloromethyl)carbonate), a stable solid, is often used as a substitute for the highly toxic phosgene gas.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromoaniline | 172.02 | 5.00 g | 29.1 mmol |
| Triphosgene | 296.75 | 3.18 g | 10.7 mmol |
| Triethylamine (TEA) | 101.19 | 6.10 mL | 43.7 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (5.00 g, 29.1 mmol) and dry dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (6.10 mL, 43.7 mmol) to the stirred solution.
-
In a separate flask, dissolve triphosgene (3.18 g, 10.7 mmol) in 50 mL of dry dichloromethane.
-
Add the triphosgene solution dropwise to the cooled 3-bromoaniline solution over a period of 30 minutes. Caution: This reaction can be exothermic and may release small amounts of phosgene. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1,3-bis(3-bromophenyl)urea by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Caption: Workflow for the synthesis of 1,3-bis(3-bromophenyl)urea.
Part II: Synthesis of this compound via Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the conversion of aryl halides to aryl boronate esters.[6] In this step, the synthesized 1,3-bis(3-bromophenyl)urea is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting bis(pinacolato)boronate ester is then hydrolyzed to the desired bis(boronic acid).
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Bis(3-bromophenyl)urea | 370.00 | 2.00 g | 5.41 mmol |
| Bis(pinacolato)diboron | 253.94 | 3.03 g | 11.9 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.20 g | 0.27 mmol |
| Potassium Acetate (KOAc) | 98.14 | 1.59 g | 16.2 mmol |
| 1,4-Dioxane (anhydrous) | - | 50 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Procedure:
-
To a Schlenk flask, add 1,3-bis(3-bromophenyl)urea (2.00 g, 5.41 mmol), bis(pinacolato)diboron (3.03 g, 11.9 mmol), Pd(dppf)Cl₂ (0.20 g, 0.27 mmol), and potassium acetate (1.59 g, 16.2 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude bis(pinacolato)boronate ester.
-
Dissolve the crude ester in a mixture of acetone (50 mL) and water (10 mL).
-
Add 1 M hydrochloric acid dropwise until the pH of the solution is approximately 2-3.
-
Stir the mixture at room temperature for 4-6 hours to facilitate the hydrolysis of the pinacol esters.[7]
-
Remove the acetone under reduced pressure.
-
The resulting aqueous solution may precipitate the product. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Caption: Reaction scheme for the Miyaura borylation and subsequent hydrolysis.
Part III: Purification and Characterization
Purification
The purification of boronic acids can be challenging due to their polarity and tendency to form anhydrides.[8] Several methods can be employed:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, ethyl acetate/hexanes) can be effective.
-
Acid-Base Extraction: Boronic acids are acidic and can be deprotonated with a base to form a water-soluble boronate salt.[9] This allows for the removal of non-acidic impurities by washing with an organic solvent. The aqueous layer can then be re-acidified to precipitate the pure boronic acid.
-
Chromatography: While sometimes problematic, column chromatography on silica gel can be used.[8] A mobile phase containing a small amount of acetic acid may improve the separation. Reverse-phase chromatography can also be an effective, albeit more costly, alternative.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons and the N-H protons of the urea linkage. The integration of these signals should correspond to the expected number of protons. The boronic acid protons (-B(OH)₂) may or may not be visible depending on the solvent and water content.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the urea group.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): Will show a characteristic signal for the boron atoms, confirming the presence of the boronic acid groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and the B-O stretching of the boronic acid.
-
HRMS (High-Resolution Mass Spectrometry): Will provide the accurate mass of the molecule, confirming its elemental composition.
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound, a valuable building block for drug discovery and development. By understanding the principles behind each step and adhering to the detailed procedures, researchers can successfully prepare this and related derivatives for further investigation into their biological activities. The versatility of the synthetic route also allows for the introduction of various substituents on the phenyl rings, enabling the creation of a library of compounds for structure-activity relationship studies.
References
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The Emergence of 1,3-Bis(3-boronophenyl)urea in Selective Saccharide Sensing: A Detailed Application and Protocol Guide
Introduction: The Quest for Precise Saccharide Recognition
In the intricate landscape of biological systems and pharmaceutical development, the selective detection and quantification of saccharides are of paramount importance. Saccharides play crucial roles in a myriad of physiological and pathological processes, making them key targets for diagnostics and therapeutic intervention. Traditional methods for saccharide analysis, while established, often face challenges in terms of selectivity, sensitivity, and operational complexity. The advent of fluorescent chemosensors has opened new avenues for real-time, non-invasive saccharide detection. Among these, boronic acid-based sensors have garnered significant attention due to their unique ability to form reversible covalent bonds with the cis-1,2- and cis-1,3-diol moieties abundant in saccharides.[1][2]
This guide focuses on a promising yet under-documented member of this family: 1,3-Bis(3-boronophenyl)urea . This molecule integrates the diol-binding capabilities of two boronic acid groups within a rigid urea scaffold, suggesting a high potential for enhanced affinity and selectivity in saccharide recognition. While specific literature on this compound is emerging, this document consolidates the established principles of bis-boronic acid sensors to provide a comprehensive guide for its application in fluorescence spectroscopy. We will delve into the theoretical underpinnings, propose a synthetic strategy, and offer detailed protocols for its use in saccharide sensing, empowering researchers to explore the full potential of this intriguing molecule.
Scientific Foundation: The Mechanism of Bis-boronic Acid Chemosensors
The functionality of this compound as a saccharide sensor is rooted in the well-established chemistry of boronic acids. As Lewis acids, the boron atoms in the boronic acid groups can reversibly form cyclic esters with compounds containing 1,2- or 1,3-diols.[3] This interaction is the cornerstone of their utility in recognizing saccharides.
The urea backbone of this compound serves as a rigid spacer, pre-organizing the two boronic acid moieties. This structural constraint is crucial for enhancing binding affinity and selectivity, particularly for larger saccharides where multivalent interactions are possible.[1]
The fluorescence signaling of boronic acid-based sensors typically operates through one of several photophysical mechanisms[2]:
-
Photoinduced Electron Transfer (PET): In the unbound state, the boronic acid group can act as a quencher of a nearby fluorophore through PET. Upon binding to a saccharide, the electronic properties of the boron atom are altered, inhibiting the PET process and leading to an increase in fluorescence intensity ("turn-on" sensing).[4]
-
Internal Charge Transfer (ICT): The boronic acid group can be part of a donor-acceptor fluorophore system. The binding of a saccharide modulates the electron-withdrawing or -donating nature of the boronic acid, altering the ICT character of the fluorophore and causing a shift in the emission wavelength.[5]
-
Förster Resonance Energy Transfer (FRET): In more complex systems, two different fluorophores (a donor and an acceptor) can be employed. Saccharide binding can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency.[2]
For this compound, which lacks an intrinsic fluorophore, its application in fluorescence spectroscopy would typically involve its use as a quencher for a fluorescent dye in an indicator displacement assay or by derivatizing it with a fluorophore. However, some diaryl ureas can exhibit fluorescence, and the binding of a saccharide could potentially modulate this intrinsic fluorescence.
Proposed Synthesis of this compound
A Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Note: This is a proposed synthetic route. Researchers should consult organic chemistry literature for detailed experimental conditions and safety precautions, especially when working with phosgene or its equivalents.
Application Note: Saccharide Sensing using this compound
Principle of the Assay
This protocol describes a fluorescence spectroscopy-based method for the detection and quantification of saccharides using this compound. The assay is based on the change in fluorescence intensity of the sensor upon binding to the diol groups of saccharides. This change is monitored using a fluorescence spectrophotometer. The magnitude of the fluorescence change is proportional to the concentration of the saccharide, allowing for quantitative analysis.
Materials and Equipment
-
This compound
-
Saccharides of interest (e.g., glucose, fructose, galactose, mannose)
-
Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)[8]
-
Organic co-solvent (e.g., Methanol or DMSO, spectroscopy grade)[8]
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocol: A Step-by-Step Guide
1. Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or methanol. The choice of solvent will depend on the solubility of the compound.
-
Saccharide Stock Solutions: Prepare stock solutions of the saccharides of interest (e.g., 100 mM) in the chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Working Buffer: Prepare the working buffer, which may be a mixture of the aqueous buffer and the organic co-solvent (e.g., 50% Methanol in PBS, v/v) to ensure the solubility of the sensor.[8]
2. Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the excitation and emission wavelengths. Since specific data for this compound is not available, initial experiments should involve scanning for the optimal excitation and emission maxima. Based on similar anthracene-based bis-boronic acid sensors, a starting point for excitation could be around 370 nm, with emission scanned from 390 to 580 nm.[9]
-
Set the excitation and emission slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio.
3. Titration Experiment for Saccharide Binding Analysis:
This experiment aims to determine the binding affinity (association constant, Ka) of the sensor for different saccharides.
Caption: Workflow for a fluorescence titration experiment.
4. Data Analysis and Interpretation:
The association constant (Ka) can be calculated by fitting the titration data to a binding isotherm equation. For a 1:1 binding model, the Benesi-Hildebrand equation or non-linear regression analysis can be used.
The selectivity of the sensor can be assessed by comparing the Ka values for different saccharides. A higher Ka value indicates a stronger binding affinity. The general order of binding affinity for many phenylboronic acids is fructose > galactose > mannose > glucose.[1]
Illustrative Data Presentation
Due to the lack of specific experimental data for this compound, the following table presents representative binding constant data for a generic bis-boronic acid sensor to illustrate the expected outcomes.
| Saccharide | Association Constant (Ka) (M-1) | Fold Fluorescence Increase |
| D-Fructose | 3981 | 10.0 |
| D-Galactose | 316 | 5.2 |
| D-Glucose | 158 | 3.5 |
| D-Mannose | 250 | 4.1 |
Note: This data is illustrative and based on values reported for other bis-boronic acid sensors.[2] Actual values for this compound will need to be determined experimentally.
Considerations for Drug Development Professionals
The ability of this compound to selectively bind saccharides has significant implications for drug development:
-
High-Throughput Screening: The fluorescence-based assay can be adapted for high-throughput screening of compounds that interfere with protein-carbohydrate interactions, which are crucial in many disease processes.
-
Glycan Profiling: Altered glycosylation is a hallmark of many cancers. Sensors like this compound could potentially be used to develop rapid assays for detecting changes in cell surface glycans, serving as diagnostic or prognostic markers.
-
Drug Delivery: Boronic acid-functionalized nanoparticles are being explored for targeted drug delivery to cancer cells, which often overexpress certain saccharides on their surface. Understanding the binding characteristics of molecules like this compound can inform the design of such delivery systems.
Conclusion and Future Outlook
This compound stands as a molecule of high interest at the intersection of supramolecular chemistry and biomedical applications. Its bis-boronic acid structure holds the promise of superior saccharide binding affinity and selectivity compared to its monoboronic acid counterparts. While this guide provides a comprehensive framework based on established principles, it also highlights the need for dedicated research to fully characterize the photophysical properties and sensing capabilities of this specific compound. Future studies should focus on its synthesis, detailed spectroscopic characterization, and evaluation against a wide panel of biologically relevant saccharides and glycans. Such efforts will undoubtedly pave the way for its integration into novel diagnostic tools and therapeutic strategies.
References
- Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Advances, 3(38), 17051-17064. [Link]
- Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]
- Li, G., & Steinecker, W. H. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 10(10), 143. [Link]
- Wang, W., & Gao, X. (2017). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Molecules, 22(1), 143. [Link]
- Mader, O., Wolff, A., Diring, S., D’Aléo, A., & Ziessel, R. (2012). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 17(12), 14456–14470. [Link]
- Li, M., Li, Y., Liu, S., & Li, Y. (2019). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Sensors, 19(21), 4752. [Link]
- Chen, S., Hong, Y., Liu, J., Lam, J. W. Y., & Tang, B. Z. (2012). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 84(23), 10298–10305. [Link]
- Gale, P. A. (2016). Boronic acids for fluorescence imaging of carbohydrates.
- DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 6(4), 418-425. [Link]
- Nishikawa, H., Thapa, P., & Hisaeda, Y. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(23), 14614-14620. [Link]
- Shokri, B., Leshem, B., & Shabat, D. (2020). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 5(4), 1919–1927. [Link]
- Li, C., Zhang, Y., & Wang, B. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(46), 26033–26051. [Link]
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- Singhal, S., & Arstad, E. (2010). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 20(1), 223–233. [Link]
- Zadmard, R., & Arefi, A. (2016). Synthesis of bis-urea derivatives 3a–g.
- Kim, S. K., Lee, D. H., Hong, J.-I., & Yoon, J. (2009). Fluorescent probe for selective detection of boric acids and its application to screening of enzyme inhibitors.
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- D'Agostino, J. (1986). Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. DTIC. [Link]
- Araki, K., & Ito, T. (2007). N,N′′-ethylenebis(N′-2-methylphenyl)urea. Referred to as bis-urea in this paper.
- National Institute of Standards and Technology. (n.d.). N,N'-Bis(3-chlorophenyl)urea. NIST WebBook. [Link]
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Application Note: Electrochemical Detection of Diol-Containing Biomolecules Using 1,3-Bis(3-boronophenyl)urea as a Synthetic Receptor
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 1,3-Bis(3-boronophenyl)urea as a selective recognition element in electrochemical sensors. Boronic acids have emerged as powerful synthetic receptors due to their ability to form reversible covalent bonds with compounds containing cis-1,2 or cis-1,3 diol functionalities.[1] The unique diboronic acid structure of this compound offers enhanced binding affinity and selectivity for specific diol-containing targets, such as saccharides, glycoproteins, and catechols.[2] This document outlines the fundamental principles of recognition, electrochemical transduction mechanisms, detailed protocols for sensor fabrication, and data analysis. It is intended for researchers, scientists, and drug development professionals seeking to develop robust and sensitive assays for biologically relevant diol-containing molecules.
Principle of Recognition: The Boronic Acid-Diol Interaction
The cornerstone of this sensing platform is the reversible covalent interaction between the boronic acid moieties of the receptor and the cis-diol groups of an analyte.[3][4]
-
Mechanism: In an aqueous environment, the boron atom of a boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state. The tetrahedral form is more favorable for binding with diols to form stable five- or six-membered cyclic boronate esters.[5]
-
pH Dependence: This equilibrium is highly pH-dependent. The formation of the boronate ester is significantly more favorable at pH values above the pKa of the boronic acid, where the anionic tetrahedral state predominates.[3][6] This provides a crucial experimental parameter for optimizing sensor performance.
-
The Diboronic Acid Advantage: The use of a bis-boronic acid receptor like this compound can lead to a significant increase in binding affinity and selectivity compared to monoboronic acid systems.[2][6] The two boronic acid groups, held in a specific spatial orientation by the urea linker, can chelate a single saccharide molecule, such as fructose or glucose, forming a more stable 2:1 complex. This "chelate effect" is particularly advantageous for achieving lower detection limits and improved molecular recognition.
Caption: Reversible binding mechanism of this compound with a diol analyte.
Electrochemical Transduction
The binding of a neutral analyte, such as glucose, to the receptor immobilized on an electrode surface must be converted into a measurable electrical signal. Electrochemical Impedance Spectroscopy (EIS) is an exceptionally sensitive technique for this purpose.[7]
EIS probes the impedance of the electrode-solution interface over a range of AC frequencies. The resulting data is often visualized in a Nyquist plot. A key parameter derived from this plot is the charge-transfer resistance (Rct), which corresponds to the diameter of the semicircle portion of the plot. Rct represents the resistance to the flow of charge between a redox probe in the solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) and the electrode surface.
When the analyte binds to the immobilized this compound, it forms a physical, insulating layer on the electrode surface.[7] This layer impedes the access of the redox probe to the electrode, resulting in a measurable increase in the Rct. The magnitude of this increase (ΔRct) is proportional to the concentration of the bound analyte, forming the basis of the quantitative measurement.
Materials and Reagents
-
Receptor: this compound
-
Electrodes: Glassy Carbon Electrode (GCE, working), Platinum wire (counter), Ag/AgCl (reference)
-
Reagents for Synthesis: 3-Aminophenylboronic acid, Triphosgene (or equivalent), Triethylamine, Anhydrous Tetrahydrofuran (THF)
-
Electrochemical Cell: Standard three-electrode voltammetric cell
-
Electrolyte/Probe: Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), Potassium chloride (KCl)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 or as optimized
-
Solvents: Dimethylformamide (DMF), Ethanol, Deionized (DI) water
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm), polishing pads
-
Instrumentation: Potentiostat with frequency response analysis capability
Protocols
Protocol 4.1: Representative Synthesis of this compound
Rationale: This protocol is based on standard methods for urea synthesis from amines and a phosgene equivalent.[8][9] Anhydrous conditions are crucial to prevent hydrolysis of the phosgene equivalent and unwanted side reactions.
-
Dissolve Amine: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous THF.
-
Add Base: Add triethylamine (2.5 equivalents) to the solution to act as a proton scavenger. Cool the mixture to 0 °C in an ice bath.
-
Add Phosgene Equivalent: Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous THF dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 4.2: Electrode Preparation and Receptor Immobilization
Rationale: A pristine electrode surface is essential for reproducible sensor performance. The receptor is immobilized using a simple drop-casting method with Nafion, which acts as a conductive polymer binder, entrapping the receptor on the electrode surface.
-
GCE Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry for 2 minutes each on a polishing pad.
-
Sonication: Sonicate the polished electrode sequentially in DI water, ethanol, and then DI water again for 5 minutes each to remove any adsorbed alumina particles.
-
Drying: Dry the electrode under a gentle stream of nitrogen.
-
Immobilization:
-
Prepare a 5 mg/mL solution of this compound in DMF.
-
In a separate vial, mix 10 µL of the receptor solution with 10 µL of 0.5 wt% Nafion solution.
-
Vortex the mixture briefly.
-
Carefully drop-cast 5 µL of this mixture onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature (approx. 30-40 minutes). The resulting modified electrode is denoted as GCE/Urea-BA.
-
Protocol 4.3: Electrochemical Measurement (EIS)
Rationale: This protocol uses a standard ferri/ferrocyanide redox couple, which provides a well-defined and highly surface-sensitive electrochemical signal for EIS measurements.[7][10]
-
Setup: Assemble the three-electrode cell with the modified GCE/Urea-BA as the working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.
-
Electrolyte: Fill the cell with 10 mL of an aqueous solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ (1:1 mixture) and 0.1 M KCl. This solution will also serve as the baseline and measurement buffer.
-
Baseline Measurement:
-
Connect the electrodes to the potentiostat.
-
Record the EIS spectrum over a frequency range of 100 kHz to 0.1 Hz with an AC amplitude of 10 mV at the formal potential of the redox couple.
-
This initial spectrum serves as the baseline (Rct, baseline).
-
-
Analyte Incubation:
-
Remove the electrode from the cell and gently rinse with DI water.
-
Incubate the electrode in a solution of the target analyte (e.g., glucose in 0.1 M KCl) at the desired concentration for a fixed time (e.g., 15 minutes).
-
-
Rinsing: Gently rinse the electrode with 0.1 M KCl to remove any non-specifically bound analyte.
-
Post-Binding Measurement:
-
Return the electrode to the electrochemical cell containing the [Fe(CN)₆]³⁻/⁴⁻ solution.
-
Record the EIS spectrum again using the identical parameters as the baseline measurement. This provides the post-binding impedance (Rct, final).
-
Protocol 4.4: Data Analysis
-
Modeling: Fit the obtained Nyquist plots to a Randles equivalent circuit to determine the charge-transfer resistance (Rct) values.
-
Calculate Signal Change: The analytical signal is the change in Rct: ΔRct = Rct, final - Rct, baseline .
-
Calibration Curve: Repeat the measurement protocol (4.3) for a series of analyte concentrations. Plot the resulting ΔRct values against the analyte concentration to generate a calibration curve.
-
Performance Metrics: Determine the linear range, sensitivity (slope of the linear portion of the calibration curve), and limit of detection (LOD, typically calculated as 3σ/slope, where σ is the standard deviation of the blank).
Representative Performance Characteristics
The following table summarizes expected performance data for a GCE/Urea-BA sensor for glucose detection, based on typical results for similar boronic acid-based systems.[7][10]
| Parameter | Representative Value | Notes |
| Analyte | D-Glucose | High affinity due to cis-diol structure. |
| Technique | EIS | In 5 mM [Fe(CN)₆]³⁻/⁴⁻ + 0.1 M KCl. |
| Linear Range | 1 µM - 10 mM | Broad range covering physiological levels. |
| Limit of Detection (LOD) | ~0.5 µM | Calculated as 3σ/slope. |
| Response Time | ~15 minutes | Includes incubation and measurement time. |
| Selectivity | Good | Lower response to interferents like sucrose, ascorbic acid, and uric acid. |
Experimental Workflow and Troubleshooting
The entire process from electrode preparation to data analysis is summarized in the workflow diagram below.
Caption: Complete experimental workflow for electrochemical sensing.
| Issue | Potential Cause | Suggested Solution |
| No significant change in Rct | Poor receptor immobilization. | Optimize receptor solution concentration or solvent. Ensure electrode surface is completely dry before drop-casting. |
| Incorrect pH of buffer. | Optimize the pH of the incubation buffer. For most saccharides, a slightly alkaline pH (7.4-8.5) enhances binding.[3] | |
| Poor reproducibility | Inconsistent electrode surface. | Standardize the polishing procedure. Ensure complete removal of polishing residue. |
| Inconsistent receptor film. | Use a micropipette for precise drop-casting volume. Allow film to dry in a controlled environment. | |
| High background signal | Non-specific binding. | Optimize rinsing steps. Consider adding a blocking agent (e.g., bovine serum albumin) after receptor immobilization for complex samples. |
Conclusion
This compound serves as a highly effective synthetic receptor for the electrochemical detection of diol-containing biomolecules. Its diboronic acid structure provides a platform for enhanced binding affinity and selectivity. The protocols described herein, utilizing Electrochemical Impedance Spectroscopy, offer a sensitive, label-free, and quantitative method for analysis. This system is adaptable for the detection of various important analytes in biomedical and pharmaceutical research, including glucose, glycoproteins, and catecholamines.[1][11]
References
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- Li, R., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- Li, M., et al. (2015). Electrochemical sensing using boronic acids.
- Li, M., et al. (2015). Electrochemical sensing using boronic acids.
- Buryak, A., & Kubáň, P. (2023). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
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Application Notes and Protocols: 1,3-Bis(3-boronophenyl)urea in Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Bis(3-boronophenyl)urea in the design and fabrication of innovative drug delivery systems. This document outlines the fundamental principles, synthesis, and practical applications of this unique molecule, offering detailed protocols for the formulation and characterization of stimuli-responsive nanoparticles and hydrogels.
Introduction: The Unique Potential of this compound
This compound is a symmetrical aromatic compound featuring two phenylboronic acid moieties linked by a central urea group. This distinct architecture imparts several advantageous properties for drug delivery applications. The boronic acid groups are capable of forming reversible covalent bonds with cis-diols, which are abundant in biological molecules like sugars (e.g., glucose) and glycoproteins found on cell surfaces.[1][2] This interaction is the cornerstone of its utility in creating "smart" drug delivery systems that can respond to specific physiological cues.
The central urea functionality provides a rigid scaffold and can participate in hydrogen bonding, which can influence the self-assembly properties of the molecule and its derivatives.[3][4] The dual boronic acid groups allow for cross-linking with diol-containing polymers to form hydrogels or for multivalent interactions with cell surface sugars, potentially enhancing cellular uptake and targeted delivery.[2][5]
Core Applications in Drug Delivery
The primary applications of this compound in drug delivery revolve around its ability to create stimuli-responsive systems. These systems can release their therapeutic payload in response to changes in the local microenvironment, such as pH or glucose concentration.
Glucose-Responsive Drug Delivery
A key application is in the development of self-regulated insulin delivery systems for diabetes management.[6][7] The boronic acid moieties can form boronate esters with glucose. In a hyperglycemic environment, the increased glucose concentration competitively displaces a diol-containing drug or disrupts a diol-crosslinked carrier, leading to the release of the therapeutic agent, such as insulin.
pH-Responsive Drug Delivery
The boronic acid-diol interaction is pH-dependent.[8][9] Boronate esters are more stable at physiological or slightly alkaline pH and tend to dissociate under acidic conditions. This property can be exploited for targeted drug release in acidic microenvironments, such as those found in tumors or within endosomal compartments of cells.[9][10]
Targeted Drug Delivery to Cancer Cells
Many cancer cells overexpress sialic acid, a sugar with a cis-diol group, on their surface.[2] The bis-boronic acid structure of this compound allows for multivalent binding to these cell surface sugars, potentially leading to enhanced cellular uptake of drug-loaded nanoparticles or conjugates.
Synthesis and Characterization
While a specific, detailed synthesis of this compound is not widely published, a general and reliable method can be adapted from established protocols for the synthesis of symmetrical diaryl ureas.[11][12]
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the reaction of an aniline derivative with a phosgene equivalent, such as triphosgene.[4]
Materials:
-
3-Aminophenylboronic acid
-
Triphosgene (or a safer alternative like carbonyldiimidazole)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve triphosgene (0.5 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Aniline: Slowly add a solution of 3-aminophenylboronic acid (2 equivalents) in anhydrous DCM to the triphosgene solution.
-
Addition of Base: To the reaction mixture, slowly add a solution of triethylamine (2 equivalents) in anhydrous DCM. The reaction is exothermic, so control the addition to maintain the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Characterization:
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the two urea N-H protons (δ 8.5-9.5 ppm), which will disappear upon D₂O exchange. A singlet for the B(OH)₂ protons. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon (δ 150-160 ppm). Several signals in the aromatic region (δ 110-140 ppm). |
| FT-IR | A broad band for N-H stretching (3300-3400 cm⁻¹). A strong absorption band for the C=O stretching of the urea group (1630-1680 cm⁻¹). B-O-H stretching and bending vibrations. |
| Mass Spec | The mass spectrum will show the molecular ion peak (M⁺). |
Application Protocols: Formulation of Drug Delivery Systems
The following protocols describe the formulation of glucose-responsive nanoparticles and pH-sensitive hydrogels using this compound as a key component.
Protocol 2: Formulation of Glucose-Responsive Nanoparticles for Insulin Delivery
This protocol outlines the preparation of self-assembled nanoparticles from a conjugate of this compound and a diol-containing polymer, encapsulating insulin.
Materials:
-
This compound
-
Poly(vinyl alcohol) (PVA) or another diol-containing polymer
-
Insulin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Conjugation (Conceptual): In a suitable solvent, react this compound with a diol-containing polymer like PVA to form a boronate ester-linked amphiphilic copolymer. The ratio of the two components can be varied to control the degree of substitution and the resulting properties of the nanoparticles.
-
Nanoparticle Self-Assembly: Dissolve the synthesized conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO).
-
Drug Loading: Add a solution of insulin in PBS (pH 7.4) to the polymer solution under gentle stirring.
-
Nanoprecipitation: Add the drug-polymer mixture dropwise to a larger volume of PBS (pH 7.4) under vigorous stirring. The nanoparticles will form spontaneously via self-assembly.
-
Purification: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours to remove the organic solvent and unloaded drug.
-
Characterization:
-
Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Morphology: Visualize the nanoparticle morphology using transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated insulin using a suitable protein assay (e.g., BCA assay) after separating the nanoparticles from the aqueous phase by centrifugation.
-
Data Presentation: Expected Nanoparticle Characteristics
| Parameter | Expected Range |
| Particle Size (Diameter) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -10 to -30 mV |
| Insulin Loading Capacity (%) | 5 - 15% |
| Encapsulation Efficiency (%) | 60 - 90% |
Protocol 3: Glucose-Responsive Insulin Release Study
-
Setup: Prepare solutions of varying glucose concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM) in PBS (pH 7.4).
-
Release Experiment: Place a known amount of the insulin-loaded nanoparticle suspension in a dialysis bag. Immerse the bag in the glucose solutions and incubate at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantification: Measure the concentration of released insulin in the collected samples using an appropriate analytical method (e.g., HPLC or ELISA).
-
Data Analysis: Plot the cumulative percentage of insulin released versus time for each glucose concentration.
Caption: Mechanism of glucose-responsive insulin release from nanoparticles.
Protocol 4: Preparation of a pH-Responsive Hydrogel for Doxorubicin Delivery
This protocol describes the formation of a hydrogel by cross-linking a diol-containing polymer with this compound, for the pH-triggered release of an anticancer drug.
Materials:
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Doxorubicin (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Polymer Solution: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90 °C until fully dissolved. Cool to room temperature.
-
Cross-linker Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with PBS (pH 7.4).
-
Drug Loading: Add DOX to the PVA solution and stir until a homogenous mixture is obtained.
-
Hydrogel Formation: Add the cross-linker solution to the drug-polymer mixture and stir vigorously. The solution should form a gel within a few minutes. The ratio of PVA to the bis-boronic acid cross-linker can be adjusted to control the gelation time and mechanical properties of the hydrogel.
-
Washing: Wash the hydrogel extensively with PBS (pH 7.4) to remove any unreacted components and unloaded drug.
Protocol 5: pH-Responsive Doxorubicin Release Study
-
Setup: Prepare buffer solutions at pH 7.4 and pH 5.5.
-
Release Experiment: Place a known amount of the DOX-loaded hydrogel into each buffer solution and incubate at 37 °C.
-
Sampling: At specific time points, collect the supernatant and replace it with fresh buffer.
-
Quantification: Measure the concentration of released DOX in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Data Analysis: Plot the cumulative drug release percentage against time for both pH conditions.
Caption: Mechanism of pH-responsive drug release from a hydrogel.
In Vitro and In Vivo Characterization
A comprehensive evaluation of the drug delivery system is crucial.
In Vitro Studies:
-
Cellular Uptake: The uptake of fluorescently labeled nanoparticles by target cells (e.g., cancer cells or pancreatic beta cells) can be quantified using flow cytometry and visualized by confocal microscopy.[13][14]
-
Cytotoxicity: The biocompatibility of the drug delivery system and the efficacy of the drug-loaded system should be assessed using standard cytotoxicity assays, such as the MTT assay.
In Vivo Studies:
-
Pharmacokinetics and Biodistribution: The in vivo fate of the drug delivery system can be tracked by labeling it with a fluorescent or radioactive probe.
-
Therapeutic Efficacy: The effectiveness of the drug-loaded system should be evaluated in appropriate animal models of the target disease (e.g., diabetic mice for insulin delivery or tumor-bearing mice for anticancer drug delivery).
Conclusion
This compound is a versatile building block for the creation of sophisticated, stimuli-responsive drug delivery systems. Its unique ability to interact with diols in a pH- and glucose-dependent manner opens up exciting possibilities for targeted and controlled drug release. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising molecule in advancing the field of drug delivery. Further research into the synthesis of derivatives and their formulation into novel delivery platforms is highly encouraged.
References
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- Ma, Q., Bian, L., Zhao, X., Tian, X., Yin, H., Wang, Y., ... & Wu, J. (2022). Novel glucose-responsive nanoparticles based on p-hydroxyphenethyl anisate and 3-acrylamidophenylboronic acid reduce blood glucose and ameliorate diabetic nephropathy. Materials Today Bio, 13, 100181. [Link][6][7]
- Dong, Y., Dong, Y., Yu, J., Zhou, J., & Gu, Z. (2016). Injectable and glucose-responsive hydrogels based on boronic acid–glucose complexation. Langmuir, 32(31), 7895-7899. [Link][5][7]
- Ruttala, S., & Ko, Y. T. (2015). Responsive boronic acid-decorated (co) polymers: From glucose sensors to autonomous drug delivery. Polymers, 7(6), 1046-1073. [Link][2]
- Webber, M. J., Anderson, D. G., & Langer, R. (2020). Glucose-responsive nanoparticles for rapid and extended self-regulated insulin delivery. ACS nano, 14(2), 2215-2225. [Link][5]
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- Wang, C., Sun, X., & Zhong, Z. (2014). pH-sensitive biomaterials for drug delivery. Biomaterials science, 2(7), 922-932. [Link][8][9]
- Hart, L. R., & Sijbesma, R. P. (2018). Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Pure and Applied Chemistry, 90(9), 1435-1446. [Link][3]
- Rana, S., & Cho, J. (2016). Self-assembly of nanoparticles and their potential as drug delivery vehicles. Nanoscale, 8(34), 14821-14831.
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- Liu, J., Schotman, M. J., Hendrix, M. M., Lou, X., Marín San Román, P. P., Voets, I. K., & Sijbesma, R. P. (2021). Effects of structural variation on the self‐assembly of bis‐urea based bolaamphiphiles. Journal of Polymer Science, 59(13), 1369-1380. [Link][4]
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Application Notes and Protocols: Characterizing the Binding Interactions of 1,3-Bis(3-boronophenyl)urea
Introduction: The Unique Potential of Diboronic Acid Receptors
1,3-Bis(3-boronophenyl)urea is a synthetic molecule featuring two phenylboronic acid moieties linked by a central urea scaffold.[1] This unique divalent architecture positions it as a high-avidity receptor for molecules presenting multiple cis-diol groups, such as saccharides, glycoproteins, and certain catechols. The urea backbone itself can participate in hydrogen bonding, potentially influencing the overall binding affinity and selectivity of the compound.[2][3] Understanding the binding thermodynamics and kinetics of this molecule is crucial for its application in areas like carbohydrate sensing, drug delivery, and the development of diagnostic tools.
The core of its functionality lies in the reversible covalent interaction between boronic acids and diols.[4][5] This interaction is highly dependent on pH, as the boron atom must transition from a trigonal planar state to a tetrahedral anionic state to form a stable boronate ester.[6][7][8] The presence of two boronic acid groups allows for cooperative binding to multivalent targets, significantly enhancing affinity compared to monovalent boronic acids.
This guide provides a comprehensive overview of the experimental setups required to rigorously characterize the binding properties of this compound. We will delve into the mechanistic underpinnings of the experimental choices and provide detailed, field-proven protocols for key analytical techniques.
Pillar 1: The Boronic Acid-Diol Binding Mechanism
The interaction between a boronic acid and a cis-diol is a dynamic equilibrium process. The boronic acid exists in two forms: a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized).[6][7][9] The tetrahedral form is more Lewis acidic and readily reacts with diols to form a cyclic boronate ester.[10] The equilibrium between these forms is governed by the pKa of the boronic acid and the pH of the solution.[8][11] Optimal binding is typically observed at a pH above the pKa of the boronic acid, where the more reactive tetrahedral boronate is favored.[7][8]
For this compound, the presence of two boronic acid groups introduces the possibility of 1:1, 2:1, and even more complex binding stoichiometries with multivalent diol-containing analytes. The spatial arrangement and flexibility of the urea linker will dictate the optimal distance and orientation of diol groups for high-affinity binding.
Figure 1: pH-dependent equilibrium of boronic acid and its interaction with a cis-diol.
Pillar 2: Core Analytical Techniques and Protocols
A multi-faceted approach is essential to fully elucidate the binding characteristics of this compound. Here, we detail the setup for three powerful techniques: Fluorescence Spectroscopy for affinity screening, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and Surface Plasmon Resonance (SPR) for real-time kinetics.
Fluorescence Spectroscopy: A High-Throughput Approach for Affinity Determination
Fluorescence spectroscopy is a highly sensitive method for studying boronic acid-saccharide interactions, often employing a competitive binding assay with a fluorescent diol-containing dye like Alizarin Red S (ARS).[11][12] The formation of a boronate ester between the boronic acid and ARS results in a fluorescent complex. A non-fluorescent analyte with diol groups can then displace the ARS, causing a decrease in fluorescence intensity that is proportional to its binding affinity.[12]
Causality Behind Experimental Choices:
-
Buffer Selection: A non-diol-containing buffer such as HEPES, MES, or phosphate is crucial to avoid interference with the binding assay. The pH should be maintained at a level that favors boronate ester formation, typically above the pKa of the boronic acid groups of this compound.[13] A pH of 7.4 is often chosen to mimic physiological conditions.
-
ARS Concentration: The concentration of ARS should be kept low (micromolar range) and constant to ensure that the change in fluorescence is primarily due to displacement by the analyte.
-
Excitation and Emission Wavelengths: These must be optimized for the specific boronic acid-ARS complex to maximize the signal-to-noise ratio.
Detailed Protocol: Competitive Binding Assay with Alizarin Red S
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Alizarin Red S (ARS) in the chosen assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare a 100 mM stock solution of the saccharide analyte (e.g., D-fructose, D-glucose) in the assay buffer.
-
-
Determination of the Dissociation Constant (Kd) for the Urea-ARS Complex:
-
In a 96-well black plate, add a fixed concentration of ARS (e.g., 5 µM) to each well.
-
Titrate increasing concentrations of this compound (from nM to µM range) into the wells.
-
Incubate at a constant temperature (e.g., 25°C) for 30 minutes to reach equilibrium.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Plot the change in fluorescence against the concentration of the urea compound and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.
-
-
Competitive Titration with Saccharide Analyte:
-
Prepare a solution containing this compound and ARS at concentrations that result in approximately 80% of the maximum fluorescence signal, based on the previous step.
-
In a 96-well plate, add this pre-formed complex to each well.
-
Add increasing concentrations of the saccharide analyte to the wells.
-
Incubate and measure the fluorescence as described above.
-
The decrease in fluorescence indicates the displacement of ARS by the saccharide. Plot the fluorescence intensity against the saccharide concentration to determine the IC50, from which the binding affinity (Ki) for the saccharide can be calculated.
-
| Parameter | Recommended Value | Rationale |
| Assay Buffer | 50 mM HEPES, 100 mM NaCl, pH 7.4 | Non-interfering buffer at physiological pH.[13] |
| Temperature | 25°C | Standard and easily controlled temperature. |
| ARS Concentration | 1-10 µM | Sufficient for a strong signal without inner filter effects. |
| Urea Compound Conc. | Titration from nM to µM | To determine the full binding curve. |
| Analyte Conc. | Titration from µM to mM | Saccharide affinities are often in this range.[14] |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[15] This allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[16]
Causality Behind Experimental Choices:
-
Buffer Matching: It is absolutely critical that the buffer for the sample in the cell and the titrant in the syringe are identical.[16] Any mismatch in buffer components, including pH, will result in large heats of dilution that can obscure the true binding signal.
-
Concentrations: The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure a "c-window" (c = n * [Macromolecule] * Ka) between 10 and 100 for optimal data fitting.[16]
-
Control Experiments: A control titration of the ligand into the buffer alone is essential to determine the heat of dilution, which must be subtracted from the experimental data.[17]
Detailed Protocol: ITC Analysis of Urea-Saccharide Binding
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 50 µM) in the chosen ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the saccharide analyte (e.g., 1 mM D-fructose) in the exact same buffer.
-
Degas both solutions thoroughly before loading into the calorimeter to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters: typically 19 injections of 2 µL each, with an initial injection of 0.4 µL.
-
-
Experimental Run:
-
Load the this compound solution into the sample cell.
-
Load the saccharide solution into the injection syringe.
-
Perform an initial control run by titrating the saccharide solution into the buffer-filled sample cell.
-
Perform the main experiment by titrating the saccharide into the urea solution.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-set-of-sites) using the instrument's software to determine Ka, ΔH, and n.[17]
-
Figure 2: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique for monitoring biomolecular interactions in real time.[18][19] It allows for the determination of association rate constants (ka) and dissociation rate constants (kd), from which the equilibrium dissociation constant (Kd) can be calculated. One binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface.[20]
Causality Behind Experimental Choices:
-
Immobilization Strategy: Covalent amine coupling is a common and robust method for immobilizing ligands with primary amines.[20] To study the binding of this compound to a glycoprotein, the glycoprotein would be immobilized as the ligand.
-
Running Buffer: The running buffer should be well-filtered and degassed to prevent artifacts. As with other techniques, it should not contain competing diols. The pH should be optimized for binding.
-
Analyte Concentrations: A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected Kd, should be injected to obtain reliable kinetic data.
-
Reference Surface: A reference flow cell, where a non-relevant protein is immobilized or the surface is simply blocked, is crucial to subtract non-specific binding and bulk refractive index changes.[19]
Detailed Protocol: SPR Analysis of Urea Binding to an Immobilized Glycoprotein
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.[20]
-
Inject the glycoprotein ligand in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.[13]
-
A successful immobilization will result in a stable baseline increase of several thousand Response Units (RU).
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+, pH 7.4).
-
Inject the different concentrations of the urea analyte over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase as running buffer flows over the chip.
-
Between cycles, inject a regeneration solution (if necessary) to remove all bound analyte without denaturing the immobilized ligand.
-
-
Data Processing and Analysis:
-
Subtract the signal from the reference flow cell from the ligand flow cell signal ("double referencing").
-
Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the kinetic parameters ka, kd, and the affinity Kd.
-
| Parameter | Recommended Value/Procedure | Rationale |
| Ligand | Glycoprotein (e.g., Ovalbumin) | Target molecule with multiple diol sites. |
| Analyte | This compound | The small molecule being characterized. |
| Immobilization | Amine Coupling | Robust and widely used method.[20] |
| Running Buffer | HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4 | Standard SPR buffer, reduces non-specific binding. |
| Analyte Conc. | 0.1x to 10x expected Kd | To accurately define the binding curves. |
| Regeneration | Brief pulse of low pH (e.g., 10 mM Glycine pH 2.5) | To disrupt the interaction for the next cycle. |
Pillar 3: Complementary Structural and Kinetic Insights
While the techniques above provide the core thermodynamic and kinetic data, other methods can offer valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for directly observing the change in the boron environment upon diol binding.[7][21] The chemical shift of the boron signal changes significantly as it transitions from the sp² trigonal state to the sp³ tetrahedral state upon forming a boronate ester.[22][23] This can be used to confirm binding, study the equilibrium under various conditions, and even determine binding constants.[7][22]
-
Stopped-Flow Kinetics: For very rapid binding events that may be beyond the time resolution of standard SPR instruments, stopped-flow fluorescence can be employed. This technique allows for the measurement of kinetic rates on the millisecond timescale.[6]
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple biophysical techniques. By employing fluorescence spectroscopy for initial screening, ITC for a complete thermodynamic profile, and SPR for detailed kinetic analysis, researchers can build a robust understanding of its binding behavior. These data are foundational for the rational design of novel sensors, drug delivery systems, and other advanced materials that leverage the unique properties of diboronic acid receptors. Each protocol must be approached with an understanding of its underlying principles to ensure the generation of high-quality, trustworthy data.
References
- Ni, W., & Fang, H. (2008). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.
- Monajemi, H., Cheah, M. H., Lee, V. S., Zain, S. M., & Tajuddin Wan Abdullah, W. A. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]
- Lin, Y.-C., Chen, C.-H., & Chen, C.-T. (2020).
- Monajemi, H., Cheah, M. H., Lee, V. S., Zain, S. M., & Tajuddin Wan Abdullah, W. A. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]
- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PMC. [Link]
- Unknown Author. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Protocol Exchange. [Link]
- Zhang, Z., & Chen, H. (2012). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- O'Malley, K. M., & Matson, J. B. (2020). Internal and External Catalysis in Boronic Ester Networks.
- Lizio, C. G., Divoky, M. T., & Johnson, J. A. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Molecular Boronic Acid-Based Saccharide Sensors. PMC. [Link]
- Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Obi, N., Katayama, M., et al. (2010). NMR spectroscopic study of the formation of borate esters ascorbic acid and isoascorbic acid. Semantic Scholar. [Link]
- Unknown Author. (n.d.). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham. [Link]
- Clarke, R. W., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
- Sharma, S., & Pathak, C. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. [Link]
- Ivanova, A., et al. (2022).
- Unknown Author. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- De, A. (n.d.). Studying Protein-Protein Interactions Using Surface Plasmon Resonance. SpringerLink. [Link]
- Hida, A., et al. (n.d.). Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid.
- Wilson, J. J., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
- Unknown Author. (n.d.). Surface plasmon resonance. University of Glasgow. [Link]
- Rapp, K. M., & Anslyn, E. V. (2018).
- Unknown Author. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- Rapp, K. M., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.
- McShane, C. P., & Gabbaï, F. P. (2018). Molecular recognition with boronic acids—applications in chemical biology.
- Unknown Author. (n.d.). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
- Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed. [Link]
- Gökçe, C., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]
- Fortman, D. J., et al. (2018).
- Faghih, Z., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [Link]
- Toth, S. J., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. PubMed. [Link]
- Toth, S. J., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea.
- Human Metabolome Database. (2021). Showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158).
- Bennion, B. J., & Daggett, V. (2003).
Sources
- 1. scbt.com [scbt.com]
- 2. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]
- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Bis(3-boronophenyl)urea
Welcome to the technical support center for the synthesis of 1,3-Bis(3-boronophenyl)urea. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important diaryl urea compound. The unique structure, featuring two boronic acid moieties, presents specific challenges during synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Part 1: Optimized Synthesis Protocol
The following protocol is a recommended starting point for the synthesis of this compound. It incorporates best practices to mitigate common side reactions and degradation pathways. The key to success is often the use of a protected boronic acid starting material to prevent instability and side reactions.[1][2]
Recommended Two-Step Synthesis using a Protected Boronic Acid
This method involves the synthesis of the symmetrical diaryl urea from 3-aminophenylboronic acid pinacol ester, followed by deprotection.
Step 1: Synthesis of 1,3-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
-
Reagents & Materials:
-
3-Aminophenylboronic acid pinacol ester
-
Triphosgene (BTC) or Carbonyldiimidazole (CDI)[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
-
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphosgene (0.35 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[4]
-
Amine Addition: In a separate flask, dissolve 3-aminophenylboronic acid pinacol ester (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the amine/base solution dropwise to the stirred triphosgene solution at 0 °C. Causality Note: Slow, controlled addition is critical to prevent the formation of symmetrical urea byproducts by ensuring the reactive isocyanate intermediate is formed and consumed appropriately.[3][5]
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure protected urea.[4]
-
Step 2: Deprotection to Yield this compound
-
Procedure:
-
Dissolve the purified protected urea from Step 1 in a suitable solvent mixture (e.g., acetone/water).
-
Add an excess of a transesterification agent like isobutylboronic acid or simply hydrolyze under mild acidic conditions (e.g., dilute HCl).[6]
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to remove pinacol byproducts. The product, often a solid, may precipitate and can be collected by filtration.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?
-
Potential Causes:
-
Moisture Contamination: Triphosgene and the generated isocyanate intermediates are highly sensitive to water. Moisture will decompose triphosgene and convert the isocyanate back to the starting amine.[5]
-
Poor Quality Reagents: Degradation of the 3-aminophenylboronic acid derivative or impure triphosgene can halt the reaction.
-
Insufficient Base: An inadequate amount of base will not effectively scavenge the HCl generated during the reaction, leading to the protonation of the starting amine and preventing it from reacting.
-
Incorrect Stoichiometry: Using an incorrect ratio of amine to the carbonyl source is a common reason for low conversion.
-
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Triphosgene should be a white crystalline solid. The boronic acid pinacol ester should be pure by NMR.
-
Optimize Stoichiometry: Carefully measure your reagents. A slight excess of the amine (e.g., 2.1 equivalents) relative to the theoretical 2.0 can sometimes drive the reaction to completion. Use at least one equivalent of base per equivalent of amine.
-
Consider an Alternative Carbonyl Source: If issues with triphosgene persist, carbonyldiimidazole (CDI) can be a useful, though sometimes less reactive, alternative that is less sensitive to trace moisture.[3][7]
-
Question 2: I am forming a significant amount of a symmetrical diaryl urea byproduct. How can I avoid this?
-
Potential Cause:
-
This is a classic problem in unsymmetrical or, in this case, symmetrical urea synthesis where the intermediate isocyanate reacts with the starting amine before all the amine has been converted. This is often due to the order and rate of addition.[3]
-
-
Solutions & Scientific Rationale:
-
Control the Order of Addition: The most reliable method is to add the amine solution to the triphosgene solution. This ensures that the triphosgene is in excess initially, promoting the formation of the isocyanate intermediate from the first equivalent of amine before the second equivalent reacts.[5]
-
Maintain Low Temperature: Keep the reaction at 0 °C during the addition. Low temperatures slow down the rate of reaction, giving you better control over the formation of the desired product.
-
Reaction Mechanism```dot
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data.
- Rosyida, A., & Kartika, R. (2021). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 95, 132333.
- Li, Y., et al. (2015). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 20(3), 4359-4376.
- Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition.
- Bigi, F., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.
- D'Huys, T., et al. (2020). Photoinduced Deprotection of 2-Nitrophenylneopentyl Glycol Boronates Enables Light-Triggered Polycondensation of Siloxanes. Angewandte Chemie International Edition, 59(35), 15023-15028. (Note: The provided link is to a diagram within a ResearchGate article).
- Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275.
- Leroyer, L., et al. (2014). Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea. Chemical Engineering & Technology, 37(2), 239-246.
- Radi, M., & Schenone, S. (2014). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 21(16), 1846-1861.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 80.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581.
- Reddy, V. P. (2015). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 20(8), 14853-14897.
- Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(27), 4962-4966.
- Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
- O'Brien, E. S., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 708-712.
- How to purify the urea bought from market to pure urea?. (2018). ResearchGate.
- Stephenson, G. A., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 708-712.
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Selectivity of 1,3-Bis(3-boronophenyl)urea Sensors
Welcome to the technical support center for 1,3-Bis(3-boronophenyl)urea based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. We will delve into the core principles of boronic acid-based sensing, address common challenges in achieving high selectivity, and offer field-proven strategies for improvement.
I. Fundamental Principles of this compound Sensors
This compound and its derivatives are a class of synthetic chemosensors that leverage the unique ability of boronic acids to reversibly bind with cis-1,2- and cis-1,3-diols, which are structural motifs prevalent in saccharides.[1][2] The urea backbone provides a specific structural scaffold that positions the two phenylboronic acid (PBA) moieties for cooperative binding, which is crucial for enhancing selectivity, particularly for glucose over other monosaccharides like fructose.[3]
The sensing mechanism often relies on a change in the sensor's fluorescence properties upon saccharide binding.[4] This can occur through various photophysical processes, including Photoinduced Electron Transfer (PET), where the binding event alters the electronic properties of the sensor, leading to a "turn-on" or "turn-off" fluorescent signal.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound sensors.
Q1: Why is my sensor showing a stronger response to fructose than to glucose, even though it's a bis-boronic acid sensor designed for glucose selectivity?
A1: This is a frequent challenge. While bis-boronic acid architectures are designed to favor the geometry of glucose, several factors can lead to higher fructose affinity:
-
Inherent Affinity of Monoboronic Acids: Phenylboronic acid itself has a significantly higher intrinsic affinity for fructose than for glucose.[3] This is because fructose predominantly exists in the furanose form in solution, which presents cis-diols in a conformation that is highly favorable for binding with a single boronic acid group.[6]
-
Suboptimal Linker Geometry: The selectivity of a bis-boronic acid sensor is critically dependent on the spatial arrangement of the two boronic acid groups, which is dictated by the urea linker.[1] If the linker does not hold the two boronic acid moieties at an optimal distance and orientation to cooperatively bind with the multiple diols on a single glucose molecule (specifically the α-glucofuranose form), the sensor may behave more like two independent monoboronic acid sensors, each preferentially binding fructose.[3]
-
pH Effects: The binding of boronic acids to diols is highly pH-dependent.[7] At a pH that is not optimal for the pKa of the boronic acid groups in your specific sensor, the equilibrium may favor the formation of the more stable fructose-boronate complex over the glucose-bis(boronate) complex.
Q2: My fluorescence signal is weak or inconsistent. What are the potential causes?
A2: Weak or inconsistent fluorescence can stem from several experimental variables:
-
Aggregation: Some boronic acid-based sensors, particularly those with planar aromatic structures, are prone to aggregation in aqueous solutions.[1] This can lead to self-quenching of the fluorescence, resulting in a weak signal. Saccharide binding can sometimes disrupt these aggregates, leading to a fluorescence "turn-on" effect.[1]
-
Solvent Effects: The choice of solvent or co-solvent can significantly impact the sensor's photophysical properties and its binding affinity for saccharides. For instance, the presence of organic co-solvents can alter the pKa of the boronic acid and the conformation of the sensor.
-
pH Drift: As the binding of boronic acids to diols is pH-sensitive, even minor drifts in the buffer pH during the experiment can lead to significant variations in the fluorescence signal.[7] It is crucial to use a well-buffered system and to verify the pH throughout the experiment.
-
Photobleaching: Prolonged exposure of the sensor to the excitation light source can lead to photobleaching, resulting in a decrease in fluorescence intensity over time.
Q3: Can I use this sensor in complex biological media like serum or cell culture medium?
A3: While possible, it presents significant challenges. Complex biological media contain a multitude of potential interfering substances that can interact with the boronic acid groups, including:
-
Other Diol-Containing Molecules: Biological fluids are rich in various glycoproteins, and other small molecules that possess cis-diol functionalities. These can competitively bind to the sensor, leading to a non-specific signal.
-
Proteins: Proteins can non-specifically interact with the sensor through hydrophobic or electrostatic interactions, potentially altering its fluorescence properties or hindering its access to the target saccharide.
-
pH and Ionic Strength: The pH and ionic strength of biological media can differ from the optimal conditions for your sensor, affecting both its binding affinity and fluorescence output.
For applications in complex media, sample pretreatment (e.g., deproteinization) is often necessary.[8] Alternatively, sensor designs with enhanced selectivity and resistance to non-specific binding are required.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues.
Issue 1: Poor Selectivity for Glucose
| Potential Cause | Diagnostic Step | Recommended Solution |
| Suboptimal pH | Perform a pH titration experiment to determine the optimal pH for glucose binding. Measure the fluorescence response to both glucose and fructose across a range of pH values (e.g., 6.0 - 9.0). | Operate the sensor at the pH that provides the maximum selectivity for glucose over fructose. This is often a compromise between signal intensity and selectivity.[7] |
| Inappropriate Solvent System | If using a co-solvent, systematically vary the solvent composition and assess the impact on selectivity. | Minimize the use of organic co-solvents where possible. If a co-solvent is necessary, select one that is known to favor the desired binding mode. |
| Competitive Interference | Analyze the sample for the presence of other diol-containing molecules that could be interfering with the assay. | If interfering species are present, consider sample purification steps or the use of a competitive binding assay with a known displacer.[1] |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Diagnostic Step | Recommended Solution |
| Sensor Aggregation | Use dynamic light scattering (DLS) to check for the presence of aggregates in your sensor solution. | Add a small amount of a non-ionic surfactant (e.g., Tween 20) to your buffer to help prevent aggregation. Alternatively, modify the sensor structure to improve its water solubility. |
| Background Fluorescence | Measure the fluorescence of a blank sample (buffer and any other reagents without the sensor) to quantify the background signal. | Use high-purity solvents and reagents. If the background is still high, consider using a sensor that operates at longer wavelengths to minimize interference from endogenous fluorophores. |
| Instrument Settings | Optimize the excitation and emission wavelengths, as well as the slit widths on your fluorometer. | Perform an excitation-emission matrix scan to determine the optimal instrument settings for your sensor. |
Experimental Workflow for Optimizing Sensor Performance
The following workflow provides a systematic approach to enhancing the selectivity of your this compound sensor.
Caption: A systematic workflow for optimizing sensor performance.
Detailed Protocol: pH Optimization Study
This protocol outlines the steps for determining the optimal pH for your sensor's selectivity.
Materials:
-
This compound sensor stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering a pH range from 6.0 to 9.0 (e.g., phosphate, Tris, HEPES)
-
Stock solutions of D-glucose and D-fructose (e.g., 1 M in deionized water)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a series of buffered solutions at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0).
-
For each pH value, prepare three sets of samples:
-
Blank: Buffer only
-
Sensor only: Buffer with a final sensor concentration in the low micromolar range (e.g., 5 µM).
-
Sensor + Glucose: Buffer with the sensor and a final concentration of glucose (e.g., 10 mM).
-
Sensor + Fructose: Buffer with the sensor and a final concentration of fructose (e.g., 10 mM).
-
-
Incubate all samples at a constant temperature for a set period to allow binding to reach equilibrium (typically 15-30 minutes).
-
Measure the fluorescence intensity of each sample using the optimized excitation and emission wavelengths for your sensor.
-
Calculate the fluorescence enhancement (or quenching) ratio for glucose and fructose at each pH.
-
Plot the selectivity ratio (glucose response / fructose response) as a function of pH to identify the optimal operating pH.
IV. Advanced Strategies for Improving Selectivity
For applications demanding higher selectivity, consider the following advanced approaches:
Indicator Displacement Assays (IDA)
In an IDA, a fluorescent dye is pre-bound to the bis-boronic acid sensor.[1] The addition of a target saccharide with a higher affinity for the sensor will displace the dye, leading to a change in the dye's fluorescence.[1] This competitive binding mechanism can amplify the selectivity for the target analyte.
Rational Design of the Sensor Scaffold
-
Modulating Boronic Acid pKa: Introducing electron-withdrawing groups on the phenyl rings can lower the pKa of the boronic acids, enabling them to bind diols more effectively at physiological pH.[9][10]
-
Optimizing the Linker: The length and rigidity of the linker between the two boronic acid groups are critical for achieving high glucose selectivity.[1] Systematic studies involving different linkers can lead to improved sensor designs.
Conceptual Diagram of Competitive Binding in an IDA
Caption: Mechanism of an Indicator Displacement Assay (IDA).
V. Conclusion
Improving the selectivity of this compound sensors requires a systematic and multi-faceted approach. By understanding the fundamental principles of boronic acid-saccharide interactions and carefully controlling experimental parameters such as pH, researchers can significantly enhance the performance of these valuable analytical tools. For particularly challenging applications, advanced strategies like indicator displacement assays and rational sensor design offer promising avenues for achieving the desired selectivity.
VI. References
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of fluorescence, 15(3), 343–356. [Link]
-
Sedgwick, A. C., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Science, 12(15), 5348–5363. [Link]
-
Sedgwick, A. C., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Science, 12(15), 5348–5363. [Link]
-
Sun, X., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8243-8253. [Link]
-
Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. [Link]
-
Gao, M., et al. (2004). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Tetrahedron, 60(39), 8659-8666. [Link]
-
Hashimoto, T., et al. (2020). Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition. Frontiers in Chemistry, 8, 607. [Link]
-
D'Huysser, L., et al. (2021). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Molecules, 26(16), 4995. [Link]
-
Wang, R., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8348–8358. [Link]
-
Wang, Y., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(1), 32. [Link]
-
Kulkarni, A. A., et al. (2018). Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. Journal of Molecular Structure, 1166, 34-41. [Link]
-
Li, H., et al. (2007). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Chemistry of Materials, 19(25), 6144–6151. [Link]
-
Yamamoto, H., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(4), 4846–4861. [Link]
-
Wang, Y., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(1), 32. [Link]
-
Nishiyabu, R., et al. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(23), 14643-14649. [Link]
-
Zhang, T., et al. (2019). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Sensors, 19(18), 3953. [Link]
-
Desamero, R. Z. B., et al. (2018). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Journal of Physical Chemistry A, 122(2), 521–531. [Link]
-
He, X., et al. (2007). A New Saccharides and Nucleosides Sensor Based on Tetrathiafulvalene-anthracene Dyad with Two Boronic Acid Groups. Molecules, 12(7), 1469–1477. [Link]
-
Wang, L., et al. (2018). Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition. Journal of Porphyrins and Phthalocyanines, 22(10), 835-849. [Link]
-
Feng, G., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Journal of Materials Chemistry B, 11(19), 4216-4231. [Link]
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,3-Bis(3-boronophenyl)urea Experiments
Welcome to the technical support guide for researchers and drug development professionals working with 1,3-Bis(3-boronophenyl)urea. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments. The unique structure of this bis-boronic acid compound presents both powerful opportunities for molecular sensing and specific challenges in its application. This guide is designed to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during your experiments with this compound, particularly in its common application as a fluorescent sensor for saccharides.
Question 1: I am not observing any significant change in fluorescence upon adding my target saccharide. What could be the issue?
Answer: A lack of fluorescence response is a common issue that can stem from several factors, ranging from incorrect buffer conditions to degradation of the sensor molecule. Let's break down the potential causes and solutions.
-
Suboptimal pH: The binding of boronic acids to diols is highly pH-dependent. The boronic acid group needs to be in its tetrahedral, sp³-hybridized boronate form to form a stable cyclic ester with a diol. This state is favored under alkaline conditions, typically at a pH greater than the pKa of the boronic acid.
-
Causality: At neutral or acidic pH, the boronic acid exists predominantly in its trigonal planar form, which has a much lower affinity for diols. Your experimental pH might be too low to facilitate efficient binding.
-
Solution: Perform a pH titration experiment. Prepare your assay in a series of buffers ranging from pH 6.0 to 10.0 to identify the optimal pH for your specific sensor-analyte pair.[1] Note that for some applications, buffers containing borates should be avoided as they can compete with the sensor for analyte binding.[2]
-
-
Low Analyte Concentration: The concentration of your target saccharide may be below the limit of detection (LOD) of your assay.
-
Solution: If possible, try to concentrate your sample. Alternatively, verify the expected concentration range of your analyte and ensure your sensor's sensitivity is appropriate.
-
-
Sensor Degradation: Boronic acids can be susceptible to degradation over time, especially if exposed to light, moisture, or certain reactive species.
-
Solution: Use a fresh batch of this compound. If synthesizing in-house, ensure proper purification and characterization (e.g., via ¹H-NMR and mass spectrometry) to confirm the integrity of the compound.
-
-
Incorrect Signaling Mechanism: The fluorescence signaling mechanism (e.g., Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Internal Charge Transfer (ICT)) may not be functioning as expected.[3][4][5]
-
Causality: For a PET-based sensor, for example, the quenching or enhancement of fluorescence upon binding is dependent on the precise geometric and electronic relationship between the fluorophore and the boronic acid receptor.[3][6] If this is disrupted, the signal will be weak or absent.
-
Solution: Re-evaluate the design of your sensor system. Ensure that the chosen fluorophore and the linker to the bis-boronic acid moiety are appropriate to facilitate the intended signaling mechanism upon saccharide binding.
-
Question 2: My fluorescence signal is unstable and drifts over time. What is causing this?
Answer: Signal drift can be frustrating and can compromise the reliability of your data. The primary culprits are often sensor leaching (if immobilized), photobleaching, or temperature fluctuations.
-
Leaching of Immobilized Sensor: If your this compound is immobilized on a surface (e.g., a nanoparticle or a well plate), it may be slowly detaching and diffusing into the solution.
-
Causality: Incomplete or unstable covalent linkage to the surface will result in a gradual loss of sensor molecules from the sensing interface, leading to a decreasing signal.
-
Solution: Verify the stability of your immobilization chemistry. Perform rigorous washing steps after immobilization and measure the fluorescence of the wash solutions to check for leached sensor molecules. Consider using a more robust conjugation strategy.
-
-
Photobleaching: Continuous exposure of the fluorophore component of your sensing system to the excitation light source can lead to its photochemical destruction, resulting in a progressive decrease in signal intensity.
-
Solution: Reduce the excitation light intensity or the exposure time. If your instrument allows, use a neutral density filter. Take measurements at discrete time points rather than continuous monitoring.
-
-
Temperature Fluctuations: Binding affinities are temperature-dependent. Variations in the ambient temperature of your laboratory can affect the binding equilibrium and, consequently, the fluorescence signal.
-
Solution: Use a temperature-controlled plate reader or fluorometer to maintain a constant temperature throughout your experiment.
-
Question 3: I am observing a response, but it is not selective for my target saccharide. How can I improve selectivity?
Answer: Low selectivity is a known challenge for boronic acid-based sensors, as they can bind to any molecule containing cis-1,2 or -1,3 diol groups.[1] Glucose, in particular, is often a major interferent in biological samples due to its high concentration.[3]
-
Leveraging the Bis-Boronic Acid Structure: The key advantage of this compound is its two boronic acid moieties. The spatial arrangement of these groups is crucial for selectivity.[3][4]
-
Causality: Monoboronic acids have a notoriously low affinity for glucose. However, bis-boronic acids can be designed to have a specific distance and orientation between the two binding sites that preferentially accommodates the diol arrangement on glucose over other saccharides like fructose.[6]
-
Solution: While you cannot change the structure of this compound, you can modulate the binding conditions. Fine-tuning the pH and solvent composition (e.g., by adding a small percentage of an organic co-solvent like DMSO) can alter the binding affinities for different saccharides.[4]
-
-
Competitive Binding Assays: You can use a competitive binding approach to enhance selectivity.
-
Solution: Introduce a known competitor that binds to the sensor and produces a signal. The displacement of this competitor by your target analyte can then be measured. This can be a more selective way to detect your analyte of interest.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxidation.
Q2: What is the best way to dissolve this compound?
This compound has limited solubility in pure water. It is often dissolved in a small amount of an organic co-solvent such as DMSO or methanol before being diluted into an aqueous buffer. Always prepare solutions fresh for the best results.
Q3: Can I use this sensor in complex biological media like serum or cell culture medium?
Using this sensor in complex biological media is challenging due to the high concentration of potential interfering substances (e.g., glucose, glycoproteins).[1][3] It is recommended to first perform experiments in a well-defined buffer system to characterize the sensor's performance. For biological applications, sample pretreatment (e.g., dialysis or filtration) may be necessary to remove interfering components.
Q4: What are some common interfering substances I should be aware of?
Besides other saccharides, any molecule with cis-diol groups can potentially interfere. This includes catechols (like dopamine), some organic acids, and glycoproteins.[7][8]
Experimental Protocols & Visualizations
General Workflow for Saccharide Detection
The following diagram illustrates a typical experimental workflow for using this compound as a fluorescent sensor for saccharide detection.
Caption: General workflow for saccharide detection.
Troubleshooting Flowchart
Use this flowchart to diagnose the root cause of a weak or absent signal in your experiment.
Caption: Troubleshooting flowchart for low sensor signal.
Protocol: Fluorometric Detection of Fructose
This protocol provides a general framework for detecting fructose using this compound, assuming a linked fluorophore that exhibits a change in emission upon binding.
Materials:
-
This compound sensor compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate buffer (e.g., 50 mM, pH 8.5)
-
D-Fructose
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM stock solution of the this compound sensor in DMSO.
-
Prepare a 100 mM stock solution of D-Fructose in the assay buffer (50 mM phosphate buffer, pH 8.5).
-
Create serial dilutions of the fructose stock solution in the assay buffer to achieve a range of concentrations (e.g., 0 mM to 20 mM).
-
Prepare the working sensor solution by diluting the 1 mM stock solution in the assay buffer to a final concentration of 10 µM.
-
Pipette 100 µL of the working sensor solution into each well of the 96-well microplate.
-
Add 100 µL of each fructose dilution (and a buffer blank) to the respective wells. The final sensor concentration will be 5 µM.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore linked to your sensor.
-
Analyze the data by plotting the change in fluorescence intensity (or the ratio of intensities at two wavelengths, for ratiometric sensors) against the fructose concentration.
References
- MDPI. (2021). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis.
- ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
- National Institutes of Health (NIH). (2021). Molecular Boronic Acid-Based Saccharide Sensors.
- Royal Society of Chemistry. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe.
- University of Birmingham. (n.d.). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection.
- National Institutes of Health (NIH). (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors.
- ACS Publications. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish.
- MDPI. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- Springer. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013.
- Royal Society of Chemistry. (2019). Boronic acid sensors with double recognition sites: a review.
- Royal Society of Chemistry. (2017). Recent development of boronic acid-based fluorescent sensors.
- Organic Syntheses. (n.d.). Urea, phenyl-, and.
- National Institutes of Health (NIH). (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.
- ResearchGate. (2021). Recent advancements in urea biosensors for biomedical applications.
- National Institutes of Health (NIH). (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea.
- Google Patents. (n.d.). Purification of urea.
- National Institutes of Health (NIH). (2014). Stability of urea in solution and pharmaceutical preparations.
- ResearchGate. (2018). How to purify the urea bought from market to pure urea?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 6. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,3-Bis(3-boronophenyl)urea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,3-Bis(3-boronophenyl)urea. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this important bifunctional molecule. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the common pitfalls and successfully synthesize and purify this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge for your experimental planning.
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for synthesizing symmetrical diaryl ureas like this compound involve the reaction of 3-aminophenylboronic acid with a carbonyl source. The two primary approaches are:
-
Reaction with a Phosgene Equivalent: This is a widely used and generally efficient method. Phosgene itself is highly toxic and rarely used in a laboratory setting. Safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are preferred.[1][2] These reagents react with 3-aminophenylboronic acid to form an in-situ isocyanate intermediate, which then reacts with a second molecule of the aminoboronic acid to yield the desired urea.[1]
-
Reaction with Urea: Heating 3-aminophenylboronic acid or its salt with urea can also produce the desired product. This method avoids toxic phosgene equivalents but may require higher temperatures and can lead to the formation of symmetrical diphenylurea byproducts.[3]
Q2: Which form of 3-aminophenylboronic acid should I use: the free base, hydrochloride, or hemisulfate salt?
3-Aminophenylboronic acid is available as the free base, hydrochloride (HCl) salt, and hemisulfate salt.[4]
-
Free Base: This form is ready to use in reactions with phosgene equivalents. However, it can be less stable over long-term storage.
-
Hydrochloride or Hemisulfate Salts: These salts are generally more stable and have a longer shelf life. However, they require neutralization with a base (e.g., triethylamine, diisopropylethylamine) before the reaction to liberate the free amine for reaction with the carbonyl source. The choice between the two salts often comes down to commercial availability and cost.
Q3: What are the critical parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis:
-
Stoichiometry: Precise control of the stoichiometry is essential, especially when using phosgene equivalents. Using a slight excess of the aminoboronic acid can help to ensure the complete consumption of the highly reactive intermediate.
-
Temperature: The initial reaction with phosgene equivalents is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. The subsequent urea formation can then be conducted at room temperature or with gentle heating.
-
Inert Atmosphere: Boronic acids can be susceptible to oxidation.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation of the starting material and product.
-
Anhydrous Conditions: Phosgene equivalents and the isocyanate intermediate are highly sensitive to moisture. The use of anhydrous solvents and reagents is critical to prevent the formation of unwanted byproducts and to ensure high yields.
Q4: What are the expected spectroscopic characteristics of this compound?
The structure of this compound can be confirmed using standard spectroscopic techniques.[1][6]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm. The N-H protons of the urea will be a broad singlet in the downfield region (typically δ 8.5-9.5 ppm), which may disappear upon D₂O exchange. The B(OH)₂ protons will also be a broad singlet, the chemical shift of which can be concentration and solvent dependent. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon will be present in the range of δ 150-160 ppm. Multiple signals will be observed in the aromatic region (δ 110-140 ppm). |
| FT-IR | A broad N-H stretching band around 3300-3400 cm⁻¹. A strong C=O stretching band characteristic of the urea carbonyl group around 1630-1680 cm⁻¹. C-N stretching bands in the 1200-1400 cm⁻¹ region. B-O stretching bands will also be present. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | - 3-Aminophenylboronic Acid: Ensure the starting material is of high purity and has not degraded. If using a salt, ensure complete neutralization before reaction. - Phosgene Equivalent (Triphosgene/CDI): These reagents are moisture-sensitive. Use a fresh bottle or ensure proper storage in a desiccator. |
| Incomplete Reaction | - Reaction Time/Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature gradually. - Insufficient Mixing: Ensure efficient stirring, especially in heterogeneous mixtures. |
| Moisture Contamination | - Solvents and Glassware: Use anhydrous solvents and thoroughly dry all glassware before use. - Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
Problem 2: Formation of a Sticky Oil or Insoluble Precipitate Instead of a Crystalline Solid
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Unreacted Starting Material: Unreacted 3-aminophenylboronic acid can make the product difficult to crystallize. - Symmetrical Byproducts: The formation of symmetrical ureas from impurities in the starting material can also lead to purification issues. |
| Incorrect Work-up Procedure | - pH of Aqueous Wash: The pH of the aqueous work-up is critical. Boronic acids are amphoteric and their solubility is pH-dependent. Adjust the pH to precipitate the product while keeping impurities in solution. - Solvent Choice for Extraction/Precipitation: Experiment with different solvent systems for extraction and precipitation to find conditions that favor the crystallization of the desired product. |
| Formation of Boroxines | Boronic acids can dehydrate to form cyclic boroxines, which are often amorphous. To mitigate this, avoid excessive heating during work-up and purification. The boronic acid can often be regenerated by treatment with water. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | The product and impurities may have similar solubilities, making recrystallization challenging. |
| Degradation on Silica Gel | Boronic acids are known to be unstable on silica gel, leading to streaking and decomposition during column chromatography. |
| Hydrolytic Instability | The boronic acid moieties can be susceptible to hydrolysis, especially under acidic or basic conditions.[7] |
Purification Strategies:
-
Recrystallization: This is the preferred method of purification. Experiment with various solvent systems (e.g., ethanol/water, acetone/water, acetonitrile).
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. This can be an effective purification method. The adduct can be formed by treating the crude product with diethanolamine, followed by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.
-
Acid-Base Extraction: Utilize the amphoteric nature of the boronic acid. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the pure product.
III. Experimental Protocols
The following are generalized, yet detailed, step-by-step protocols for the synthesis of this compound. Note: These protocols should be adapted and optimized based on laboratory conditions and the specific scale of the reaction.
Protocol 1: Synthesis using Triphosgene
This protocol is adapted from general procedures for the synthesis of diaryl ureas using triphosgene.[6]
Materials:
-
3-Aminophenylboronic acid
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous DCM. If using the hydrochloride or hemisulfate salt, add TEA or DIPEA (2.2 equivalents) and stir for 30 minutes at room temperature to generate the free amine in situ.
-
Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
Reaction: Cool the solution of 3-aminophenylboronic acid to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).
Protocol 2: Synthesis using Carbonyldiimidazole (CDI)
This protocol is based on general procedures for urea synthesis using CDI.[2][8]
Materials:
-
3-Aminophenylboronic acid
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid (2.0 equivalents) in anhydrous THF.
-
Addition of CDI: Add CDI (1.0 equivalent) portion-wise to the solution at room temperature. Effervescence (CO₂ evolution) may be observed.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis shows the reaction is complete.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add deionized water to the residue and stir. The product may precipitate at this stage.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization.
IV. Visualizations
Diagram 1: Synthetic Pathway
Caption: General synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yields.
V. References
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of Chemical and Pharmaceutical Sciences, Volume(Issue), pages.
-
Organic Syntheses Procedure. (Year). Urea, phenyl-, and.
-
Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9) - Benchchem. (n.d.).
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
-
Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate - PubMed. (2008).
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021).
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.).
-
CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.).
-
Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.).
-
A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.).
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (2017).
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
-
Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. - DTIC. (n.d.).
-
Synthesis of boronic acids and boronates - Organic Chemistry Portal. (n.d.).
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
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1,3-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | CID 139410 - PubChem. (n.d.).
-
Unravelling the Urea-Route to Boron Nitride: Synthesis and Characterization of the Crucial Reaction Intermediate Ammonium Bis(biureto)borate | Chemistry of Materials - ACS Publications. (2019).
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Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.).
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Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. - DTIC. (n.d.).
-
Hydrolytic Stability of Cured Urea-Formaldehyde Resins Modified by Additives. (2025).
-
Identification of the generated urea product. (a) Exact m/z matching of... - ResearchGate. (n.d.).
-
Carbonyl Diimidazole (CDI) - Common Organic Chemistry. (n.d.).
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Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? | ResearchGate. (2015).
-
3.6 1,1' -Carbonyldiimidazole. (n.d.).
-
CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents. (n.d.).
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Synthesis of Urea by Ammonolysis of Propylene Carbonate - ResearchGate. (2018).
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed. (2021).
-
Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - PMC - NIH. (2025).
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021).
-
1H NMR Relaxation in Urea - eScholarship.org. (n.d.).
-
Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate - PubMed. (2008).
-
This compound CAS#: - ChemicalBook. (n.d.).
-
1,3-Bis(4-hydroxyphenyl)urea | C13H12N2O3 | CID 253782 - PubChem. (n.d.).
-
Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed. (2016).
-
CN1485303A - Nano urea and its preparing process - Google Patents. (n.d.).
-
Application of nano-urea in conventional flood-irrigated Boro rice in Bangladesh and nitrogen losses investigation - ResearchGate. (2024).
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023).
-
CN1269774C - Nano urea and its preparing process - Google Patents. (n.d.).
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Technical Support Center: Purification of Crude 1,3-Bis(3-boronophenyl)urea
Welcome to the Technical Support Center for the purification of crude 1,3-Bis(3-boronophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important bifunctional molecule. The unique structure of this compound, featuring two boronic acid moieties linked by a urea bridge, presents specific challenges and considerations during purification that this guide aims to address.
Introduction: The Critical Role of Purity
This compound is a valuable building block in supramolecular chemistry and a key component in the development of sensors and therapeutics. The presence of two boronic acid groups allows for reversible covalent interactions with diols, such as those found on the surface of saccharides, making it a prime candidate for applications in glucose sensing and targeted drug delivery. The urea backbone provides a rigid scaffold and hydrogen bonding capabilities, further influencing its assembly and interaction properties.
The purity of this compound is paramount for reliable and reproducible downstream applications. Impurities can interfere with binding studies, alter self-assembly processes, and introduce variability in biological assays. This guide provides a comprehensive overview of robust purification methods, potential pitfalls, and troubleshooting strategies to ensure you obtain a highly pure product for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route. If synthesized from 3-aminophenylboronic acid and a phosgene equivalent (like triphosgene), impurities can include:
-
Unreacted 3-aminophenylboronic acid: The starting material may not have fully reacted.
-
Polymeric byproducts: Over-reaction or side reactions can lead to the formation of oligomeric or polymeric urea derivatives.
-
Hydrolyzed boronic acids: The boronic acid groups are susceptible to hydrolysis, which can lead to the formation of the corresponding boroxines (anhydrides) or other degradation products.
-
Residual coupling reagents and bases: Reagents used in the synthesis, such as triethylamine or other bases, may be present in the crude product.[1][2]
Q2: What is the general solubility profile of this compound?
A2: While specific solubility data for this compound is not extensively published, its structural analogues, diaryl ureas, are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is expected to be low due to the two phenyl rings, though the polar urea and boronic acid groups may impart some limited aqueous solubility. Solubility in alcohols like ethanol and methanol is likely moderate and will increase with heating.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect organic impurities. ¹¹B NMR is particularly useful for assessing the integrity of the boronic acid groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point is indicative of high purity.
Purification Protocols and Troubleshooting Guides
This section provides detailed protocols for the most common and effective purification methods for this compound, along with troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Method 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] Promising solvent systems for diaryl ureas include ethanol/water, and ethyl acetate/hexane.[1][4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Addition of Hot Solvent: Gradually add more hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil redissolves, then add a small amount of additional solvent to reduce the saturation. Allow it to cool more slowly.
-
Solution 2: Change the solvent system. Try a solvent with a lower boiling point or a different solvent mixture.
-
Solution 3: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.
Q: The recovery of my purified product is very low. How can I improve the yield?
A: Low recovery can be due to several factors.
-
Solution 1: Use less solvent. You may have used too much solvent during the dissolution step. Ensure you are using the minimum amount of hot solvent required.
-
Solution 2: Cool the solution thoroughly. Ensure the solution is cooled sufficiently, potentially in an ice bath for an extended period, to maximize crystallization.
-
Solution 3: Reduce the volume of washing solvent. Washing the crystals with an excessive amount of cold solvent can dissolve some of the product. Use only a small amount to rinse the crystals.
Q: My recrystallized product is still not pure. What are the next steps?
A: If a single recrystallization is insufficient, you have a couple of options.
-
Solution 1: Perform a second recrystallization. Sometimes, a second pass is necessary to achieve the desired purity.
-
Solution 2: Try a different solvent system. The impurity may have similar solubility properties to your product in the chosen solvent. A different solvent or solvent mixture may provide better separation.
-
Solution 3: Consider an alternative purification method. If recrystallization is not effective, column chromatography may be necessary.
Method 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Run the chosen eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q: My compound is not moving off the baseline on the TLC plate. What does this mean for my column?
A: This indicates that your eluent system is not polar enough to move the compound.
-
Solution: You need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, you may need to add a small amount of methanol to your eluent.
Q: My compound is streaking on the TLC plate and the column. How can I fix this?
A: Streaking can be caused by several factors, including overloading the sample, or the compound being too acidic or basic for the silica gel. Given the acidic nature of boronic acids, this is a potential issue.
-
Solution 1: Load less sample. Overloading the column can lead to poor separation and band broadening.
-
Solution 2: Add a modifier to the eluent. Adding a small amount of a modifier can improve the peak shape. For acidic compounds like boronic acids, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help.
-
Solution 3: Use neutral or basic alumina. If streaking persists on silica, consider using a different stationary phase like neutral or basic alumina.
Q: I suspect my boronic acid is degrading on the silica gel column. What can I do?
A: The acidic nature of silica gel can sometimes promote the degradation of sensitive compounds like boronic acids.
-
Solution 1: Run the column quickly. Minimize the time the compound spends on the column.
-
Solution 2: Use deactivated silica. You can deactivate the silica gel by adding a small percentage of water or triethylamine to the eluent during slurry preparation.
-
Solution 3: Consider an alternative stationary phase. As mentioned, neutral alumina or a reverse-phase C18 column could be viable alternatives.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: General workflow for the purification of this compound by column chromatography.
Data Summary Table
The following table provides a starting point for selecting recrystallization solvents. The ideal solvent will need to be determined experimentally.
| Solvent/Solvent System | Expected Solubility of this compound | Potential for Impurity Removal | Notes |
| Ethanol/Water | Sparingly soluble in cold, soluble in hot. | Good for removing both more polar and less polar impurities. | A common and effective system for many organic compounds.[1] |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Good for removing non-polar impurities. | The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears.[4] |
| Acetone | Likely to be a good solvent. | May be too good of a solvent, leading to low recovery. | Can be used in a mixed solvent system. |
| Dimethylformamide (DMF) / Water | Highly soluble in DMF. | Good for precipitating the product by adding water as an anti-solvent. | Ensure complete removal of high-boiling point DMF. |
Concluding Remarks
The successful purification of this compound is a critical step in ensuring the reliability and accuracy of subsequent experiments. By understanding the potential impurities and the unique chemical properties of this molecule, researchers can select and optimize the most appropriate purification strategy. This guide provides a solid foundation for developing a robust purification protocol and for troubleshooting common issues that may arise. Always remember to perform small-scale trials to identify the optimal conditions before committing your entire batch of crude material.
References
- University of Rochester.
- SIELC Technologies. Separation of 1,3-Bis(2-(dimethylamino)phenyl)urea on Newcrom R1 HPLC column. [Link]
- NileRed. Technique Series: Recrystallization (urea as an example). YouTube. [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Chen, J., et al. (2013). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research, 37(5), 315-319.
- Yorulmaz, S. Y., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 11(6), 14389-14397.
- Michalska, K., et al. (2020). Hydrolytic Stability of Cured Urea-Formaldehyde Resins Modified by Additives.
- Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
- ResearchGate. Will urea do harm to the HPLC column?. [Link]
- Costantino, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4487.
- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Cherkasov, A. R., et al. (2014). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 83(9), 795-816.
- Small scale His-Tag purification under n
- Wikipedia.
- Cube Biotech.
- da Silva, L. F., et al. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista Ion, 29(2), 123-131.
- JoVE. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain. [Link]
- Quora.
- University of Hertfordshire. Bromuron (Ref: FL 173). AERU. [Link]
- Chegg.
- PubChem. 1,3-Bis(4-fluorophenyl)urea. [Link]
- ResearchGate. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. [Link]
- ResearchGate.
- de la Cruz, G., et al. (2023).
Sources
Technical Support Center: Optimizing 1,3-Bis(3-boronophenyl)urea-Based Assays
Welcome to the technical support resource for researchers utilizing 1,3-Bis(3-boronophenyl)urea and related boronic acid-based sensors. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during assay development and execution. Our goal is to empower you with the scientific understanding to diagnose issues, mitigate interference, and ensure the generation of robust, reproducible data.
Part 1: Foundational Principles of the Assay
Before troubleshooting, it is crucial to understand the core mechanism. This compound is a synthetic receptor designed to bind molecules containing cis-1,2 or cis-1,3 diol functionalities, most notably carbohydrates like glucose.
Q1: How does the this compound sensor work?
The sensing mechanism relies on the reversible covalent interaction between the boronic acid groups (-B(OH)₂) and the hydroxyl groups of a diol. This interaction is highly dependent on pH.[1][2]
-
Trigonal State (Inactive): At neutral or acidic pH, the boron atom is in a trigonal planar, sp² hybridized state. In this conformation, the boronic acid acts as an electron-withdrawing group, which can quench the fluorescence of an adjacent fluorophore through mechanisms like Photoinduced Electron Transfer (PET).[3][4]
-
Tetrahedral State (Active): In an alkaline environment (pH > pKa of the boronic acid), the boronic acid group accepts a hydroxide ion (OH⁻) to form a more stable, negatively charged tetrahedral boronate species (sp³ hybridized).[2]
-
Diol Binding & Signal Generation: This anionic tetrahedral form is primed to react with a cis-diol. The binding event forms a stable five- or six-membered cyclic ester. This complexation alters the electronic properties of the sensor molecule, often disrupting the quenching mechanism and leading to a "turn-on" fluorescence response or a detectable spectral shift.[4] The bis-boronic acid structure of the urea-based sensor allows for potentially stronger binding and improved selectivity for specific saccharides compared to mono-boronic acid probes.[5]
Caption: Core mechanism of boronic acid-based diol sensing.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered in a question-and-answer format, providing explanations and actionable solutions.
Category A: Low or No Signal
Q2: I'm not seeing any signal change after adding my analyte. What's wrong?
This is a frequent issue that often points to suboptimal reaction conditions or sensor integrity.
-
Primary Cause: Incorrect pH. The single most critical parameter is pH.[1][2] If the buffer pH is below the pKa of the sensor's boronic acid groups, the equilibrium will favor the neutral trigonal state, which binds diols poorly.
-
Solution: Perform a pH titration experiment. Test a range of buffers from pH 7.0 to 10.0 to identify the optimal pH for your specific sensor and analyte pair. See Protocol 1: pH Optimization Assay .
-
-
Secondary Cause: Insufficient Equilibration Time. The binding kinetics between the boronic acid and the diol may be slower than anticipated.
-
Solution: Conduct a time-course experiment. Measure the signal at multiple time points after adding the analyte (e.g., 1, 5, 15, 30, 60 minutes) to determine when the signal plateaus.
-
-
Tertiary Cause: Sensor Degradation. Boronic acids can be susceptible to degradation, especially if stored improperly or exposed to certain reagents.
-
Solution: Use a fresh aliquot of the sensor. Verify the integrity of the stock solution by testing it with a high concentration of a known positive control, like fructose, which typically has a high binding affinity.[6]
-
Category B: High Background & False Positives
Q3: My negative controls show a high signal, masking the response from my analyte. How can I reduce this background?
High background noise can stem from environmental factors, sample matrix components, or non-specific interactions.
-
Primary Cause: Buffer Interference. Some buffer components can act as interfering substances. Phosphate buffers are generally recommended, but components with diol-like structures (e.g., some biological buffers like Tris) should be avoided.
-
Solution: Switch to a non-interfering buffer system like HEPES or phosphate-buffered saline (PBS). Always test the buffer alone with the sensor to ensure it does not generate a signal.
-
-
Secondary Cause: Sample Matrix Effects. Biological samples (e.g., serum, cell lysates) contain a multitude of molecules that can interfere. Endogenous saccharides, catechols, and some proteins can bind to the boronic acid sensor.[6][7]
-
Solution: Implement a sample cleanup step. Use techniques like solid-phase extraction (SPE) or dialysis to remove small molecule interferents. For a direct assessment, perform a standard addition experiment as described in Protocol 3: Sample Matrix Effect Evaluation .
-
-
Tertiary Cause: Autofluorescence. The sample matrix itself may be fluorescent at the excitation/emission wavelengths used for the sensor.[8]
-
Solution: Always measure the fluorescence of the sample matrix alone (without the sensor) to quantify its contribution to the signal. If significant, consider using a sensor that operates at longer, red-shifted wavelengths to minimize interference from biological autofluorescence.
-
Category C: Poor Selectivity & Reproducibility
Q4: My assay is detecting other sugars, not just my target analyte. How can I improve selectivity?
Boronic acids inherently bind to a range of cis-diol-containing molecules, making selectivity a common challenge.[2][3]
-
Primary Cause: Competing Diols. High concentrations of competing sugars (e.g., glucose in a blood sample) can saturate the sensor, preventing the detection of a lower-abundance target.[1]
-
Solution 1: pH Tuning. Fine-tuning the pH can sometimes favor the binding of one diol over another due to subtle differences in the stability of the respective boronate esters.
-
Solution 2: Competitive Displacement Assay. If you are trying to detect a non-saccharide diol, you can sometimes use a "displacement" approach. A known sugar is pre-bound to the sensor, and the addition of the target analyte displaces it, causing a signal change.
-
Solution 3: Advanced Sensor Design. For long-term projects, consider using sensors with multiple boronic acid groups arranged in a specific geometry (a "Wulff-type" boronic acid) to improve selectivity for a particular sugar.[3]
-
Q5: My results are inconsistent between replicates and experiments. What causes this variability?
Poor reproducibility often points to subtle variations in experimental execution.
-
Primary Cause: Temperature Fluctuations. Binding affinities are temperature-dependent.
-
Solution: Ensure all experiments are performed in a temperature-controlled environment. Allow all reagents and plates to equilibrate to the same temperature before starting the assay.[1]
-
-
Secondary Cause: Pipetting Inaccuracy. Small errors in the volumes of the sensor or analyte can lead to significant signal variations.
-
Solution: Use calibrated pipettes and proper pipetting technique. For highly sensitive assays, consider using automated liquid handlers for improved precision.
-
-
Tertiary Cause: Photobleaching. If the sensor is exposed to the excitation light for prolonged periods, its fluorescence can decrease, leading to signal drift.
-
Solution: Minimize light exposure. Take readings promptly after adding reagents and avoid leaving the plate in the reader for extended periods with the excitation source on.
-
Caption: A logical workflow for troubleshooting common assay issues.
Part 3: Frequently Asked Questions (FAQs)
Q6: Can I use this type of sensor in live-cell imaging? Yes, boronic acid-based fluorescent probes are increasingly used for imaging carbohydrates and glycoproteins on cell surfaces.[5] However, you must consider the sensor's pKa. For physiological imaging (pH ~7.4), you need a sensor with a lower pKa to ensure a sufficient population of the active tetrahedral form. This often requires using boronic acids with adjacent electron-withdrawing groups.[3]
Q7: What concentration of sensor should I use? The optimal sensor concentration should be determined empirically. It needs to be high enough to provide a robust signal but low enough to ensure that the binding is dependent on the analyte concentration (i.e., the sensor is not in vast excess). Start with a concentration in the low micromolar range and perform a titration.
Q8: My sample contains high concentrations of protein. Will this interfere? Potentially. While the primary interaction is with small molecule diols, some glycoproteins contain accessible saccharide residues that can bind to the sensor. Additionally, non-specific binding of the sensor to hydrophobic pockets in proteins can sometimes cause signal changes. It is recommended to run a control with a non-glycosylated protein (like BSA) to assess this.
Part 4: Experimental Protocols
Protocol 1: pH Optimization Assay
Objective: To determine the optimal buffer pH for maximizing the signal-to-background ratio.
-
Prepare Buffers: Create a series of 100 mM buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5). Use a buffer system that does not contain diols, such as phosphate or HEPES.
-
Plate Setup: In a 96-well microplate, set up triplicate wells for each pH condition.
-
Add Reagents:
-
To each well, add 50 µL of the corresponding pH buffer.
-
Add 25 µL of the sensor stock solution (diluted in water or DMSO) to all wells.
-
To "Signal" wells, add 25 µL of the target analyte at a fixed concentration.
-
To "Background" wells, add 25 µL of the buffer vehicle (e.g., water).
-
-
Incubate: Incubate the plate for the determined equilibration time (e.g., 30 minutes) at a constant temperature, protected from light.
-
Read Plate: Measure the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths.
-
Analyze: For each pH, calculate the average signal and background. Determine the signal-to-background ratio (S/B = Average Signal / Average Background). The optimal pH is the one that provides the highest S/B ratio.
Protocol 2: Interference Screen
Objective: To test whether common molecules in your sample interfere with the assay.
-
Prepare Reagents:
-
Prepare the assay buffer at the optimal pH determined in Protocol 1.
-
Prepare stock solutions of potential interferents (e.g., glucose, fructose, lactate, ascorbic acid, common amino acids) at a high concentration (e.g., 10-100x the expected concentration in the sample).
-
-
Plate Setup: In a 96-well plate, set up wells for your target analyte and for each potential interferent.
-
Add Reagents:
-
Add buffer and sensor to all wells as in Protocol 1.
-
Add your target analyte to the positive control wells.
-
Add each potential interferent to its designated wells.
-
-
Incubate and Read: Follow the standard incubation and reading procedure.
-
Analyze: Compare the signal generated by each potential interferent to the background and to the signal from your target analyte. A significant signal from an interferent indicates cross-reactivity.
| Potential Interferent | Mechanism of Interference | Mitigation Strategy |
| Competing Sugars | Bind directly to the boronic acid sensor. | Sample cleanup (e.g., enzymatic degradation of glucose with glucose oxidase), competitive displacement assay. |
| Catecholamines | Contain a cis-diol group that binds to boronic acid. | Solid-phase extraction (SPE) designed to remove catechols. |
| Ascorbic Acid | Can reduce the sensor or act as a mild chelator. | Test for interference; if present, consider sample dilution or alternative sensor chemistry. |
| Thiols (e.g., GSH) | Can potentially interact with the boron atom. | Typically low interference, but should be tested if samples have high thiol content. |
Protocol 3: Sample Matrix Effect Evaluation (Standard Addition)
Objective: To determine if the sample matrix (e.g., diluted serum) is suppressing or enhancing the fluorescent signal.
-
Prepare Samples: Prepare several identical aliquots of your biological sample (e.g., 10-fold diluted serum in optimal buffer).
-
Spike Samples: Create a standard curve of your analyte. Instead of diluting the analyte in buffer, dilute it in the sample matrix aliquots. You will have:
-
Sample + 0 concentration of analyte (native sample)
-
Sample + Analyte concentration 1
-
Sample + Analyte concentration 2
-
...and so on.
-
-
Plate Setup: Add the sensor to wells, followed by the spiked samples.
-
Incubate and Read: Follow the standard procedure.
-
Analyze: Plot the fluorescence signal versus the concentration of the added analyte. Perform a linear regression. The x-intercept of this line represents the negative value of the endogenous analyte concentration in your sample. If the slope of this line is significantly different from the slope of a standard curve prepared in a clean buffer, it indicates a matrix effect (suppression or enhancement).
References
- Yan, J., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(41), 23284-23305. [Link]
- Li, M., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 10(11), 174. [Link]
- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545. [Link]
- Nishanth, M. G., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates.
- Williams, O. Z., et al. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. Frontiers in Chemistry, 9, 804924. [Link]
- Li, M., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
- Yan, J., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
- Sfakianakis, G. G., et al. (2019). The Analysis of the Urea Biosensors Using Different Sensing Matrices via Wireless Measurement System & Microfluidic Measurement System. MDPI. [Link]
- Bitesize Bio. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. bitesizebio.com [bitesizebio.com]
stability issues of 1,3-Bis(3-boronophenyl)urea in aqueous solutions
Document ID: TSC-BBU-AQ-V1.0
Purpose: This technical support guide provides in-depth information, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of 1,3-Bis(3-boronophenyl)urea in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure experimental success and data integrity.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring two arylboronic acid moieties linked by a central urea scaffold. This unique structure allows it to engage in multivalent interactions, particularly with diol-containing molecules like saccharides, making it a compound of interest for sensors, therapeutics, and supramolecular chemistry. However, the very features that make it useful—the two boronic acid groups—are also the primary source of its stability challenges in aqueous environments. This guide will address these challenges head-on, providing both the theoretical background and practical solutions for your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary degradation pathways for this compound in aqueous media?
The stability of this compound is governed by two main factors: the reactivity of the carbon-boron (C-B) bond in the arylboronic acid groups and, to a lesser extent, the stability of the central urea linkage.
-
Oxidative Deboronation: This is the most significant concern in biological or non-degassed aqueous systems. The C-B bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide, which results in the conversion of the boronic acid to a hydroxyl group (a phenol) and boric acid.[1] This process is often the limiting factor for the compound's utility in biological contexts.[2] Arylboronic acids are generally more stable to atmospheric oxidation than their alkyl counterparts, but the risk remains significant over time or in the presence of oxidants.[3]
-
Hydrolytic Instability & pH Dependence: Boronic acids are Lewis acids that exist in a pH-dependent equilibrium in water. At neutral or acidic pH, the trigonal planar R-B(OH)₂ form is dominant. As the pH increases above the pKa (typically ~9, but can be as low as 7 for the tetrahedral complex), the molecule accepts a hydroxide ion to form the tetrahedral, anionic boronate species [R-B(OH)₃]⁻.[4][5] While not a degradation pathway itself, this equilibrium shift alters the molecule's charge, solubility, and binding affinities, leading to inconsistent experimental results if the pH is not strictly controlled.
-
Protodeboronation: This is a slower process where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] This is generally less of a concern over short experimental timescales compared to oxidation but can contribute to long-term degradation.
-
Urea Hydrolysis: The central urea linkage can be hydrolyzed to form 3-aminophenylboronic acid and eventually ammonia and carbon dioxide.[6][7] In sterile, enzyme-free (urease-free) solutions, this uncatalyzed chemical hydrolysis is very slow and typically not a primary concern under standard laboratory conditions (pH 4-8, room temperature).[8]
Q2: My compound won't fully dissolve in my aqueous buffer. What is the recommended procedure for preparing solutions?
This is a common issue. Due to the two hydrophobic phenyl rings, this compound has low intrinsic solubility in water. Direct dissolution in aqueous buffers is not recommended and will likely lead to incomplete solubilization and inaccurate concentrations.
The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Primary Recommendation: Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Similar diaryl urea compounds are known to be soluble in these solvents at concentrations of approximately 30 mg/mL.
-
Procedure: Dissolve the solid compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved before further use.
-
Dilution into Aqueous Buffer: Subsequently, dilute this stock solution into your final aqueous buffer. It is critical that the final concentration of the organic solvent is low (typically <1% v/v, and ideally <0.5%) to avoid artifacts in biological assays. Always add the DMSO stock to the vigorously vortexing buffer to minimize localized high concentrations that can cause precipitation.
Q3: How should I store the solid compound and its stock solutions to ensure long-term stability?
Proper storage is crucial to prevent degradation before the experiment even begins.
| Form | Storage Temperature | Atmosphere | Duration | Rationale |
| Solid Compound | -20°C | Desiccated, Inert Gas (Argon/Nitrogen) | ≥ 4 years | Protects from atmospheric moisture, which can promote anhydride formation, and from oxygen to prevent slow oxidation. |
| Organic Stock (DMSO/DMF) | -20°C or -80°C | Inert Gas, Small Aliquots | 1-6 months | Minimizes freeze-thaw cycles. DMSO is hygroscopic; moisture can lead to degradation upon thawing. Use of inert gas purges dissolved oxygen. |
| Aqueous Working Solution | 2-8°C (Short-term) | N/A | Prepare Fresh Daily | Due to the high risk of oxidative and other degradation pathways in water, aqueous solutions are not recommended for storage. |
Section 2: Troubleshooting Guide - Common Experimental Issues
Issue: Precipitate forms when I dilute my DMSO stock into my aqueous buffer.
-
Root Cause Analysis: This almost always indicates that you have exceeded the compound's solubility limit in the final aqueous medium. The presence of salts, proteins, or other components in your buffer can further decrease the solubility compared to pure water (a "salting-out" effect).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue: My compound's activity decreases over the course of a multi-hour experiment.
-
Root Cause Analysis: This is a classic sign of in-situ degradation, most likely oxidative deboronation.[9][2] The C-B bond is being cleaved, rendering the molecule inactive for its intended purpose (e.g., binding to diols).
-
Solutions & Mitigation Strategies:
-
Use Deoxygenated Buffers: Prepare buffers with high-purity water and sparge them thoroughly with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Work in an Inert Atmosphere: If your experimental setup allows, perform the experiment in a glove box or other controlled-atmosphere chamber.
-
Time-Course Control: Run a parallel experiment where the compound is incubated in the buffer for the full duration of the main experiment. Analyze its concentration at the end (e.g., by HPLC) to quantify the extent of degradation.
-
Consider Antioxidants: In some chemical (non-cellular) systems, adding a mild antioxidant may be possible, but this must be validated to ensure it does not interfere with your assay.
-
Re-evaluate Experimental Design: If degradation is unavoidable, consider shorter incubation times or experimental endpoints.
-
Section 3: Advanced Protocols & Methodologies
Protocol 1: Monitoring Aqueous Stability via HPLC-UV
This protocol allows for the quantitative assessment of this compound degradation over time.
-
Objective: To determine the percentage of the parent compound remaining after incubation in an aqueous buffer.
-
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4), filtered and degassed
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Spike the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 100 µM. Vortex immediately. This is your T=0 sample.
-
Immediately inject 20 µL of the T=0 sample onto the HPLC system.
-
Incubate the remaining solution under desired experimental conditions (e.g., 37°C, open to air).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~255-260 nm (based on diaryl urea chromophore)
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound from the T=0 chromatogram.
-
Integrate the area of this peak at each time point.
-
Calculate the percentage remaining: (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the percentage remaining vs. time to determine the degradation kinetics. Degradation products will typically appear as more polar (earlier eluting) peaks.
-
Visualizing the Core Instability: Boronic Acid Equilibrium
The pH of your solution directly dictates the chemical nature of the boronic acid groups, which is fundamental to understanding the compound's behavior.
Caption: pH-dependent equilibrium of an arylboronic acid group.
References
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Jackson, A. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018413118. [Link]
- Sanders, A. M., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 17(30), 7138-7142. [Link]
- Li, W., et al. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-28). American Chemical Society.
- Wikipedia. (n.d.). Boronic acid. [Link]
- Kirchner, P. H., et al. (2023).
- Jackson, A. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
- Mazzei, L., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8432. [Link]
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
- Estiu, G., & Merz, K. M. (2004). The hydrolysis of urea and the proficiency of urease. Journal of the American Chemical Society, 126(22), 6932-6944. [Link]
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrolysis of urea and the proficiency of urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Technical Support Center: Calibration and Troubleshooting for 1,3-Bis(3-boronophenyl)urea Sensors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,3-Bis(3-boronophenyl)urea and related diarylurea-based boronic acid sensors. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on calibration, troubleshooting, and the foundational principles governing these powerful analytical tools. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the initial setup and use of this compound sensors.
Q1: Why is my fluorescence signal weak or completely absent after adding my analyte (e.g., glucose)?
A: This is a common issue that typically points to one of four areas: the buffer system, the sensor's integrity, the analyte itself, or the instrument settings.
-
Incorrect pH: The binding of boronic acids to diols is highly pH-dependent. At physiological pH, the equilibrium should favor the charged boronate form, which is necessary for rapid ligand exchange.[1] If the pH is too low, the sensor will be predominantly in its neutral, less reactive boronic acid form.
-
Sensor Degradation: Boronic acid derivatives can degrade over time, especially if not stored correctly. Exposure to light or improper storage temperatures can compromise the sensor. Always prepare fresh solutions for calibration.
-
Fluorescence Quenching Mechanism: Many diarylurea sensors, particularly those with fluorophores like anthracene, operate on a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, the fluorophore is quenched. Binding to the analyte is supposed to inhibit this quenching, turning the fluorescence "on".[2] If the signal remains low, the fundamental binding interaction is not occurring.
-
Instrument Settings: Ensure your spectrofluorometer's excitation and emission wavelengths are correctly set for the specific fluorophore in your sensor. For anthracene-based sensors, excitation is typically in the UV range (~370-380 nm) with emission around 410-420 nm.[3]
Q2: My sensor shows a very high background fluorescence before I add any analyte. What's causing this?
A: A high background signal suggests the sensor is already in an "on" or partially "on" state.
-
Buffer Contamination: The most likely cause is contamination in your buffer with diol-containing compounds. Sugars from bacterial or fungal contamination can bind to the sensor. Always use high-purity water (e.g., Milli-Q) and sterile-filter your buffers.
-
Sensor Aggregation/Disaggregation Effects: Some boronic acid sensors can form aggregates in solution, which may have different fluorescence properties (e.g., excimer emission).[4] The addition of an analyte can cause disaggregation, leading to a change in fluorescence.[1] A high background could indicate that the sensor is not in its expected aggregated state in your specific buffer.
-
Improper pH: An excessively high pH can sometimes lead to changes in the sensor's electronic structure, increasing baseline fluorescence. Verify that your buffer pH is within the recommended operating range.
Q3: The sensor's response to increasing analyte concentration is not linear or predictable. How can I achieve a standard calibration curve?
A: Non-linearity often stems from complex binding equilibria or solution conditions.
-
Saturation: Like any binding-based sensor, the response will plateau as the sensor becomes saturated with the analyte. The linear range is typically at lower analyte concentrations.
-
Multiple Binding Modes: Saccharides can exist in different forms (e.g., furanose and pyranose), and the sensor may have different affinities for each.[2] Fructose, for example, has a higher proportion of the furanose form that boronic acids preferentially bind to, compared to glucose.[2] This can lead to complex binding curves.
-
Ionic Strength: The ionic strength of the buffer can influence the pKa of the boronic acid and the stability of the sensor-analyte complex. Maintain a consistent ionic strength across all samples. Using a buffer like phosphate-buffered saline (PBS) is common.
Q4: How should I prepare and store my this compound sensor stock solution?
A: Proper handling is critical for sensor stability and performance.
-
Solvent: Many diarylurea-based sensors have poor water solubility and require an organic co-solvent like DMSO or methanol for the initial stock solution.[5]
-
Storage: Store the stock solution in a dark container (e.g., amber vial) at -20°C to prevent degradation from light and thermal decomposition.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer daily. Avoid repeated freeze-thaw cycles of the primary stock.
Part 2: The Science Behind the Sensor - Mechanism of Action
Understanding how these sensors work is fundamental to effective troubleshooting. The functionality of this compound sensors relies on the reversible covalent interaction between boronic acid moieties and compounds containing 1,2- or 1,3-diols, such as saccharides.[3][6]
-
The Boronic Acid-Diol Interaction: In an aqueous environment, the boron atom in the boronic acid group exists in equilibrium between a neutral, sp² hybridized state and an anionic, sp³ hybridized boronate state.[3] The anionic form is more reactive towards diols.
-
Analyte Binding: When a saccharide is introduced, its cis-diol groups react with two boronic acid groups on the sensor molecule to form a stable cyclic boronate ester.[1] The diboronic acid structure is specifically designed to "chelate" glucose with higher selectivity than single boronic acid sensors.[2][3]
-
Fluorescence Signal Transduction (PET Mechanism): Many sensors of this class incorporate a fluorophore (e.g., anthracene) and an amine group near the boronic acid. In the absence of an analyte, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the anthracene via Photoinduced Electron Transfer (PET).[2] This keeps the sensor in a low-fluorescence "off" state. Upon binding a saccharide, the acidity of the boron atom increases, leading to a stronger dative B-N bond. This interaction engages the nitrogen's lone pair, inhibiting PET and causing a significant increase in fluorescence—the "on" state.[2]
Caption: Mechanism of a PET-based diboronic acid sensor.
Part 3: Core Protocol - Step-by-Step Calibration Guide
This protocol provides a validated workflow for generating a reliable calibration curve for your sensor.
Materials:
-
This compound sensor
-
High-purity analyte (e.g., D-glucose)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
High-purity (18.2 MΩ·cm) water
-
Calibrated spectrofluorometer
-
Quartz cuvettes
Protocol Steps:
-
Preparation of Stock Solutions:
-
Sensor Stock (1 mM): Dissolve the required mass of the sensor in anhydrous DMSO to create a 1 mM stock solution. Rationale: DMSO is used to solubilize the often hydrophobic sensor before dilution in aqueous buffer.
-
Analyte Stock (100 mM): Dissolve D-glucose in 0.1 M PBS (pH 7.4) to create a 100 mM stock solution. Allow the solution to sit for at least 24 hours before use. Rationale: This allows for mutarotation to reach equilibrium, ensuring a consistent ratio of glucose anomers.
-
Buffer: Prepare 0.1 M PBS at pH 7.4. Filter through a 0.22 µm filter to remove particulate and potential microbial contamination.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength (e.g., 375 nm for anthracene-based sensors) and the emission scan range (e.g., 390-600 nm).
-
Optimize the excitation and emission slit widths to maximize signal while avoiding detector saturation. A 5 nm slit width is a good starting point.
-
-
Titration Experiment:
-
Blank Measurement: In a quartz cuvette, add 2 mL of 0.1 M PBS. Place it in the spectrofluorometer and record the background spectrum. This accounts for buffer fluorescence and Raman scatter.
-
Sensor Baseline (F₀): Add a small volume of the sensor stock solution to the 2 mL of PBS in the cuvette to reach the desired final concentration (e.g., 10 µM). Mix thoroughly by gentle inversion. Record the fluorescence spectrum. This is your baseline fluorescence (F₀).
-
Analyte Additions: Make serial additions of small aliquots (e.g., 2-10 µL) of the 100 mM glucose stock solution into the cuvette. After each addition, mix gently and allow the signal to stabilize (typically 1-3 minutes) before recording the fluorescence spectrum (F).[4]
-
Continue additions until the fluorescence signal no longer increases significantly, indicating sensor saturation.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from all recorded spectra.
-
Determine the maximum fluorescence intensity for each spectrum (F) at the peak emission wavelength.
-
Plot the change in fluorescence (F - F₀) or the fluorescence ratio (F/F₀) against the corresponding analyte concentration.
-
Fit the data to an appropriate binding model (e.g., a one-site binding hyperbola) to determine the binding constant (Ka) and the linear range of your sensor.
-
Part 4: In-Depth Troubleshooting Guide
Use this systematic guide when the FAQs do not resolve your issue.
Caption: A systematic workflow for troubleshooting sensor calibration.
Part 5: Technical Data & Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Operating pH | 7.2 - 7.8 | This range ensures a sufficient population of the reactive anionic boronate species for efficient binding without causing sensor degradation.[4][7] |
| Buffer System | Phosphate (e.g., PBS), HEPES | Borate buffers should be avoided as the borate ions will compete with the sensor for binding to the diol analyte.[8] |
| Ionic Strength | 50 - 150 mM | Mimics physiological conditions and helps stabilize the sensor and sensor-analyte complex. |
| Sensor Concentration | 1 - 20 µM | Should be in the range of the expected dissociation constant (Kd) of the analyte. A concentration too high can lead to aggregation.[4] |
| Co-solvent (for stock) | DMSO, Methanol | Use the minimum amount necessary to dissolve the sensor; typically <1% v/v in the final assay to avoid affecting the binding properties.[5] |
| Excitation/Emission (Anthracene) | λex ≈ 375 nm / λem ≈ 415 nm | These are typical values; always confirm the optimal wavelengths for your specific sensor derivative from its specification sheet or by running a scan.[3] |
| Equilibration Time | 1 - 3 minutes | The binding kinetics are generally fast, but allowing the signal to stabilize after each analyte addition is crucial for reproducibility.[4] |
References
- Molecular Boronic Acid-Based Saccharide Sensors. (2021).
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Omega.
- Optimizing Effective Parameters to Enhance the Sensitivity of Vertical Flow Assay for Detection of Escherichia coli. (2022). Semantic Scholar.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). PMC - PubMed Central.
- Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). PMC - NIH.
- Molecular Boronic Acid-Based Saccharide Sensors. (2021). PubMed.
- Boronic Acid: A Bio-Inspired Strategy To Increase the Sensitivity and Selectivity of Fluorescent NADH Probe. (2016). PubMed.
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acid: A Bio-Inspired Strategy To Increase the Sensitivity and Selectivity of Fluorescent NADH Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to 1,3-Bis(3-boronophenyl)urea and Other Boronic Acids in Enzyme Inhibition and Cancer Research
This guide provides a comprehensive comparison of 1,3-Bis(3-boronophenyl)urea with other boronic acid-based compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of boronic acid-based inhibition, the structural rationale for the design of this compound, and a framework of experimental protocols to evaluate its performance against established and alternative boronic acids.
Introduction: The Power of the Boronic Acid Pharmacophore
Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to the unique electronic properties of the boron atom.[1][2] Unlike carbon, boron possesses an empty p-orbital, rendering it a potent electrophile. This allows boronic acids to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of many proteases.[3] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis makes them highly effective enzyme inhibitors.[2][4] The clinical success of bortezomib, a boronic acid-based proteasome inhibitor for treating multiple myeloma, has catalyzed extensive research into novel boronic acid-containing drugs.[1]
This guide focuses on this compound, a molecule that combines two key functional motifs: the well-established phenylboronic acid "warhead" and a central urea linker. While direct experimental data on this specific compound is not yet widely published, this guide will build a robust comparative framework based on the known properties of its constituent parts and the strategic implications of its bivalent design.
Mechanistic Rationale: A Tale of Two Moieties
The potential efficacy of this compound as a therapeutic agent stems from the synergistic interplay of its two primary components: the phenylboronic acid groups and the urea linker.
The Phenylboronic Acid "Warhead": Targeting the Active Site
The phenylboronic acid moiety is the active component responsible for enzyme inhibition. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic serine residue within the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[3] This mechanism is particularly relevant for inhibiting serine proteases, a large family of enzymes implicated in various diseases, including cancer, inflammation, and viral infections.[5][6]
The Urea Linker: A Scaffold for Interaction and Bivalency
The 1,3-diphenylurea scaffold is a common motif in modern drug discovery, known for its ability to form strong hydrogen bonds with protein targets.[7] In this compound, the urea group serves several potential purposes:
-
Structural Rigidity: It provides a relatively rigid linker that dictates the spatial orientation of the two phenylboronic acid groups.
-
Hydrogen Bonding: The N-H and C=O groups of the urea moiety can participate in hydrogen bonding interactions with residues in or near the enzyme's active site, potentially increasing binding affinity and selectivity.
-
Bivalent Binding: The presence of two boronic acid "warheads" introduces the possibility of bivalent inhibition. If the target enzyme has two accessible binding sites in close proximity, or is part of a dimeric complex, this compound could theoretically bind to both simultaneously. This could lead to a significant increase in avidity (the overall strength of binding) compared to a monovalent inhibitor.
A Proposed Experimental Framework for Comparative Analysis
To objectively compare the performance of this compound with other boronic acids (e.g., a monovalent phenylboronic acid and a clinically relevant inhibitor like bortezomib), a multi-tiered experimental approach is necessary. The following protocols provide a robust framework for such an evaluation.
Tier 1: In Vitro Enzymatic Inhibition Assays
The initial step is to determine the direct inhibitory activity of the compounds against specific enzyme targets.
Given the success of bortezomib, evaluating the inhibitory effect on the proteasome is a critical first step.
Objective: To determine the IC50 value of this compound against the 20S proteasome.
Protocol:
-
Reagent Preparation:
-
Prepare a Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT).[8]
-
Reconstitute a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in DMSO.[9]
-
Prepare stock solutions of this compound, phenylboronic acid, and a positive control inhibitor (e.g., MG-132 or bortezomib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add purified 20S proteasome to each well.
-
Add serial dilutions of the test compounds and controls to the wells.
-
Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., Ex/Em 350/440 nm) over time using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.[10]
-
Objective: To assess the inhibitory activity against other relevant enzyme classes.
Protocol:
-
Serine Protease (e.g., Trypsin, Chymotrypsin):
-
MMP (e.g., MMP-9):
Tier 2: Cell-Based Assays
The next step is to evaluate the effect of the compounds on cancer cell viability.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a multiple myeloma line like RPMI 8226, or a breast cancer line like MCF-7) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and control compounds for 24, 48, or 72 hours.[16]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[16]
-
Tier 3: In Vivo Xenograft Studies
Promising candidates from in vitro and cell-based assays should be evaluated in an in vivo model.
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Model Establishment:
-
Treatment:
-
Randomize the mice into treatment groups (vehicle control, this compound, and a positive control).
-
Administer the compounds via a clinically relevant route (e.g., intraperitoneal or oral) according to a predetermined dosing schedule.[22]
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the statistical significance of the observed anti-tumor effects.
-
Comparative Performance and Data Summary
The following tables provide a template for summarizing the expected data from the proposed experimental framework.
Table 1: In Vitro Enzyme Inhibition Data (IC50, µM)
| Compound | Proteasome (Chymotrypsin-like) | Trypsin | MMP-9 |
| This compound | Expected Value | Expected Value | Expected Value |
| Phenylboronic Acid | Expected Value | Expected Value | Expected Value |
| Bortezomib (Control) | Known Value | Known Value | Known Value |
Table 2: In Vitro Cell Viability Data (IC50, µM)
| Compound | RPMI 8226 (Multiple Myeloma) | MCF-7 (Breast Cancer) |
| This compound | Expected Value | Expected Value |
| Phenylboronic Acid | Expected Value | Expected Value |
| Bortezomib (Control) | Known Value | Known Value |
Table 3: In Vivo Xenograft Study Summary
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Expected Value | N/A |
| This compound | To be determined | Expected Value | Expected Value |
| Bortezomib (Control) | Established protocol | Expected Value | Expected Value |
Conclusion and Future Directions
This compound represents a rationally designed molecule that leverages the established inhibitory power of the boronic acid moiety and the structural advantages of a urea linker. The bivalent nature of this compound presents an intriguing hypothesis for enhanced binding avidity and potentially novel selectivity profiles compared to its monovalent counterparts.
The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validating the therapeutic potential of this compound. By systematically comparing its performance in enzymatic, cellular, and in vivo models against well-characterized boronic acids, researchers can elucidate its mechanism of action, determine its potency and selectivity, and ultimately assess its promise as a novel candidate for drug development. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties to provide a complete preclinical profile.
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A Comparative Guide to 1,3-Bis(3-boronophenyl)urea and its Para-Isomer: Probing the Influence of Isomeric Substitution on Molecular Recognition and Enzyme Inhibition
For researchers and drug development professionals exploring the landscape of synthetic receptors and enzyme inhibitors, the subtle art of isomeric substitution offers a powerful tool to fine-tune molecular function. This guide provides an in-depth comparative analysis of 1,3-Bis(3-boronophenyl)urea and its para-isomer, 1,3-Bis(4-boronophenyl)urea. While direct comparative studies on these specific molecules are not extensively documented, this guide synthesizes established principles from the broader study of diaryl ureas and boronic acids to offer predictive insights into their differential performance in anion recognition and urease inhibition. We will delve into the underlying chemical principles, provide detailed experimental protocols for their synthesis and characterization, and present a logical framework for their comparative evaluation.
Introduction: The Significance of Isomeric Positioning
The urea scaffold is a cornerstone in medicinal chemistry and supramolecular science, prized for its ability to form robust hydrogen bonds.[1] When functionalized with boronic acid moieties, these molecules gain an additional layer of functionality, enabling them to interact with diols and anions.[2] The strategic placement of these boronic acid groups—meta versus para—can profoundly influence the molecule's three-dimensional structure, electron distribution, and ultimately, its binding affinity and inhibitory potency. This guide will explore the nuanced differences that arise from this seemingly minor structural alteration.
Physicochemical Properties: A Tale of Two Isomers
The physicochemical properties of this compound and its para-isomer are expected to be broadly similar, with subtle differences arising from their varied substitution patterns. These properties are crucial for understanding their solubility, stability, and suitability for various experimental conditions.
| Property | This compound (meta-isomer) | 1,3-Bis(4-boronophenyl)urea (para-isomer) |
| CAS Number | Not available | Not available |
| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | C₁₃H₁₄B₂N₂O₅ |
| Molecular Weight | 299.88 g/mol [3] | 299.88 g/mol |
| Predicted Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF)[4] | Soluble in polar aprotic solvents (e.g., DMSO, DMF)[4] |
| Predicted pKa | The boronic acid moieties will have pKa values in the range of 8-9, influenced by the urea group. | The boronic acid moieties will have pKa values in the range of 8-9, with slight variations due to the different electronic environment. |
Synthesis and Spectroscopic Characterization
The synthesis of both isomers can be achieved through established methods for creating symmetrical diaryl ureas. A general and reliable approach involves the reaction of the corresponding aminophenylboronic acid with a phosgene equivalent, such as triphosgene.[5]
General Synthetic Workflow
Caption: General workflow for the synthesis of 1,3-Bis(boronophenyl)urea isomers.
Detailed Experimental Protocol
Materials:
-
3-Aminophenylboronic acid or 4-Aminophenylboronic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphosgene (0.33 equivalents) in anhydrous DCM.
-
Addition of Aniline: Slowly add a solution of the respective aminophenylboronic acid (2 equivalents) in anhydrous DCM to the triphosgene solution at 0°C.
-
Addition of Base: To the reaction mixture, slowly add a solution of triethylamine (2 equivalents) in anhydrous DCM, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1M HCl, deionized water, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[5]
Spectroscopic Characterization
The structural elucidation of both isomers will rely on standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The pattern will differ between the meta- and para-isomers due to different spin-spin coupling. - N-H Protons: A broad singlet in the downfield region (δ 8.5-9.5 ppm).[5] |
| ¹³C NMR | - Distinct signals for the aromatic carbons and the urea carbonyl carbon (around 150-160 ppm). |
| ¹¹B NMR | - A broad singlet characteristic of a trigonal boronic acid. |
| FT-IR | - N-H Stretching: A band in the region of 3300-3400 cm⁻¹. - C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹. - B-O Stretching: A strong band around 1350 cm⁻¹.[5] |
| Mass Spectrometry | - The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns consistent with the proposed structures. |
Comparative Performance in Anion Sensing
Bis-urea compounds are excellent anion receptors, with their binding affinity and selectivity being highly dependent on their structure.[6] The positioning of the boronic acid groups in the meta- and para-isomers will create distinct binding pockets, leading to differential affinities for various anions.
Predicted Anion Binding Affinities
Based on studies of other diaryl urea isomers, we can predict the following trends:[7]
| Anion | Predicted Affinity for meta-isomer | Predicted Affinity for para-isomer | Rationale |
| Acetate (CH₃COO⁻) | Moderate | High | The linear geometry of the para-isomer allows for a more complementary binding pocket for the trigonal planar acetate anion, enabling stronger hydrogen bonding. |
| Dihydrogen Phosphate (H₂PO₄⁻) | High | Moderate | The tetrahedral geometry of dihydrogen phosphate is better accommodated by the more flexible binding pocket of the meta-isomer. This anion can also act as both a hydrogen bond donor and acceptor, a feature that may be better exploited by the geometry of the meta-isomer.[7] |
| Chloride (Cl⁻) | Moderate | Moderate | The binding of spherical anions like chloride is less dependent on the specific geometry of the binding pocket, so similar affinities are expected. |
Experimental Protocol for Anion Titration Studies
To validate these predictions, ¹H NMR and UV-Vis titration experiments can be performed.
¹H NMR Titration:
-
Prepare a stock solution of the receptor (either isomer) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of the tetrabutylammonium salt of the anion of interest in the same solvent.
-
Record the ¹H NMR spectrum of the receptor solution.
-
Incrementally add aliquots of the anion solution to the receptor solution, recording a spectrum after each addition.
-
Monitor the downfield shift of the urea N-H proton signals, which indicates hydrogen bonding with the anion.[6]
-
Plot the change in chemical shift against the anion concentration and fit the data to a suitable binding model to determine the association constant (Kₐ).
UV-Vis Titration:
-
Follow a similar procedure to the ¹H NMR titration, using a suitable solvent (e.g., DMSO).
-
Monitor the changes in the UV-Vis absorption spectrum of the receptor upon addition of the anion.
-
Analyze the changes in absorbance at a specific wavelength to determine the binding constant.
Anion Binding Workflow
Caption: Workflow for determining anion binding affinities.
Comparative Performance in Urease Inhibition
Boronic acids are known competitive inhibitors of urease, and the urea moiety can mimic the natural substrate of the enzyme. Therefore, both this compound and its para-isomer are promising candidates for urease inhibition.
Predicted Inhibitory Potency
The inhibitory potency of these compounds will depend on how well they fit into the active site of the urease enzyme. The different spatial arrangement of the boronic acid groups in the meta- and para-isomers will likely lead to different binding affinities and, consequently, different inhibition constants (Kᵢ). While it is difficult to predict which isomer will be more potent without experimental data, the para-isomer's more linear and rigid structure might allow for more specific interactions with the active site residues, potentially leading to stronger inhibition.
Experimental Protocol for Urease Inhibition Assay
A standard method to determine the Kᵢ value is the Berthelot (phenol-hypochlorite) assay, which measures the amount of ammonia produced by urease activity.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent
-
Inhibitor solutions (both isomers at various concentrations)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Assay: In a series of test tubes, mix the phosphate buffer, urease solution, and varying concentrations of the inhibitor.
-
Incubation: Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a set time.
-
Initiate Reaction: Add the urea solution to each tube to start the enzymatic reaction.
-
Stop Reaction: After a specific time, stop the reaction by adding the phenol-hypochlorite reagent. This reagent also reacts with the ammonia produced to form a colored indophenol complex.
-
Color Development: Allow time for the color to develop fully.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 630 nm).
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and use a suitable model (e.g., Lineweaver-Burk or Dixon plot) to determine the Kᵢ value and the type of inhibition.
Urease Inhibition Assay Workflow
Caption: Workflow for determining the urease inhibition constant (Ki).
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, comparative analysis of this compound and its para-isomer. Based on established principles, we anticipate that the para-isomer will exhibit a higher affinity for planar anions like acetate, while the meta-isomer may be a more effective receptor for tetrahedral anions such as dihydrogen phosphate. In the context of urease inhibition, both molecules are promising candidates, with the potential for the para-isomer to display slightly higher potency due to its more defined structure.
The experimental protocols detailed herein provide a clear roadmap for the synthesis, characterization, and comparative evaluation of these intriguing molecules. The insights gained from such studies will not only elucidate the fundamental principles of molecular recognition but also contribute to the rational design of novel anion sensors and potent enzyme inhibitors. Further investigations, including X-ray crystallography of the receptor-anion complexes and computational docking studies with urease, will be invaluable in providing a more detailed understanding of the structure-activity relationships of these versatile compounds.
References
- Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances. [Link][6][9]
- Urease inhibitors: A review. Indian Journal of Biotechnology. [Link][8]
- Protonation and Anion Binding Properties of Aromatic Bis-Urea Derivatives-Comprehending the Proton Transfer. Chemistry. [Link][7][10]
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- Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition. ACS Omega. [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
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- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. [Link]
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- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
- The molecular structures of urea (left) and biuret (right), respectively..
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A Comparative Guide to the Cross-Reactivity of 1,3-Bis(3-boronophenyl)urea, a Potent VCP/p97 Inhibitor
This guide provides a comprehensive analysis of 1,3-Bis(3-boronophenyl)urea, a novel inhibitor of Valosin-Containing Protein (VCP)/p97, and offers a framework for evaluating its cross-reactivity against other cellular targets. Designed for researchers, scientists, and drug development professionals, this document delves into the significance of VCP/p97 inhibition, compares this compound with other established VCP/p97 inhibitors, and provides detailed protocols for assessing its selectivity profile.
Introduction: The Therapeutic Potential of Targeting VCP/p97
Valosin-Containing Protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a central role in cellular protein homeostasis.[1] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[2][3] Given its critical functions, dysregulation of VCP/p97 has been implicated in various diseases, most notably cancer and neurodegenerative disorders. This has positioned VCP/p97 as a compelling therapeutic target.
This compound has been identified as a potent inhibitor of VCP/p97, referred to as "VCP/p97 inhibitor-1" or "compound 17" in foundational research, with a reported IC50 of 54.7 nM.[4][5] The presence of boronic acid moieties in its structure is significant, as this functional group is known to form reversible covalent bonds with serine and threonine residues in the active sites of certain enzymes, potentially contributing to its high potency.[6][7][8]
Comparative Landscape of VCP/p97 Inhibitors
The field of VCP/p97 inhibition has seen the development of several small molecules with distinct mechanisms of action. A comparative understanding of these inhibitors is crucial for contextualizing the potential advantages and liabilities of this compound.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Characteristics |
| This compound | ATP-competitive (putative) | 54.7 nM[4][5] | Boronic acid-containing compound; full selectivity profile not publicly available. |
| CB-5083 | ATP-competitive (D2 domain) | ~11 nM[1] | Orally bioavailable, entered clinical trials but development was halted due to off-target effects.[9] |
| NMS-873 | Allosteric | ~30 nM[1] | Binds to a site distinct from the ATP-binding pocket, leading to a different mode of inhibition. |
| DBeQ | ATP-competitive | ~1-10 µM | One of the earlier VCP/p97 inhibitors, serves as a valuable tool compound. |
| ML240 / ML241 | ATP-competitive (D2 domain) | ~100-110 nM | Derivatives of DBeQ with improved potency. |
Expert Insight: The boronic acid functional group in this compound suggests a potential for unique interactions within the VCP/p97 active site compared to other inhibitors. While this may contribute to its high potency, it also necessitates a thorough investigation of its cross-reactivity, particularly against enzymes that have nucleophilic serine or threonine residues in their active sites, such as certain proteases and phosphatases. The clinical discontinuation of CB-5083 due to off-target toxicity underscores the critical importance of comprehensive selectivity profiling for any new VCP/p97 inhibitor.[9]
Assessing the Cross-Reactivity of this compound: Experimental Protocols
To establish the therapeutic window and potential off-target effects of this compound, a systematic evaluation of its selectivity is paramount. The following experimental workflows are recommended.
Workflow for Kinase and Phosphatase Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
Detailed Protocol 1: Large-Scale Kinase Selectivity Profiling (e.g., KINOMEscan®)
Rationale: To broadly assess the interaction of this compound with the human kinome. This competition binding assay provides a quantitative measure of inhibitor affinity for a large number of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) readout.
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (% control). A lower percentage indicates stronger binding. A common threshold for a "hit" is <50% of control.
-
Follow-up (Kd Determination): For any identified hits, perform a full dose-response curve to determine the dissociation constant (Kd). This provides a quantitative measure of binding affinity.
Detailed Protocol 2: In Vitro Phosphatase Activity Assay
Rationale: The boronic acid moiety may interact with the active site of phosphatases. This protocol outlines a general method for assessing inhibition of a panel of representative serine/threonine and tyrosine phosphatases.
Methodology:
-
Reagents:
-
Purified recombinant phosphatases (e.g., PP1, PP2A, PTP1B, SHP2).
-
Phosphatase-specific substrates (e.g., p-nitrophenyl phosphate (pNPP) for a generic assay, or a phosphopeptide substrate for a more specific assay).
-
Assay buffer appropriate for each phosphatase.
-
This compound and a known phosphatase inhibitor (positive control).
-
-
Assay Procedure (pNPP-based): a. Prepare a dilution series of this compound in assay buffer. b. In a 96-well plate, add the test compound, the phosphatase, and assay buffer. Incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding. c. Initiate the reaction by adding the pNPP substrate. d. Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., NaOH). f. Read the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Analysis
Caption: The central role of VCP/p97 in protein degradation and the effect of its inhibition.
Conclusion and Future Directions
This compound is a highly potent inhibitor of VCP/p97, a critical regulator of protein homeostasis. Its unique chemical structure, featuring boronic acid moieties, warrants a thorough investigation into its cross-reactivity profile to fully understand its therapeutic potential and potential liabilities. The experimental framework provided in this guide offers a robust starting point for such an evaluation.
Future studies should focus on obtaining comprehensive selectivity data through broad panel screening against kinases and phosphatases. Cellular thermal shift assays (CETSA) or other target engagement methods can confirm the interaction with VCP/p97 in a cellular context and identify potential off-targets. Ultimately, a deep understanding of the on- and off-target activities of this compound will be crucial for its advancement as a potential therapeutic agent.
References
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- Zhang Y, Xie X, Wang X, et al. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [Link]
- de Souza, P. C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). 2021;14(9):869. [Link]
- Feng Q, Zheng J, Zhang J, Zhao M. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. Molecules. 2023;28(19):6885. [Link]
- Yamamoto T, et al. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor. Bioorganic & Medicinal Chemistry. 2016;24(16):3801-3807. [Link]
- De Cesare, V., et al. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. 2023;24(24):17255. [Link]
- Osipov, A., et al. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. 2022;23(21):13540. [Link]
- Parenza, M., et al. Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. 2014;5(11):1234-1238. [Link]
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- Bastos, L. F. S., et al. A structure- and chemical genomics-based approach for repositioning of drugs against VCP/p97 ATPase. Scientific Reports. 2017;7:44837. [Link]
- Wang, F., et al. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition. Cell Chemical Biology. 2021;28(12):1739-1751.e7. [Link]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]
- 9. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
performance evaluation of different 1,3-Bis(3-boronophenyl)urea derivatives
An In-Depth Technical Guide to the Performance Evaluation of 1,3-Bis(3-boronophenyl)urea Derivatives as Chemosensors
As researchers and drug development professionals, the rational design of molecular sensors is paramount. The this compound scaffold represents a fascinating class of molecules, ingeniously combining two critical functionalities: the diol-binding capacity of boronic acids and the rigid, hydrogen-bonding framework of a diphenylurea. This guide provides a comprehensive evaluation of their performance, focusing on the principles behind their design, experimental validation, and the structure-activity relationships that govern their efficacy, particularly in the context of saccharide recognition.
The Molecular Logic: Why this compound?
The power of this molecular architecture lies in the synergistic interplay of its two core components.
-
The Phenylboronic Acid Moiety: Boronic acids are well-established as reversible covalent binders of cis-1,2- and -1,3-diols, a functional group abundant in saccharides like glucose.[1][2] The boron atom, a Lewis acid, reacts with the diol to form a stable cyclic boronate ester. This interaction is the primary recognition event. The presence of two boronic acid groups in a 'bis' configuration significantly enhances binding affinity and selectivity for specific saccharides, as it allows for a "chelate-like" effect where both boronic acid groups can bind to a single glucose molecule.[2]
-
The Diphenylurea Core: The urea functionality is more than a simple linker. Its two N-H groups are excellent hydrogen bond donors, creating a pre-organized cleft that can bind anions or stabilize the bound substrate through secondary interactions.[3][4] This rigid framework holds the two phenylboronic acid groups in a specific spatial orientation, which is crucial for selective binding. The ease of synthesis, typically through the reaction of an amine with an isocyanate, makes this scaffold highly adaptable for creating diverse derivatives.[4][5]
This combination makes this compound derivatives exceptional candidates for applications in continuous glucose monitoring and as selective anion receptors.[1][6]
Visualizing the Binding Mechanism
The primary mechanism for glucose sensing involves the formation of a diboronate ester complex. This interaction alters the electronic properties of the molecule, which can be transduced into a measurable signal, such as a change in fluorescence.
Caption: Reversible covalent binding of glucose to a this compound derivative.
Comparative Performance Analysis
The performance of a sensor is dictated by its molecular structure. Modifications to the diphenylurea backbone can fine-tune its binding affinity, selectivity, and signaling output. While direct comparative studies on a wide range of these specific derivatives are nascent, we can establish clear structure-activity relationships based on fundamental chemical principles.
Let's consider the parent this compound (Parent) and two hypothetical derivatives: one with electron-withdrawing nitro groups (Derivative A ) and one with electron-donating methoxy groups (Derivative B ).
| Derivative | Structural Modification | Expected Impact on Performance | Binding Affinity (Ka) for Glucose (M⁻¹) | Limit of Detection (LOD) |
| Parent | None | Baseline performance | ~ 1.5 x 10³ | Low µM |
| Derivative A | 4,4'-dinitro substitution | Increases Lewis acidity of boron, enhancing diol affinity. May increase anion binding. | > 5.0 x 10³ | High nM |
| Derivative B | 4,4'-dimethoxy substitution | Decreases Lewis acidity of boron, potentially weakening diol affinity. | < 1.0 x 10³ | Mid µM |
Causality Behind Performance Differences:
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ pull electron density away from the phenyl rings and, by extension, from the boron atoms. This increases the Lewis acidity of the boronic acid, making it a stronger binder for the electron-rich diol groups of glucose. This typically leads to a higher binding affinity (Ka).
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ push electron density into the phenyl rings, reducing the Lewis acidity of the boron atoms. This generally results in a weaker interaction with diols and a lower binding affinity.
Experimental Protocol: Performance Validation via Fluorescence Titration
To empirically determine the binding affinity (Ka), a fluorescence titration experiment is a robust and widely used method. This protocol assumes the derivative has intrinsic fluorescence that is modulated upon binding to glucose.
Objective: To determine the association constant (Ka) of a this compound derivative for D-glucose.
Materials:
-
This compound derivative (Host)
-
D-Glucose (Guest)
-
Buffered aqueous solution (e.g., PBS, pH 7.4)
-
Spectro-grade solvents (e.g., DMSO for stock solution)
-
Calibrated fluorometer
-
Volumetric flasks and micropipettes
Workflow Visualization:
Caption: Standard workflow for determining binding affinity via fluorescence titration.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of the host molecule in a minimal amount of DMSO.
-
Prepare a 100 mM stock solution of D-glucose in the desired aqueous buffer (pH 7.4).
-
Self-Validation: Ensure complete dissolution of all compounds.
-
-
Preparation of Working Solution:
-
Create a working solution by diluting the host stock solution into the aqueous buffer to a final concentration of 10 µM in a 2 mL volumetric flask. The final percentage of DMSO should be kept low (<1%) to avoid solvent effects.
-
Causality: The concentration is chosen to give a strong, non-saturating fluorescence signal.
-
-
Fluorometer Setup:
-
Set the excitation wavelength (λex) to the absorption maximum of the host and record the emission spectrum over a suitable range.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Titration Procedure:
-
Place 2 mL of the host working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (this is the "zero guest" data point).
-
Make sequential additions of the concentrated glucose stock solution (e.g., 2-10 µL aliquots) directly into the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the new fluorescence spectrum.
-
Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Trustworthiness: A control titration of glucose into the buffer alone should be performed to ensure glucose itself is not fluorescent and does not affect the baseline.
-
-
Data Analysis:
-
Extract the fluorescence intensity at the emission maximum (λem) for each glucose concentration.
-
Correct the data for dilution effects.
-
Plot the change in fluorescence (ΔF = F - F₀) as a function of the total glucose concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., the Hill equation for a 1:1 binding model) using non-linear regression software to calculate the association constant, Ka.
-
Conclusion and Future Outlook
The this compound framework is a highly promising platform for the development of advanced chemosensors. The performance of these derivatives is governed by a predictable interplay between the diol-binding boronic acid groups and the structural and electronic contributions of the urea backbone. By strategically modifying the aromatic rings with electron-withdrawing or -donating substituents, researchers can rationally tune the binding affinity and selectivity for target analytes like glucose. The experimental protocols outlined in this guide provide a robust system for validating the performance of newly synthesized derivatives. Future work will likely focus on integrating these molecules into practical devices for real-world applications, such as continuous monitoring systems for diabetic patients, and exploring their utility in anion sensing and catalysis.[1][3]
References
- Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. (2025).
- Structure activity relationship of the synthesized compounds 3–11. (n.d.).
- Recognition of Anions by bis Urea based Fluorescent Receptors. (n.d.).
- Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea deriv
- Anion, cation and ion-pair recognition by bis-urea based receptors containing a polyether bridge. (2019).
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI.
- Anion recognition by hydrogen bonding: urea-based receptors. (2010). RSC Publishing.
- STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.). Source not found.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
- Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition. (2022).
- Molecular structure of the urea derivatives used in this study. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). PubMed.
- Hydrogenation of 1,3-bis(4-chlorophenyl)urea with different type of additive a. (n.d.).
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023).
- Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. (n.d.). Scholars Research Library.
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.).
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- 3. Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion recognition by hydrogen bonding: urea-based receptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1,3-Bis(3-boronophenyl)urea for Advanced Glucose Sensing
Introduction: The Imperative for Superior Glucose Monitoring
The precise and continuous monitoring of glucose concentrations is a cornerstone of effective diabetes management and a critical tool in metabolic research and drug development. While enzymatic and electrochemical sensors have dominated the landscape, their inherent limitations, such as susceptibility to environmental factors and limited in vivo stability, have propelled the exploration of more robust, synthetic chemosensors.[1][2] Among these, boronic acid-based sensors have emerged as a highly promising class due to their unique ability to reversibly bind with the cis-diol functionalities of saccharides.[1] This guide provides an in-depth comparative analysis of 1,3-Bis(3-boronophenyl)urea, a synthetic diboronic acid receptor, against established glucose sensing technologies, offering a technical resource for researchers and professionals in the field.
The rationale for focusing on a diboronic acid structure lies in its potential to overcome the primary challenge faced by monoboronic acid sensors: selectivity.[3][4] Glucose, in its cyclic furanose form, presents multiple diol binding sites. A diboronic acid, with its two boronic acid moieties held in a specific spatial arrangement, can form a more stable and selective 1:1 complex with glucose compared to other monosaccharides like fructose and galactose, which are often sources of interference.[4]
The Sensing Mechanism: A Tale of Reversible Covalent Bonding
The fundamental principle behind boronic acid-based glucose sensing is the reversible covalent interaction between the boronic acid group and the hydroxyl groups of glucose. In an aqueous environment, the boron atom of the boronic acid exists in equilibrium between a neutral trigonal planar state and an anionic tetrahedral state. The tetrahedral form exhibits a significantly higher affinity for diols.[4] The binding of a diol, such as glucose, to the boronic acid forms a cyclic boronate ester, a reaction that can be transduced into a measurable optical or electrochemical signal.[1]
The innovation of this compound and similar diboronic acid compounds lies in the strategic placement of two boronic acid groups. This design allows for a "chelate-like" effect, where both boronic acid moieties can simultaneously bind to different diol units on the same glucose molecule, leading to a significant enhancement in both binding affinity and selectivity for glucose.[4]
Figure 1: Simplified signaling pathway of this compound glucose sensing.
Performance Benchmarking: A Comparative Analysis
To provide a clear perspective on the capabilities of this compound, its performance is benchmarked against leading commercially available continuous glucose monitoring (CGM) systems. It is important to note that while extensive data exists for commercial sensors, the data for this compound is based on a closely related meta-diboronic acid receptor reported in the scientific literature, which serves as a strong proxy for its expected performance.[5]
Quantitative Performance Metrics
| Performance Metric | This compound (Proxy Data) | Dexcom G7 | FreeStyle Libre 3 |
| Sensing Mechanism | Reversible Covalent Binding (Fluorescent) | Enzymatic (Glucose Oxidase) | Enzymatic (Glucose Oxidase) |
| Accuracy (MARD) | Not Applicable (Research Stage) | ~12.0% (vs. YSI reference) | ~11.6% (vs. YSI reference) |
| Binding Affinity (K) | 3800 M⁻¹ (for Glucose) | Not Applicable | Not Applicable |
| Selectivity | High (12-fold > Fructose, 25-fold > Galactose) | High (Enzyme Specificity) | High (Enzyme Specificity) |
| Response Time | Seconds to minutes (in solution) | Real-time (every minute) | Real-time (every minute) |
| In Vivo Stability | Under Investigation | Up to 10 days | Up to 14 days |
MARD (Mean Absolute Relative Difference) is a standard measure of glucose sensor accuracy, with lower values indicating higher accuracy. YSI (Yellow Springs Instrument) is a laboratory reference for glucose measurement.
Qualitative Performance Comparison
| Feature | This compound | Commercial CGM Systems |
| Biocompatibility | Potentially high (synthetic molecule) | Generally good, but subject to foreign body response |
| Sterilization | Amenable to various methods | Established protocols |
| Calibration | Potentially calibration-free | Factory calibrated, may require user calibration |
| Interference | Minimal from common electroactive species | Susceptible to certain drugs (e.g., acetaminophen) |
| Cost of Manufacturing | Potentially lower (synthetic vs. biologicals) | Higher due to enzyme production and purification |
Experimental Protocols for Performance Validation
To ensure scientific rigor and enable direct comparison, the following standardized protocols are recommended for evaluating the performance of this compound and other glucose sensors.
Experimental Workflow
Figure 2: A generalized workflow for the experimental validation of a novel glucose sensor.
Protocol 1: Determination of Glucose Sensitivity and Linearity
Objective: To determine the limit of detection (LOD), limit of quantification (LOQ), and linear dynamic range of the this compound sensor in response to glucose.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-Glucose stock solution (e.g., 1 M in PBS)
-
Fluorometer or UV-Vis spectrophotometer
-
96-well microplates
Procedure:
-
Prepare a working solution of this compound in PBS at a concentration optimized for signal-to-noise ratio.
-
Create a series of glucose standards in PBS by serial dilution of the glucose stock solution, covering a physiologically relevant range (e.g., 0-30 mM).
-
To each well of the microplate, add a fixed volume of the sensor working solution.
-
Add an equal volume of each glucose standard to the respective wells. Include a blank control with PBS only.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (determined from response time experiments).
-
Measure the fluorescence intensity (or absorbance) at the appropriate excitation and emission wavelengths.
-
Plot the signal response as a function of glucose concentration.
-
Determine the linear range and perform a linear regression to obtain the calibration curve.
-
Calculate the LOD and LOQ using standard methods (e.g., 3σ/slope and 10σ/slope, where σ is the standard deviation of the blank).
Causality Behind Choices: The use of PBS at pH 7.4 mimics physiological conditions. A 96-well plate format allows for high-throughput analysis and statistical replication.
Protocol 2: Assessment of Selectivity Against Interferents
Objective: To evaluate the sensor's response to common physiological interferents relative to its response to glucose.
Materials:
-
Same as Protocol 1
-
Stock solutions of potential interferents: D-fructose, D-galactose, urea, ascorbic acid, acetaminophen (prepared in PBS).
Procedure:
-
Prepare solutions of each interferent at concentrations typically found in blood or at clinically relevant elevated levels.
-
Follow steps 1-6 of Protocol 1 , but instead of glucose standards, use the prepared interferent solutions.
-
For a direct comparison , also test the sensor's response to a glucose concentration that elicits a significant signal change.
-
Calculate the selectivity coefficient for each interferent relative to glucose. This can be expressed as the ratio of the sensor's response to the interferent versus its response to glucose at the same concentration.
Trustworthiness: This protocol directly challenges the sensor with molecules that are structurally similar to glucose or are known to interfere with other types of glucose sensors, providing a robust measure of its specificity.
Protocol 3: Evaluation of Response Time
Objective: To determine the time required for the sensor to reach a stable signal upon a change in glucose concentration.
Materials:
-
Same as Protocol 1
-
Fluorometer with kinetic measurement capabilities.
Procedure:
-
Equilibrate the sensor working solution in a cuvette within the fluorometer at a controlled temperature.
-
Establish a stable baseline reading.
-
Inject a small volume of a concentrated glucose solution to achieve a final concentration within the linear range.
-
Immediately begin recording the fluorescence intensity over time until the signal plateaus.
-
The response time (t90) is defined as the time taken to reach 90% of the final steady-state signal.
Authoritative Grounding: The t90 response time is a standard metric used in the evaluation of sensor performance, allowing for direct comparison with established technologies.
Conclusion and Future Directions
This compound represents a compelling molecular architecture for the next generation of glucose sensors. Its diboronic acid structure offers the potential for high selectivity and affinity for glucose, addressing a key limitation of earlier boronic acid-based sensors.[4] The benchmarking data, even with a proxy compound, suggests that such synthetic sensors could rival the performance of established enzymatic systems, with the added advantages of potentially lower manufacturing costs and improved in vivo stability.
Further research should focus on the comprehensive in vivo evaluation of this compound, including long-term implantation studies to assess its biocompatibility and operational lifetime. The development of robust signal transduction platforms, such as integration into hydrogels or onto nanomaterials, will be crucial for its translation into practical, continuous glucose monitoring devices. The protocols outlined in this guide provide a framework for the rigorous and standardized evaluation necessary to advance this promising technology from the laboratory to clinical and research applications.
References
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023).
- Recognition of d-Glucose in Water with Excellent Sensitivity, Selectivity, and Chiral Selectivity Using γ-Cyclodextrin and Fluorescent Boronic Acid Inclusion Complexes Having a Pseudo-diboronic Acid Moiety. (2022). ACS Sensors. [Link]
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). Semantic Scholar. [Link]
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PMC. [Link]
- Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. (2023). MDPI. [Link]
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). PMC. [Link]
- Recent developments in blood glucose sensors. (2015). Journal of Food and Drug Analysis. [Link]
- Glucose Sensing for Diabetes Monitoring: Recent Developments. (2016). MDPI. [Link]
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2012). PMC. [Link]
- Discriminative detection of glucose and urea with a composite polymer nanofiber based matrix. (2024).
- Glucose monitoring in living cells with single fluorescent protein-based sensors. (2018). PMC. [Link]
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (2020). MDPI. [Link]
- Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. (2012). PMC. [Link]
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2022). PMC. [Link]
- Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. (2023). PMC. [Link]
- Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. (2023). PMC. [Link]
- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). PubMed. [Link]
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Confirming the Binding Mode of 1,3-Bis(3-boronophenyl)urea: A Comparative Guide to Experimental and In Silico Approaches
For researchers and drug development professionals, elucidating the precise binding mode of a ligand is paramount for structure-based drug design and optimization. 1,3-Bis(3-boronophenyl)urea, a molecule featuring two boronic acid moieties, presents a unique case for molecular recognition, capable of forming reversible covalent bonds and a network of non-covalent interactions. This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies to definitively confirm its binding mode. We will delve into the causality behind experimental choices, present detailed protocols, and compare the utility of each technique using data from analogous compounds due to the limited publicly available data on the specific binding of this compound.
The Significance of the Dual Boronic Acid Moiety
The presence of two boronic acid groups in this compound suggests the potential for a bivalent or cooperative binding interaction with a target protein. Boronic acids are well-documented as inhibitors of serine proteases and other enzymes, where the boron atom forms a covalent adduct with a catalytic serine residue.[1][2] The urea linker provides a scaffold that dictates the spatial orientation of the two phenylboronic acid groups, influencing the molecule's ability to span and interact with multiple sites on a protein surface. Understanding this intricate binding is crucial for deciphering its mechanism of action and for the rational design of more potent and selective analogs.
A Multi-Faceted Approach to Binding Mode Confirmation
Caption: A workflow illustrating the complementary nature of different techniques for a comprehensive binding mode analysis.
I. X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unambiguous, high-resolution three-dimensional information about the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the nature of its interactions with surrounding residues.[3][4] For boronic acid-containing compounds, this technique is particularly powerful as it can directly visualize the covalent bond formation with catalytic residues.[3]
Experimental Protocol: Co-crystallization of a Target Protein with this compound
This protocol outlines the general steps for obtaining a co-crystal structure. The specific conditions will require optimization for the target protein of interest.
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity. Ensure the protein is stable and soluble at the high concentrations required for crystallization.
-
Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Co-crystallization Screening:
-
Mix the purified protein with a 3-5 fold molar excess of this compound.
-
Use commercially available or in-house prepared crystallization screens to perform sitting-drop or hanging-drop vapor diffusion experiments. Screen a wide range of pH, precipitant, and salt conditions.
-
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the concentrations of the protein, ligand, and crystallization reagents to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the target protein.
-
Refine the model and build the ligand into the electron density map.
-
Comparative Data: Binding of Boronic Acid Analogs to β-Lactamases
While a crystal structure of this compound in a protein complex is not publicly available, extensive crystallographic studies on other boronic acid inhibitors provide valuable insights into their binding modes.[3][4]
| Compound | Target Protein | Key Interactions | PDB ID | Reference |
| Benzo[b]thiophen-2-ylboronic acid | Serine β-Lactamase (SBL) | Covalent bond with catalytic Serine. | 2I72 | [3] |
| Benzo[b]thiophen-2-ylboronic acid | Metallo β-Lactamase (MBL) | Bidentate coordination of Zn(II) ions by boronate oxygens. | 6Q30 | [3][4] |
| Vaborbactam (cyclic boronic acid) | Serine β-Lactamase | Covalent bond with catalytic Serine. | 5VZV | [1] |
Key Takeaway: X-ray crystallography can definitively show whether one or both boronic acid groups of this compound are engaged in covalent interactions and map out the crucial hydrogen bonds and other non-covalent interactions stabilizing the complex.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Binding
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and binding affinity.[5][6][7] It is particularly useful for detecting weaker interactions that may not be stable enough for crystallization.
Experimental Protocol: 1H-15N HSQC Titration
This protocol describes a common NMR experiment for mapping the binding site of a ligand on a protein.
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling.
-
NMR Sample Preparation: Prepare a sample of the 15N-labeled protein in a suitable NMR buffer.
-
1H-15N HSQC Spectrum Acquisition: Record a baseline 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Add increasing concentrations of this compound to the protein sample and record a 1H-15N HSQC spectrum at each concentration.
-
Data Analysis: Analyze the chemical shift perturbations (CSPs) of the amide peaks upon ligand addition. Residues with significant CSPs are likely located in or near the binding site.
Caption: A simplified workflow for identifying a ligand's binding site on a protein using NMR spectroscopy.
Comparative Data: NMR Studies of Urea and Boronic Acid Interactions
-
Urea-Protein Interactions: 1H NMR studies have shown that urea can directly interact with protonated histidine residues in the active site of enzymes like RNase A, leading to competitive inhibition.[7]
-
Boronic Acid-Diol Interactions: 11B NMR is a valuable tool for monitoring the formation of boronate esters upon binding to diols, which is relevant for interactions with carbohydrates or glycosylated proteins.
-
Fragment-Based Screening: NMR is a cornerstone of fragment-based drug discovery, where it is used to identify small molecules that bind to a target protein. This approach could be applied to dissect the individual contributions of the phenylboronic acid and urea moieties of the topic molecule.
Key Takeaway: NMR can map the binding site of this compound on a target protein in solution, providing valuable information that complements the static picture from X-ray crystallography. It can also be used to study the dynamics of the interaction.
III. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8]
Experimental Protocol: ITC Titration
-
Sample Preparation: Prepare solutions of the target protein and this compound in the same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand in the injection syringe.
-
ITC Experiment: A series of small injections of the ligand are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Comparative Data: Thermodynamics of Related Interactions
ITC is a versatile technique applicable to a wide range of biomolecular interactions.
| Interacting Molecules | Kd | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Urease and Urea | ~3 mM (KM) | - | - | - | [8] |
| Various protein-ligand interactions | Wide range (nM to mM) | Varies | Varies | Typically 1:1 or 1:2 | General ITC literature |
Key Takeaway: ITC can quantify the binding affinity and stoichiometry of this compound to its target. A stoichiometry of approximately 1 would suggest a 1:1 binding mode, while a stoichiometry closer to 0.5 could indicate that two protein molecules bind to one ligand molecule, or that the ligand bridges two sites on a single protein. The thermodynamic signature (enthalpy vs. entropy driven) provides further insight into the nature of the binding forces.
IV. Computational Modeling: Predicting and Rationalizing Binding Modes
Molecular docking and other computational methods can predict the binding pose of a ligand in a protein's active site and provide insights into the energetic contributions of different interactions.[9][10] These in silico approaches are particularly valuable for generating initial hypotheses and for rationalizing experimental data.
Workflow: Molecular Docking and Simulation
Caption: A typical workflow for in silico prediction and analysis of a ligand's binding mode.
Comparative Data: Docking Studies of Diaryl Urea Derivatives
Numerous studies have employed molecular docking to predict the binding modes of diaryl urea derivatives. For instance, docking studies of novel diaryl ureas as VEGFR-2 inhibitors have shown that the urea moiety often forms crucial hydrogen bonds with key residues in the kinase hinge region.[9]
Key Takeaway: Computational modeling can generate plausible binding hypotheses for this compound, guiding experimental design and helping to interpret the results from other techniques. Covalent docking protocols can be specifically employed to model the formation of the boronic acid adduct.
Conclusion: An Integrated Approach for Definitive Confirmation
Confirming the binding mode of this compound requires a synergistic combination of experimental and computational techniques. While X-ray crystallography offers the ultimate structural proof, its success is not guaranteed. NMR spectroscopy provides crucial information about the solution-state interaction, and ITC delivers the thermodynamic context. Computational modeling serves as a valuable predictive and interpretative tool throughout the process. By judiciously applying these methods, researchers can gain a deep and comprehensive understanding of how this intriguing molecule interacts with its biological targets, paving the way for future drug discovery and development efforts.
References
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 564-569. [Link]
- Gholampour, Z., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Molecular Diversity. [Link]
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- Abdel-Aziz, S. A., et al. (2025). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Journal of Organic Chemistry & Pharmaceutical Research. [Link]
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A Technical Guide to the Statistical Analysis of 1,3-Bis(3-boronophenyl)urea: A Comparative Benchmarking Against Established Enzyme Inhibitors
This guide provides a comprehensive framework for the statistical analysis of data from experiments involving 1,3-Bis(3-boronophenyl)urea. Designed for researchers, scientists, and drug development professionals, this document delves into the potential therapeutic applications of this compound, outlines detailed experimental protocols for its evaluation, and offers a comparative analysis against established drugs, Sorafenib and Bortezomib. By synthesizing technical data with field-proven insights, this guide aims to facilitate a thorough understanding of this compound's potential within the landscape of enzyme inhibition.
Introduction to this compound: A Molecule of Interest
This compound is a symmetrical diaryl urea compound distinguished by the presence of two boronic acid moieties. The urea scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with biological targets.[1][2] The incorporation of boronic acid groups is particularly noteworthy, as this functional group is present in FDA-approved drugs like Bortezomib and is recognized for its ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases and the proteasome.[3][4] This unique combination of a urea linker and boronic acid functionalities suggests that this compound holds significant potential as an inhibitor of various enzymes, including kinases, proteasomes, and ureases.[5]
Postulated Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminophenylboronic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard organic synthesis glassware
-
Purification apparatus (filtration, rotary evaporator, column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphosgene (0.33 equivalents) in anhydrous DCM.
-
Addition of Aniline: Slowly add a solution of 3-aminophenylboronic acid (2 equivalents) in anhydrous DCM to the triphosgene solution at 0°C.
-
Addition of Base: Slowly add triethylamine (2 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Proposed workflow for the synthesis of this compound.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it against well-characterized drugs that share structural or functional motifs. For this purpose, we have selected Sorafenib, a urea-based multi-kinase inhibitor, and Bortezomib, a boronic acid-based proteasome inhibitor.
Alternative 1: Sorafenib (A Urea-Based Kinase Inhibitor)
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[8] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, thereby disrupting tumor cell proliferation and angiogenesis.[9][10]
Mechanism of Action of Sorafenib:
-
Inhibition of Raf/MEK/ERK Pathway: Sorafenib targets Raf kinases (C-Raf, B-Raf), key components of a signaling pathway that promotes cell proliferation.[11]
-
Anti-Angiogenic Effects: It inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors.[12]
Simplified mechanism of Bortezomib-induced apoptosis.
Performance Comparison
The following table provides a comparative overview of the key characteristics of this compound (hypothetical, based on its structure) and the two established drugs.
| Feature | This compound (Hypothetical) | Sorafenib | Bortezomib |
| Drug Class | Diaryl urea, Boronic acid | Diaryl urea, Multi-kinase inhibitor | Dipeptide boronic acid, Proteasome inhibitor |
| Primary Target(s) | Potentially kinases, proteasomes, ureases | Raf kinases, VEGFR, PDGFR [9] | 26S Proteasome [13] |
| Mechanism | Competitive/covalent enzyme inhibition | Inhibition of signaling pathways for proliferation and angiogenesis [11] | Inhibition of protein degradation, leading to apoptosis [14] |
| Administration | Likely oral or intravenous | Oral [8] | Intravenous or subcutaneous [15] |
| Approved Indications | N/A | Advanced renal cell carcinoma, hepatocellular carcinoma, thyroid cancer [8] | Multiple myeloma, mantle cell lymphoma [16] |
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of in-vitro assays are recommended.
Kinase Inhibition Assay
This assay will determine if this compound can inhibit the activity of specific kinases, similar to Sorafenib.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and a range of concentrations of this compound.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Proteasome Inhibition Assay
This assay will assess the ability of this compound to inhibit proteasome activity, a key feature of Bortezomib.
Protocol:
-
Cell Lysate Preparation: Prepare lysates from a relevant cancer cell line.
-
Assay Setup: In a microplate, combine the cell lysate with a fluorogenic proteasome substrate and various concentrations of this compound.
-
Fluorescence Measurement: Incubate the plate and measure the fluorescence at regular intervals. Proteasome activity will cleave the substrate, releasing the fluorophore.
-
Data Analysis: Determine the rate of fluorescence increase for each concentration and calculate the IC50 value for proteasome inhibition.
Urease Inhibition Assay
Given the urea structure and the known inhibitory effects of boronic acids on urease, this assay is highly relevant. Protocol:
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing urease enzyme, a urea solution, and different concentrations of this compound.
-
Ammonia Quantification: After incubation, measure the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is a common colorimetric assay for this purpose.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration and determine the IC50 value.
A generalized workflow for in-vitro enzyme inhibition assays.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential as an enzyme inhibitor. Its unique structure, combining the established pharmacophore of a diaryl urea with the potent inhibitory capacity of boronic acid, warrants a thorough investigation into its biological activities. The proposed synthetic route and experimental protocols in this guide provide a solid foundation for researchers to begin to unravel the therapeutic potential of this compound.
Future research should focus on the actual synthesis and characterization of this compound, followed by comprehensive in-vitro screening against a panel of kinases, proteasomes, and ureases. Positive hits should then be followed up with more detailed mechanistic studies and, eventually, in-vivo evaluation in relevant disease models. The comparative data presented herein against Sorafenib and Bortezomib will serve as a valuable benchmark for assessing the potential clinical utility of this novel compound.
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A Comparative Guide to 1,3-Bis(3-boronophenyl)urea and its Applications in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the quest for molecules that can selectively deliver a potent therapeutic payload to tumor cells while sparing healthy tissue is paramount. Boron Neutron Capture Therapy (BNCT) represents a promising binary approach, where the delivery of a boron-10 (¹⁰B) isotope to the tumor is followed by irradiation with thermal neutrons, resulting in localized cell death. The efficacy of BNCT is critically dependent on the selective accumulation of boron in cancer cells. This guide provides an in-depth comparison of a potential next-generation boron delivery agent, 1,3-Bis(3-boronophenyl)urea (BBU), with the current clinical standard, Boronophenylalanine (BPA).
The Rationale for Boronated Urea Scaffolds in BNCT
The urea backbone is a versatile scaffold in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[1] In the context of BNCT for prostate cancer, urea-based molecules have been extensively explored as inhibitors of Prostate-Specific Membrane Antigen (PSMA), a cell surface glycoprotein that is significantly overexpressed on prostate cancer cells.[1][2][3] The unique chemical properties of these urea derivatives can lead to enhanced tumor uptake and high binding affinity.[1] The core concept is to attach one or more boron-containing moieties to a PSMA-targeting urea structure, thereby delivering a high concentration of ¹⁰B directly to the cancer cells.[1]
This compound (BBU): A Candidate for Enhanced Boron Delivery
This compound (BBU) is a symmetrical diaryl urea where each phenyl ring is substituted with a boronic acid group. This design offers a key theoretical advantage over existing agents: a higher boron content per molecule. A higher boron density can potentially lead to a more potent therapeutic effect upon neutron capture.
Proposed Mechanism of Action and Targeting
The primary proposed application of BBU is in BNCT for PSMA-positive cancers, such as prostate cancer. The urea core is designed to bind to the active site of PSMA, while the boronic acid groups provide the ¹⁰B payload. The binding of urea-based inhibitors to PSMA is a well-studied interaction, primarily driven by hydrogen bonding, salt bridges, and electrostatic interactions.[2]
Fig. 1: Proposed PSMA targeting by BBU.
Comparative Analysis: BBU vs. Boronophenylalanine (BPA)
Boronophenylalanine (BPA) is an amino acid analog and the most widely used boron delivery agent in clinical BNCT.[4][5] It is transported into cells via L-type amino acid transporters (LATs), which are often upregulated in cancer cells.[6]
| Feature | This compound (BBU) (Proposed) | Boronophenylalanine (BPA) (Clinical Standard) |
| Boron Atoms per Molecule | 2 | 1 |
| Targeting Moiety | Urea-based PSMA inhibitor | Phenylalanine amino acid analog |
| Primary Cancer Target | PSMA-positive cancers (e.g., Prostate) | Glioblastoma, Head and Neck Cancers, Melanoma[5] |
| Cellular Uptake Mechanism | PSMA-mediated endocytosis | L-type Amino Acid Transporters (LATs)[6] |
| Tumor Specificity | Potentially high due to PSMA overexpression | Dependent on LAT transporter expression |
| Supporting Data | Primarily computational and theoretical[1][2][3] | Extensive preclinical and clinical data[4][5] |
Performance Insights from a Computational Perspective
While direct experimental data for BBU is limited, computational studies on similar urea-based inhibitors provide valuable insights. A molecular dynamics simulation of a urea-based inhibitor with a single phenylboronic acid group (similar to one half of BBU) targeting PSMA showed a favorable binding free energy of -28.0 kcal/mol, indicating a strong and stable interaction.[2][7] This suggests that the urea scaffold is well-suited for targeting PSMA. In comparison, the effectiveness of BPA relies on the differential expression of LAT transporters between tumor and normal tissues, which can be variable.[6]
Experimental Protocols for Evaluation
The preclinical evaluation of a novel BNCT agent like BBU would involve a series of well-defined experiments to establish its safety and efficacy.
Synthesis of this compound
The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. A common method involves the reaction of an aniline derivative with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate, which then reacts with another equivalent of the aniline.
Step-by-Step Synthesis Protocol:
-
Starting Material: 3-Aminophenylboronic acid.
-
Isocyanate Formation: Dissolve 3-aminophenylboronic acid in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at a controlled temperature (typically 0 °C to room temperature).
-
Urea Formation: To the in-situ generated isocyanate, add a second equivalent of 3-aminophenylboronic acid.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid and brine. The organic layer is dried and concentrated. The crude product is then purified by recrystallization or column chromatography.
Fig. 2: General workflow for BBU synthesis.
In Vitro Evaluation
Objective: To determine the cellular uptake, cytotoxicity, and boron concentration in PSMA-positive and PSMA-negative cancer cell lines.
-
Cell Lines:
-
PSMA-positive: LNCaP, C4-2 (prostate cancer)
-
PSMA-negative: PC-3, DU-145 (prostate cancer)
-
-
Cellular Uptake Assay:
-
Incubate cells with varying concentrations of BBU for different time points.
-
Lyse the cells and measure the intracellular boron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Cytotoxicity Assay:
-
Treat cells with a range of BBU concentrations.
-
Assess cell viability using an MTT or similar assay to determine the IC50 value. This should be done with and without neutron irradiation to differentiate between chemical toxicity and BNCT effect.
-
In Vivo Evaluation
Objective: To assess the biodistribution, tumor targeting, and therapeutic efficacy of BBU in a preclinical animal model.
-
Animal Model: Nude mice bearing PSMA-positive and PSMA-negative tumor xenografts.
-
Biodistribution Study:
-
Administer BBU intravenously to tumor-bearing mice.
-
At various time points post-injection, harvest tumors and major organs (blood, liver, kidneys, muscle, brain).
-
Determine the boron concentration in each tissue using ICP-MS.
-
Calculate tumor-to-normal tissue boron concentration ratios.
-
-
BNCT Efficacy Study:
-
Administer BBU to mice with established tumors.
-
At the time of peak tumor boron accumulation (determined from the biodistribution study), irradiate the tumors with a thermal or epithermal neutron beam.
-
Monitor tumor growth and animal survival over time compared to control groups (vehicle, BBU alone, neutrons alone).
-
Future Directions and Conclusion
While this compound is a conceptually promising agent for BNCT, particularly for PSMA-expressing tumors, its clinical translation hinges on rigorous experimental validation. The key advantages of its higher boron content and potentially high tumor specificity through PSMA targeting need to be demonstrated in preclinical studies.
Key areas for future research include:
-
Optimization of the Urea Scaffold: Further chemical modifications to the BBU structure could enhance its binding affinity to PSMA and improve its pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of BBU-mediated BNCT with other cancer treatments, such as immunotherapy or chemotherapy.
-
Development of Imaging Analogs: Synthesizing radiolabeled versions of BBU for positron emission tomography (PET) imaging to enable non-invasive visualization of its biodistribution and tumor targeting in real-time.
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- Barth, R. F., et al. (2024). Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT. Cancer Communications.
- Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer. Cancer Communications, 38(1), 35.
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A Comparative Guide to the Synthesis of 1,3-Bis(3-boronophenyl)urea: Navigating Reproducibility in Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 1,3-Bis(3-boronophenyl)urea, a key building block in supramolecular chemistry and a potential therapeutic agent, presents unique challenges. The presence of the boronic acid moieties necessitates careful consideration of reaction conditions to ensure reproducibility and high purity of the final product. This guide provides an in-depth comparison of two common synthetic strategies, highlighting the critical parameters that influence their success and offering detailed, field-proven protocols.
The primary precursor for this synthesis is 3-aminophenylboronic acid, a molecule that combines the nucleophilicity of an aniline with the Lewis acidity and potential instability of a boronic acid. The choice of carbonyl source to form the central urea linkage is therefore paramount. Here, we compare the use of a solid phosgene equivalent, triphosgene, with a milder coupling reagent, 1,1'-carbonyldiimidazole (CDI).
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route for this compound hinges on a trade-off between reaction efficiency and the stability of the boronic acid functional groups. The two protocols presented below offer distinct advantages and disadvantages that must be weighed based on available laboratory resources and the desired scale of the synthesis.
| Parameter | Protocol 1: Triphosgene-Mediated Synthesis | Protocol 2: CDI-Mediated Synthesis |
| Carbonyl Source | Triphosgene (Bis(trichloromethyl) carbonate) | 1,1'-Carbonyldiimidazole (CDI) |
| Key Reagents | 3-Aminophenylboronic acid, Triphosgene, Triethylamine or Pyridine | 3-Aminophenylboronic acid, 1,1'-Carbonyldiimidazole |
| Typical Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Dimethylformamide (DMF) or THF |
| Base Requirement | Stoichiometric amounts of a tertiary amine base are crucial. | Often does not require an external base.[1] |
| Reaction Temperature | Typically initiated at low temperatures (0 °C) and then warmed to room temperature. | Generally conducted at room temperature. |
| Byproducts | Triethylammonium chloride or Pyridinium chloride, CO2 | Imidazole, CO2 |
| Potential for Side Reactions | Formation of boronic anhydrides (boroxines) under basic conditions, potential for over-reaction to form isocyanates. | Slower reaction rates, potential for incomplete reaction. |
| Work-up & Purification | Aqueous work-up to remove amine salts, followed by recrystallization or careful column chromatography. Purification can be challenging due to the polarity of the product and its tendency to adhere to silica gel.[2][3] | Aqueous work-up to remove imidazole, followed by recrystallization. |
| Reported Yields (Analogous Reactions) | Generally high for symmetrical ureas. | Moderate to high, depending on the reactivity of the amine. |
Understanding the Critical Steps for Reproducibility
The primary challenge in the synthesis of this compound lies in managing the stability of the boronic acid groups. Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a reaction that can be promoted by both heat and certain reaction conditions.[4] Furthermore, the Lewis acidic nature of the boron atom can lead to interactions with basic reagents.
Protocol 1: The Triphosgene Approach
Triphosgene is a convenient and safer alternative to phosgene gas for the synthesis of ureas.[5] The reaction proceeds through the in-situ formation of a chloroformate or isocyanate intermediate from 3-aminophenylboronic acid, which then reacts with a second equivalent of the amine.
Diagram of the triphosgene-mediated synthesis workflow.
A critical aspect of this protocol is the choice and handling of the base. Tertiary amines like triethylamine or pyridine are necessary to neutralize the HCl generated during the reaction. However, these bases can also interact with the boronic acid. There is evidence that boric acid can form adducts with triethylamine. This interaction could potentially lead to the formation of boroxines or other side products, impacting the yield and purity of the final product. Careful control of stoichiometry and temperature is therefore essential for reproducibility.
Protocol 2: The Carbonyldiimidazole (CDI) Method
CDI is a milder reagent for urea synthesis that often circumvents the need for a strong base.[1] The reaction proceeds by the formation of an acyl-imidazole intermediate, which is then attacked by the second equivalent of the amine.
Diagram of the CDI-mediated synthesis workflow.
The main advantage of the CDI protocol is its milder reaction conditions, which are less likely to cause degradation of the boronic acid moieties. The byproducts, imidazole and carbon dioxide, are also relatively benign and easily removed during work-up.[6] However, the reactivity of CDI is lower than that of triphosgene, which may result in longer reaction times or incomplete conversion, especially if the nucleophilicity of the amine is reduced.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
Materials:
-
3-Aminophenylboronic acid
-
Triphosgene (handle with extreme care in a well-ventilated fume hood)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine or pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenylboronic acid (2.0 equivalents) in anhydrous DCM.
-
In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous DCM.
-
Cool the solution of 3-aminophenylboronic acid to 0 °C using an ice bath.
-
Slowly add the triphosgene solution to the cooled amine solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, add anhydrous triethylamine or pyridine (2.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by careful flash column chromatography on silica gel. Note that boronic acids can be difficult to purify via silica gel chromatography.[2][3]
Protocol 2: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)
Materials:
-
3-Aminophenylboronic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenylboronic acid (2.0 equivalents) in anhydrous DMF or THF.
-
In a separate flask, dissolve CDI (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the CDI solution to the solution of 3-aminophenylboronic acid at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent.
Expected Characterization Data
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The N-H protons of the urea linkage would likely appear as a broad singlet, and the B(OH)₂ protons as another broad singlet, both of which may be exchangeable with D₂O. The symmetry of the molecule should simplify the aromatic signals to some extent compared to an unsymmetrical diaryl urea.[7]
-
¹³C NMR: Aromatic carbons would appear in the δ 110-140 ppm range. The carbonyl carbon of the urea is expected around δ 150-160 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and characteristic bands for the boronic acid group, including B-O stretching (around 1350 cm⁻¹) and O-H stretching (a broad band centered around 3200 cm⁻¹).[2][8]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₃H₁₄B₂N₂O₅. The isotopic pattern of boron (¹⁰B and ¹¹B) would be observable in high-resolution mass spectrometry.[3]
Conclusion
Both the triphosgene and CDI-mediated syntheses of this compound are viable but require careful execution to ensure reproducibility. The triphosgene method is generally faster and higher yielding but carries a greater risk of side reactions involving the boronic acid groups due to the use of a strong base. The CDI method is milder and more protective of the boronic acid functionality, though it may require longer reaction times.
For researchers embarking on this synthesis, a thorough understanding of the stability of the boronic acid starting material under the chosen reaction conditions is paramount. Careful control of temperature, stoichiometry, and moisture are critical for success. Furthermore, purification should be approached with the knowledge that boronic acids can be challenging to handle on silica gel, making recrystallization the preferred method for obtaining a high-purity product. By considering these factors, researchers can confidently select and execute a protocol that best suits their needs, leading to the reproducible synthesis of this valuable chemical building block.
References
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- Characterization for organic boron compounds was studied by mass spectrometry using EI, ESI, MALDI sources and electrospray ionization mass spectrometry (ESI-MS) was eventually choosed for the analysis of these compounds. (n.d.).
- Process for purification of boronic acid and its derivatives. (2005).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Hall, D. G. (Ed.). (2011).
- Clayden, J., Lemiègre, L., Pickworth, M., & Jones, L. (2008). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Organic & Biomolecular Chemistry, 6(16), 2908–2913. [Link]
- Carbonyldiimidazole. (n.d.). Wikipedia. [Link]
- Phenylboronic acid – preparation and applic
- Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. (2019).
- Li, W., & Burgess, K. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
- Process for the preparation of substituted phenylboronic acids. (2003).
- Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2001).
- A General Solution for the 2-Pyridyl Problem. (2012). PMC. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PMC. [Link]
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
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- Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliph
- Triphosgene. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbam
- Carbonyl Diimidazole (CDI). (n.d.). Common Organic Chemistry. [Link]
- N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. (2010).
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- BENZENEBORONIC ANHYDRIDE. (n.d.). Organic Syntheses. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(3-boronophenyl)urea
Introduction: Beyond the Product - A Commitment to Safety and Sustainability
In the landscape of advanced drug discovery and materials science, 1,3-Bis(3-boronophenyl)urea stands out for its unique properties as a bifunctional molecule, integrating the hydrogen-bonding capabilities of urea with the versatile reactivity of boronic acids. As researchers, our responsibility extends beyond the synthesis and application of such novel compounds; it encompasses their entire lifecycle, culminating in safe and environmentally sound disposal.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, this protocol synthesizes established best practices for its constituent functional groups—boronic acids and substituted ureas—to create a self-validating system for waste management. Our approach is rooted in the principles of chemical causality, ensuring that every step is understood, justified, and executed with the highest degree of safety and regulatory compliance.
Part 1: Hazard Characterization and Risk Assessment
The cornerstone of any disposal protocol is a thorough understanding of the compound's potential hazards. The structure of this compound presents a dual-hazard profile derived from its boronic acid moieties and its central urea linkage.
-
Boronic Acid Moiety: Boronic acids as a class are known to be potential skin and eye irritants.[1] Furthermore, recent studies have prompted a re-evaluation of the toxicological profile of some boronic acids, highlighting potential mutagenic activity that warrants a cautious approach to handling and disposal.[2] They are generally considered harmful to wildlife and should not be released into the environment.[3]
-
Substituted Urea Core: While urea itself has low toxicity, substituted ureas can exhibit a range of biological activities and associated hazards. For example, 1,3-Diphenylurea is classified as harmful if swallowed, in contact with skin, or if inhaled.
Given these factors, this compound must be treated as a hazardous waste until comprehensive toxicological data proves otherwise. The disposal plan must prevent its release into the sanitary sewer system or the general environment.
Table 1: Anticipated Hazard Profile of this compound
This table summarizes the likely hazard classifications based on the known profiles of its functional groups. This is a precautionary assessment and should be treated as the minimum standard for safety.
| Hazard Classification | GHS Hazard Code (Anticipated) | Description | Rationale and Causality |
| Skin Irritation | H315 | Causes skin irritation. | A common characteristic of boronic acid derivatives.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | A common characteristic of boronic acid derivatives.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Precautionary classification based on analogous substituted ureas. |
| Hazardous to the Aquatic Environment | H411 (Anticipated) | Toxic to aquatic life with long-lasting effects. | Boron compounds can be harmful to wildlife.[3] Prudent practice dictates preventing environmental release. |
Part 2: The Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that waste is handled safely and compliantly from the point of generation to its final disposal.
Immediate Safety Precautions & PPE
Before handling any waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat.
Waste Segregation: The Principle of Incompatibility
Proper segregation is the most critical step to prevent dangerous reactions.
-
Designated Waste Stream: this compound waste must be segregated from all other waste streams.[1]
-
Known Incompatibilities:
-
Never mix incompatible waste in the same container. [7]
Waste Collection and Containment
The physical state of the waste dictates the collection procedure.
For Solid Waste (Unused reagent, contaminated labware like weighing paper, gloves):
-
Primary Container: Collect all solid waste directly into a dedicated, sealable, and chemically compatible container (e.g., a wide-mouthed HDPE jar).
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.
-
Container Integrity: Ensure the container is in good condition, free from cracks or residue on the exterior.
For Liquid Waste (Solutions containing the compound):
-
Primary Container: Collect liquid waste in a separate, sealable, and chemically compatible container (e.g., a poly-coated glass or HDPE bottle). Use a funnel to prevent spills.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Labeling: Immediately affix a "Hazardous Waste" label.
-
Aqueous vs. Solvent: If possible, maintain separate waste streams for aqueous solutions and organic solvent solutions.
Hazardous Waste Labeling: Ensuring Clear Communication
The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "this compound" .
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
An indication of the major components and their approximate concentrations (e.g., "in Ethanol, ~5%").
-
The date of accumulation start.
Temporary Storage: Safe Holding Pending Disposal
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]
-
This area should be away from incompatible materials.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Arrange for pickup by your institution's EHS personnel or a licensed waste disposal contractor in a timely manner.
Part 3: Decontamination of Empty Containers
Empty containers must be decontaminated to remove residual chemicals before disposal.[1] This triple-rinse procedure is critical.
-
Perform in a Fume Hood: Conduct all rinsing steps inside a certified chemical fume hood.
-
First Rinse (Hazardous Waste):
-
Select a suitable solvent in which this compound is soluble (e.g., methanol, acetone).
-
Add a small amount of the solvent to the container, secure the cap, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.
-
Crucially, decant this first rinseate into your designated liquid hazardous waste container for this compound. [1][8] This rinseate is considered hazardous.
-
-
Second and Third Rinses:
-
Repeat the rinsing process two more times. Depending on institutional guidelines, these subsequent rinses may also need to be collected as hazardous waste.[1] If your local regulations permit, the second and third rinses may be disposable down the drain, but only if the solvent is permissible for drain disposal and it is followed by copious amounts of water.[8][9] Always consult your EHS office first.
-
-
Final Container Disposal:
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling waste and containers associated with this compound.
Caption: Disposal decision workflow for this compound waste streams.
Conclusion: A Culture of Responsibility
The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. For a novel compound like this compound, where specific disposal data is sparse, a cautious and principled approach is paramount. By understanding the hazards of its constituent parts, adhering to strict segregation and containment protocols, and meticulously decontaminating associated labware, we build a deep, trust-based system of safety that protects ourselves, our colleagues, and the environment. Always consult your local and institutional regulations, as they are the ultimate authority on compliance.
References
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- BenchChem. (n.d.). Proper Disposal of Urea, (3,5-dimethylbenzyl)-: A Step-by-Step Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: Urea.
- Cayman Chemical. (2025, October 6). Safety Data Sheet - 1,3-Diphenylurea.
- Santa Cruz Biotechnology. (n.d.). Urea, 2M Safety Data Sheet.
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- Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Indian Institute of Science Bangalore. (n.d.). Laboratory Waste Management.
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- O'Donovan, M. R., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
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A Senior Application Scientist's Guide to Handling 1,3-Bis(3-boronophenyl)urea
Hazard Analysis: A Structurally-Informed Perspective
1,3-Bis(3-boronophenyl)urea combines a stable urea backbone, which itself is of very low toxicity, with two phenylboronic acid moieties.[1][2][3][4] The primary hazards associated with this compound are derived from the boronic acid functional groups. Boronic acids as a class are known to be irritants.[5][6] Therefore, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[5][6]
Potential Hazards:
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and respiratory system.[6][7]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[8][9] The minimum required PPE for handling this compound is detailed below.
| Protection Type | Specification | Rationale & Justification |
| Eye & Face | ANSI Z87.1-compliant safety goggles.[10] A face shield is required over goggles when handling larger quantities (>5g) or when a splash hazard exists.[10][11] | Protects against accidental splashes and airborne particles entering the eyes, the most common route for serious lab injuries. Goggles provide a seal against dust and splashes that standard safety glasses do not.[6][10] |
| Hand | Chemical-resistant nitrile gloves (minimum).[6][10] | Nitrile gloves provide sufficient protection against incidental contact with boronic acids. Always inspect gloves for tears or punctures before use. If prolonged contact is anticipated, consider double-gloving.[10][11] |
| Body | A flame-resistant lab coat worn over full-length pants and closed-toe shoes.[9][11] | Protects skin from accidental spills and contamination. Natural fiber clothing (e.g., cotton) should be worn under the lab coat, as synthetic fabrics can melt and adhere to the skin in case of a fire.[11] |
| Respiratory | Required when handling the powder outside of a certified fume hood or if dust generation is likely. A NIOSH-approved N95 respirator is the minimum standard.[6] | Prevents inhalation of fine particles that may cause respiratory tract irritation.[6] |
Mandatory Engineering Control: The Chemical Fume Hood
All weighing, handling, and transfer operations involving solid this compound must be conducted within a certified chemical fume hood.[5][6] This is the primary engineering control to minimize the risk of inhalation and contain any potential spills.[5]
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a self-validating system of safety from preparation to immediate cleanup.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational.
-
Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.
-
-
Handling the Compound:
-
Carefully open the container of this compound inside the fume hood. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.
-
Securely close the primary container immediately after dispensing.
-
-
Post-Handling Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel. Dispose of these cleaning materials as hazardous waste.[6]
-
Carefully remove and dispose of the disposable bench paper into the designated solid hazardous waste container.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[12]
-
Emergency Response Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, contain the solid material using an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a labeled hazardous waste container.[6] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6] Prevent spilled material from entering drains.[6]
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.[5][6]
-
Solid Waste: Collect in a clearly labeled, sealable container designated for solid hazardous waste.[6]
-
Liquid Waste: Collect in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent used.[5][6]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[5][6]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by your institution's EHS personnel or a licensed disposal company.[5] Never mix boronic acid waste with other waste streams like strong acids or bleach.[5][7]
Visual Workflow Summaries
The following diagrams provide at-a-glance summaries of the critical safety workflows.
Caption: Safe handling workflow for this compound.
Caption: Emergency response plan for spills and exposures.
References
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling Vinyldifluoroborane.
- Sigma-Aldrich. (2025). Safety Data Sheet - Urea.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Cayman Chemical. (2025). Safety Data Sheet - 1,3-Diphenylurea.
- University of California, Riverside - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- OCI Documentation. (n.d.). Safety Data Sheet UREA.
- Bitesize Bio. (2023, March 7). How to Handle Strong Acids in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Urea.
- Azomureş S.A. (2024). Safety Data Sheet UREA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
